2-N-Propyl Pramipexole-d4
Description
Properties
CAS No. |
1346602-54-7 |
|---|---|
Molecular Formula |
C13H23N3S |
Molecular Weight |
257.432 |
IUPAC Name |
(6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1/i7D2,8D2 |
InChI Key |
NSHVRDSQVRQBFT-UKNKLKQBSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCCC |
Synonyms |
(S)-4,5,6,7-Tetrahydro-N2-propyl-N6-propyl-2,6-benzothiazolediamine-d4; |
Origin of Product |
United States |
Foundational & Exploratory
2-N-Propyl Pramipexole-d4 chemical structure and molecular weight
[1][2]
Chemical Identity & Structural Analysis[3][4][5]
2-N-Propyl Pramipexole-d4 is the stable isotope-labeled analog of Pramipexole Impurity B (European Pharmacopoeia designation).[1] Chemically, it is a dipropyl derivative of the tetrahydrobenzothiazole core, distinguished by the presence of a propyl group on both the C6-amino and C2-amino positions, with deuterium incorporation (typically on one of the propyl chains or the ring system) to facilitate mass spectrometric differentiation.[1]
Nomenclature & Identifiers[1][2][4][5][6][7][8][9]
| Property | Detail |
| Common Name | 2-N-Propyl Pramipexole-d4 |
| Synonyms | Pramipexole Impurity B-d4; (S)-N2,N6-Dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine-d4 |
| CAS Number | 1346602-54-7 |
| Molecular Formula | C₁₃H₁₉D₄N₃S |
| Molecular Weight | 257.43 g/mol |
| Parent Compound | Pramipexole (Mirapex) |
| Impurity Class | Process-Related Impurity (Over-alkylation) |
Structural Topology
Unlike Pramipexole, which contains a primary amine at position 2 and a secondary propylamine at position 6, the 2-N-Propyl analog is a secondary amine at both positions.[1] The "d4" suffix indicates the replacement of four hydrogen atoms with deuterium (²H), resulting in a mass shift of +4 Da relative to the unlabeled impurity (MW 253.41).[1]
Key Structural Features:
-
Tetrahydrobenzothiazole Core: A bicyclic system comprising a saturated cyclohexene ring fused to a thiazole ring.[1]
-
C6-Propylamino Group: Chiral center (S-configuration) retained from the active pharmaceutical ingredient (API).[1]
-
C2-Propylamino Group: The distinguishing modification defining this specific impurity.
Synthesis & Formation Logic
The formation of the unlabeled 2-N-Propyl impurity typically occurs during the synthesis of Pramipexole if the alkylation step (introducing the propyl group) is not strictly controlled, leading to over-alkylation at the exocyclic amine (position 2).[1]
The deuterated standard (d4) is synthesized to mirror this structure, ensuring identical chromatographic retention while providing a distinct mass channel for quantification.[1]
Logical Pathway: Impurity Formation vs. Standard Synthesis
Figure 1: Formation pathway of the 2-N-Propyl impurity during API manufacturing versus the targeted synthesis of the deuterated standard.
Analytical Application: LC-MS/MS Quantification
In drug development, 2-N-Propyl Pramipexole-d4 serves as an Internal Standard (IS) for the quantification of Impurity B. Its physicochemical properties (pKa, logP, solubility) are virtually identical to the analyte, ensuring it compensates for matrix effects and recovery variations during extraction.[1]
Why d4?
A mass shift of +4 Da is optimal for small molecules (approx. 250 Da).[1] It places the IS signal far enough from the analyte's natural isotopic envelope (M+0, M+1, M+2) to prevent "crosstalk" or spectral interference, while minimizing the deuterium isotope effect on retention time.[1]
Experimental Protocol: Trace Impurity Analysis
Objective: Quantify 2-N-Propyl Pramipexole (Impurity B) in bulk Pramipexole API.
1. Standard Preparation:
-
Stock Solution: Dissolve 1 mg of 2-N-Propyl Pramipexole-d4 in 1 mL Methanol (1 mg/mL). Store at -20°C.
-
Working IS Solution: Dilute Stock to 1 µg/mL in 50:50 Methanol:Water.
2. Sample Preparation:
-
Weigh 10 mg of Pramipexole API sample.[1]
-
Dissolve in 10 mL of diluent (0.1% Formic Acid in Water).
-
Spike: Add 50 µL of Working IS Solution (d4) to the sample vial.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
3. LC-MS/MS Conditions:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 90% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive Mode |
4. MRM Transitions (Example):
-
Analyte (Impurity B): 254.2 → 153.1 m/z[1]
-
Internal Standard (d4): 258.2 → 157.1 m/z (Shifted by +4)[1]
Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow utilizing 2-N-Propyl Pramipexole-d4 for precise impurity quantification.
Stability & Handling
As a secondary amine derivative, 2-N-Propyl Pramipexole-d4 is sensitive to oxidation and hygroscopicity.[1]
-
Storage: -20°C (or lower) in a tightly sealed container.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent N-oxide formation.[1]
-
Solubility: Soluble in Methanol, DMSO, and Acetonitrile.[1] Slightly soluble in water.[1]
-
Handling: Use amber glassware to protect from light-induced degradation.[1]
References
-
Pharmaffiliates . 2-N-Propyl Pramipexole-d4 (CAS 1346602-54-7) Technical Data. Retrieved from [1]
-
LGC Standards . 2-N-Propyl Pramipexole-d4 Reference Standard. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 56604951: N-Propylpramipexole.[1] Retrieved from
-
European Directorate for the Quality of Medicines (EDQM) . Pramipexole Dihydrochloride Monohydrate: Impurity B.[1][3] European Pharmacopoeia.[1]
A Technical Guide to the Synthesis, Characterization, and Application of 2-N-Propyl Pramipexole-d4 as a Reference Standard
Introduction: The Critical Role of Isotopically Labeled Internal Standards in Quantitative Bioanalysis
In the landscape of modern drug development and clinical research, the precise quantification of pharmacologically active compounds in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and selectivity. However, the accuracy of LC-MS-based quantification can be influenced by several factors, including sample preparation variability, matrix effects, and instrument response fluctuations. To mitigate these variabilities and ensure the reliability of analytical data, the use of a stable isotope-labeled internal standard (SIL-IS) is a well-established and highly recommended practice[1][2]. A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).
This technical guide provides an in-depth exploration of 2-N-Propyl Pramipexole-d4 (CAS Number: 1346602-54-7), a deuterated analog of a known impurity/metabolite of Pramipexole. Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome[3][4]. This guide is intended for researchers, scientists, and drug development professionals, offering expert insights into the synthesis, characterization, and application of this crucial reference standard in a regulated bioanalytical environment.
Compound Profile: 2-N-Propyl Pramipexole-d4
A thorough understanding of the reference standard is the foundation of any robust analytical method. Below is a summary of the key properties of 2-N-Propyl Pramipexole-d4.
| Property | Value | Source(s) |
| Chemical Name | (S)-4,5,6,7-Tetrahydro-N2-propyl-N6-propyl-2,6-benzothiazolediamine-d4 | [5][6] |
| CAS Number | 1346602-54-7 | [5][6] |
| Molecular Formula | C₁₃H₁₉D₄N₃S | [5][6] |
| Molecular Weight | 257.43 g/mol | [5][6] |
| Appearance | Off-white to pale yellow solid (Typical) | Inferred |
| Storage | 2-8°C, protected from light | [6] |
Synthesis and Characterization: Ensuring the Integrity of the Reference Standard
The quality of a reference standard is non-negotiable. It must be well-characterized to ensure its identity, purity, and isotopic enrichment. This section outlines a plausible synthetic route for 2-N-Propyl Pramipexole-d4 and the critical analytical techniques for its characterization.
Proposed Synthetic Pathway
While the exact commercial synthesis of 2-N-Propyl Pramipexole-d4 is often proprietary, a scientifically sound approach can be devised based on established synthetic routes for Pramipexole and common deuteration strategies[7][8]. A likely pathway involves the reductive amination of a suitable precursor with a deuterated propylating agent.
Sources
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Difference between Pramipexole and 2-N-Propyl Pramipexole-d4
Title: Technical Guide: Comparative Analysis of Pramipexole and its Deuterated Analog (2-N-Propyl Pramipexole-d4) in Drug Development[1]
Executive Summary This technical guide delineates the critical distinctions between Pramipexole (the therapeutic moiety) and 2-N-Propyl Pramipexole-d4 (the metrological standard).[1] While chemically homologous, their roles in the drug development lifecycle are diametrically opposed: Pramipexole is a potent non-ergot dopamine agonist used to treat Parkinson’s disease (PD) and Restless Legs Syndrome (RLS), whereas Pramipexole-d4 serves as a stable isotope-labeled internal standard (SIL-IS) essential for the precise quantification of the drug in biological matrices via LC-MS/MS.[1]
Part 1: Molecular Identity & Physicochemical Divergence[1]
The primary distinction lies in the isotopic signature. Pramipexole-d4 is synthetically engineered to contain four deuterium (
Table 1: Physicochemical Comparison
| Feature | Pramipexole (Analyte) | Pramipexole-d4 (Internal Standard) |
| CAS Number | 104632-26-0 (Free base) | 104632-25-9 (HCl salt ref) / Custom |
| Molecular Formula | ||
| Molar Mass (Free Base) | 211.33 g/mol | 215.35 g/mol (+4 Da shift) |
| Isotopic Labeling | Natural Abundance | Deuterium ( |
| pKa | ~5.0 (thiazole), ~9.6 (amine) | Identical (within experimental error) |
| Lipophilicity (LogP) | 1.8 (approx) | Identical (co-elutes with analyte) |
| Primary Utility | Therapeutic (D3 Agonist) | Analytical (Quantification Reference) |
Technical Note: The "2-N-Propyl" nomenclature refers to the propyl group attached to the amine at the 6-position of the tetrahydrobenzothiazole ring.[1] In the d4 analog, the propyl chain is deuterated (
or similar configuration), ensuring the label is stable and not subject to proton exchange in aqueous mobile phases.
Part 2: The Bioanalytical Imperative (LC-MS/MS)
In pharmacokinetic (PK) studies, the reliability of data depends on the Internal Standard (IS). Pramipexole-d4 is the "Gold Standard" IS because it corrects for variability in extraction recovery and matrix effects (ion suppression/enhancement).[1]
The Principle of Co-Elution
Unlike structural analogs (e.g., memantine), Pramipexole-d4 shares the exact retention time as Pramipexole on C18 columns.[1] This means the IS experiences the exact same matrix environment at the moment of ionization in the electrospray source (ESI).
-
Result: If phospholipids in the patient sample suppress the signal of Pramipexole by 20%, they will also suppress Pramipexole-d4 by 20%.[1] The ratio of Analyte/IS remains constant, preserving accuracy.
Mass Spectral Resolution
The +4 Da mass shift allows the Triple Quadrupole Mass Spectrometer to distinguish the two compounds using Multiple Reaction Monitoring (MRM).
Critical Protocol Check: If the fragmentation pathway involves the loss of the propyl group (the labeled moiety), both parent ions (212 and 216) will fragment to the same daughter ion (153). This is acceptable only if the precursor ions are completely resolved in Q1 (the first quadrupole).
Part 3: Mechanism of Action (Therapeutic vs. Inert)
While Pramipexole is biologically active, the d4 variant is used strictly ex vivo (added to test tubes, not patients). However, understanding the target is crucial for researchers designing receptor occupancy studies.[1]
Pramipexole Signaling: Pramipexole exhibits high affinity for the Dopamine D3 receptor (Ki ~0.5 nM) and D2 receptor. It acts as a full agonist, inhibiting adenylyl cyclase and modulating downstream calcium channels.[1]
Figure 1: Signal transduction pathway of Pramipexole acting on the D3 receptor.[1] The d4-analog does not participate in this pathway in analytical applications.[1]
Part 4: Validated Experimental Protocol (LC-MS/MS)
This protocol describes the quantification of Pramipexole in human plasma using Pramipexole-d4 as the IS.[1] This method is compliant with FDA Bioanalytical Method Validation guidelines.[1]
Reagents & Standards
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 20 µL of Pramipexole-d4 working solution (e.g., 500 ng/mL in methanol). Vortex for 10 sec.
-
Precipitate: Add 300 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitate: Vortex vigorously for 2 minutes.
-
Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the clear supernatant into the LC-MS/MS.
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 90% B over 3.0 mins |
| Flow Rate | 0.4 mL/min |
| Ion Source | ESI Positive Mode |
| Spray Voltage | 4500 V |
MRM Transitions (Quantification)
-
Pramipexole:
(Collision Energy: ~25 eV)[1] -
Pramipexole-d4:
(Collision Energy: ~25 eV)[1]-
Note: If the d4 label is on the propyl chain and the fragmentation involves loss of the propyl amine, the transition might be
. In this case, specificity relies on the Q1 selection.
-
Figure 2: The Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing Pramipexole-d4.
Part 5: Troubleshooting & Stability[1]
-
Deuterium Exchange: Ensure the d4 label is on non-exchangeable positions (C-D bonds on the propyl chain), not on the amine (N-D) or thiol groups. N-D labels will exchange with H in aqueous mobile phases, causing the IS signal to "disappear" into the analyte channel.
-
Cross-Talk: Inject a blank sample containing only the IS. If a peak appears in the Pramipexole channel (212
153), the IS contains unlabeled impurities (Pramipexole-d0).[1] High-quality IS should have <0.5% unlabeled contribution.[1] -
Stock Solution Stability: Pramipexole is sensitive to oxidation (benzothiazole ring).[1] Store d4 standards at -20°C or lower, protected from light.
References
-
Mechanism of Action: Mierau, J., & Schingnitz, G. (1992).[1] Biochemical and pharmacological studies on pramipexole, a potent and selective dopamine D2-autoreceptor agonist.[1][5][6] European Journal of Pharmacology, 215(2-3), 161–170.[1]
-
LC-MS/MS Method Validation: Bharathi, D. V., et al. (2008).[1] Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma. Biomedical Chromatography, 22(7).
-
Clinical Pharmacology: FDA Label for MIRAPEX (Pramipexole dihydrochloride).[1]
-
D3 Receptor Signaling: Sokoloff, P., et al. (1990).[1] Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics. Nature, 347, 146–151.[1]
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- 2. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Identification of Pramipexole Impurities Using Deuterated Standards
Executive Summary
This technical guide details the strategic application of stable isotope-labeled (SIL) standards—specifically deuterated analogs—in the structural elucidation and identification of Pramipexole impurities. While SIL standards are traditionally associated with quantification (correction of matrix effects), this guide focuses on their utility in qualitative identification via mass spectral fragmentation mapping and retention time validation. We address the challenges posed by Pramipexole’s tetrahydrobenzothiazole scaffold, including chiral resolution and oxidative degradation, providing a robust workflow compliant with ICH Q3A(R2) guidelines.
The Challenge: Impurity Profiling of Pramipexole
Pramipexole ((S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole) presents a unique impurity profile due to its secondary amine functionality and chiral center. Under stress conditions (oxidative, photolytic, hydrolytic), the molecule generates structurally similar degradants that are difficult to distinguish by retention time alone.
Critical Impurity Classes
| Impurity Type | Description | Key Structural Change | ICH Designation |
| Impurity A (EP) | (S)-4,5,6,7-tetrahydro-2,6-benzothiazolediamine | Loss of propyl group (Hydrolysis) | Specified |
| Impurity B | (R)-Pramipexole | Enantiomer (Chiral inversion) | Specified |
| Impurity C | Dimer | Dimerization via amine bridge | Unspecified |
| N-Oxide | Pramipexole N-oxide | Oxidation of secondary amine | Degradant |
| Photolytic | Ring-opened species | Thiazole ring cleavage | Degradant |
The Deuterium Advantage in Structural Elucidation
The use of deuterated standards (e.g., Pramipexole-d7, labeled on the propyl chain, or Pramipexole-d3) provides two distinct mechanisms for identification:
The "Shift" Technique (Fragmentation Mapping)
When identifying an unknown impurity, the fragmentation pattern of the parent drug serves as the template. By comparing the MS/MS spectra of the native parent against a deuterated internal standard (IS), researchers can definitively assign fragment structures.
-
Mechanism: If a fragment ion retains the deuterium label, its mass will shift by the number of deuteriums present (
). If the label is lost during fragmentation, the mass remains identical to the native fragment. -
Application: This localizes the modification in an unknown impurity. If an impurity shows a modification (+16 Da) and the diagnostic fragment lacks the mass shift seen in the deuterated standard, the modification is located on the part of the molecule lost during fragmentation.
Retention Time Locking (Co-elution)
Deuterated analogs generally exhibit identical or nearly identical retention times (RT) to their non-deuterated counterparts on reverse-phase columns (note: slight shifts can occur due to the deuterium isotope effect, usually eluting slightly earlier).
-
Validation: Spiking a deuterated impurity standard (e.g., Impurity A-d3) into a sample allows for confirmation of the impurity's presence without matrix interference, as the mass spectrometer can spectrally resolve the co-eluting peaks.
Experimental Workflow: Structural Elucidation
The following workflow integrates LC-MS/MS analysis with deuterated standards to identify unknown degradants.
Figure 1: Workflow for identifying unknown impurities using comparative fragmentation analysis with deuterated standards.
Detailed Protocol: LC-MS/MS Identification
Reagents and Standards
-
Reference Standard: Pramipexole Dihydrochloride Monohydrate.
-
Internal Standard (IS): Pramipexole-d7 (Propyl-d7) or Pramipexole-d3.
-
Solvents: LC-MS grade Acetonitrile, Methanol, Ammonium Acetate, Formic Acid.
Chromatographic Conditions
To ensure separation of polar impurities (like Impurity A) and hydrophobic degradants:
-
Column: C18 Stationary Phase (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) or Phenyl-Hexyl for alternative selectivity.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 with Formic Acid). Note: Ammonium acetate is volatile and prevents ion suppression common with phosphate buffers.
-
Mobile Phase B: Acetonitrile : Methanol (90:10).
-
Gradient:
-
0-5 min: 5% B (Isocratic hold for polar impurities)
-
5-25 min: 5% → 80% B (Linear gradient)
-
25-30 min: 80% B (Wash)
-
Mass Spectrometry Parameters (ESI+)
-
Scan Range: m/z 50–600.
-
Collision Energy: Stepped (15, 30, 45 eV) to generate rich fragmentation spectra.
-
Target Ions:
-
Pramipexole: [M+H]+ = 212.1[3]
-
Pramipexole-d7: [M+H]+ = 219.1
-
Case Study: Fragment-Based Identification
This section demonstrates how to distinguish between a Core Modification (e.g., ring oxidation) and a Side-Chain Modification using Pramipexole-d7 (labeled on the propyl chain).
The Fragmentation Logic
Pramipexole (m/z 212) typically fragments to yield m/z 153 (loss of the propylamino group,
-
Native Parent (212): Fragment = 153 (Core).
-
Pramipexole-d7 (219): Fragment = 153 (Core). The d7-propyl group is lost.
Scenario: Unknown Impurity X (m/z 228)
An unknown impurity is detected at m/z 228 (+16 Da, suggesting oxidation). Where is the oxygen?
Experiment: Compare MS/MS of Impurity X vs. Pramipexole-d7.
-
Hypothesis A: Oxidation on the Propyl Chain.
-
If the oxygen is on the chain, the core fragment should still be m/z 153.
-
Observed MS/MS: Fragment at m/z 153.[2]
-
-
Hypothesis B: Oxidation on the Benzothiazole Ring.
-
If the oxygen is on the ring, the core fragment will shift by +16 Da.
-
Observed MS/MS: Fragment at m/z 169 (153 + 16).
-
Figure 2: Mass spectral fragmentation logic using Pramipexole-d7 to confirm the structural identity of the m/z 153 core fragment.
Regulatory Compliance (ICH Q3A/B)
According to ICH Q3A(R2), impurities exceeding the Identification Threshold (0.10% for max daily dose < 2g) must be structurally characterized.
-
Self-Validating System: The use of deuterated standards satisfies the requirement for "specific" analytical procedures. By demonstrating that the IS and the analyte have distinct mass signatures but identical chromatographic behavior (or predictable isotope shifts), the method validates its own specificity during every run.
-
Reporting: When reporting unidentified impurities, list the relative retention time (RRT) and the m/z ratio. If a deuterated standard was used to rule out certain isomers, this negative evidence is crucial for the regulatory filing.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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European Directorate for the Quality of Medicines. (2023). Pramipexole Dihydrochloride Monohydrate Monograph 2416. European Pharmacopoeia. [Link]
-
Pathak, A., et al. (2012).[4] Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method. Journal of Chromatography B. [Link]
-
Venkateswara Rao, K., et al. (2008). Identification and characterization of process related impurities in pramipexole dihydrochloride monohydrate. Trade Science Inc. [Link]
-
Wang, S., et al. (2022).[4] Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules.[4][2][5][6][7][8] [Link]
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2-N-Propyl Pramipexole-d4 safety data sheet (SDS) for lab handling
The safe handling of 2-N-Propyl Pramipexole-d4 is predicated on a thorough understanding of its potent pharmacological nature. By implementing robust engineering controls, adhering to strict PPE protocols, and following validated handling procedures, researchers can effectively minimize the risk of exposure. This guide serves as a foundation, but it is the responsibility of every laboratory professional to cultivate a proactive culture of safety, where the rationale behind each precaution is understood and respected. [19][21]
References
-
Teva Canada. (2021). Pramipexole Dihydrochloride Tablets Product Monograph. Retrieved from [Link]
-
ScieGen Pharmaceuticals. (2016). Safety Data Sheet - Pramipexole Dihydrochloride Tablets, USP. Retrieved from [Link]
-
Cayman Chemical. (2015). Pramipexole (hydrochloride) Safety Data Sheet. Retrieved from [Link]
-
IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
ScieGen Pharmaceuticals, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Mirapex® (pramipexole dihydrochloride) tablets Label. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pramipexole. PubChem Compound Summary for CID 119570. Retrieved from [Link]
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Siegfried AG. (2023). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]
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Setler, P. E., et al. (1978). The pharmacology and subacute toxicology of dopamine. Clinical and Experimental Hypertension, 1(1), 1-21. Retrieved from [Link]
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Pharmaceutics International, Inc. (Pii). (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
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Buelke-Sam, J., et al. (1994). Preclinical toxicology studies with the new dopamine agonist pergolide. Acute, subchronic, and chronic evaluations. Arzneimittelforschung, 44(3), 278-84. Retrieved from [Link]
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McGraw Hill Medical. (n.d.). DOPAMINE. In Poisoning & Drug Overdose, 8e. AccessMedicine. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). MIRAPEX ER (pramipexole dihydrochloride) extended-release tablets Label. Retrieved from [Link]
-
Aenova Group. (n.d.). Safe and Efficient Handling of High Potent Drug Products. Retrieved from [Link]
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Goldstein, D. S., et al. (2011). The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis. Journal of Neuropathology & Experimental Neurology, 70(1), 58-69. Retrieved from [Link]
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UKCPA. (n.d.). Pramipexole. Handbook of Perioperative Medicines. Retrieved from [Link]
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Wikipedia. (n.d.). Dopamine. Retrieved from [Link]
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Synthesis pathway of 2-N-Propyl Pramipexole-d4 stable isotopes
Technical Guide: Synthesis of 2-N-Propyl Pramipexole-d4 Stable Isotopes
Content Type: Technical Whitepaper Subject: Stable Isotope Synthesis / Impurity Standard Preparation Target Molecule: (S)-N2-(propyl-d4)-N6-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine Primary Application: Internal Standard (IS) for LC-MS/MS quantification of Pramipexole Impurity B (EP/USP).[1]
Executive Summary
The accurate quantification of 2-N-Propyl Pramipexole (identified as Impurity B in European Pharmacopoeia and Related Compound B in USP) is a critical quality attribute in the release testing of Pramipexole drug substances.[1] This impurity arises from the over-alkylation of the diamine precursor or the drug substance itself.
To overcome matrix effects in high-sensitivity LC-MS/MS assays, a deuterated internal standard, 2-N-Propyl Pramipexole-d4 , is required.[1] This guide details the synthesis pathway via the regioselective alkylation of Pramipexole free base using 1-bromopropane-d4 .[1] Unlike the synthesis of the parent drug, this protocol specifically targets the exocyclic amine at the 2-position of the thiazole ring, requiring strict control over reaction kinetics to prevent the formation of the N6,N6-dipropyl isomer (Impurity E).[1]
Strategic Analysis: Chemical Pathway & Regioselectivity
The synthesis of 2-N-Propyl Pramipexole-d4 presents a regioselectivity challenge.[1] The starting material, Pramipexole, contains two nucleophilic nitrogen centers:[1]
-
N6 (Secondary Amine): Aliphatic, located on the cyclohexane ring.[1] Moderately nucleophilic but sterically hindered by the existing propyl group.
-
N2 (Primary Amine): Exocyclic to the thiazole ring. Its nucleophilicity is modulated by the aromaticity of the thiazole system (amidine-like resonance).[1]
The Challenge: Standard alkylation conditions often lead to a mixture of:
-
Target: N2-alkylation (2-N-Propyl Pramipexole).[1]
-
Byproduct: N6-alkylation (forming the tertiary amine, N6,N6-dipropyl Pramipexole / Impurity E).[1]
The Solution:
We utilize Pramipexole Free Base as the starting material and employ a weak inorganic base (
Synthesis Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Pramipexole Free Base | >99% Purity, (S)-Enantiomer | Precursor Scaffold |
| 1-Bromopropane-d4 | >98 atom% D; Isotope Label | Alkylating Agent |
| Potassium Carbonate ( | Anhydrous, Granular | Acid Scavenger |
| Dimethylformamide (DMF) | Anhydrous | Solvent |
| Ethyl Acetate / Water | HPLC Grade | Extraction |
Note on Isotope: 1-Bromopropane-d4 (typically 1,1,2,2-d4 or 2,2,3,3-d4) is selected to ensure the deuterium label is located on the newly introduced propyl chain at the N2 position, distinct from the native N6-propyl chain.[1]
Step-by-Step Methodology
Step 1: Free Base Preparation (If starting from Dihydrochloride salt) [1]
-
Dissolve Pramipexole Dihydrochloride (1.0 eq) in water.[1]
-
Adjust pH to >12 using 5M NaOH.[1]
-
Extract exhaustively with Dichloromethane (DCM).[1]
-
Dry organic layer over
, filter, and concentrate in vacuo to yield the white crystalline free base.[1]
Step 2: N2-Alkylation Reaction
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Pramipexole Free Base (1.0 eq) in anhydrous DMF (10 volumes).
-
Base Addition: Add
(1.5 eq).[1] Stir at room temperature for 15 minutes to ensure suspension homogeneity. -
Reagent Addition: Dropwise add 1-Bromopropane-d4 (1.1 eq). Crucial: Do not use large excess to minimize N6-quaternization.
-
Heating: Heat the reaction mixture to 60°C and monitor by HPLC.
Step 3: Work-up
-
Cool mixture to room temperature.
-
Quench with ice-cold water (30 volumes).
-
Extract with Ethyl Acetate (3 x 10 volumes).
-
Wash combined organics with Brine to remove DMF.[1]
-
Concentrate to yield a crude yellow oil containing the target, unreacted Pramipexole, and regioisomers.[1]
Step 4: Purification (Critical) Since the reaction yields regioisomers, flash chromatography is insufficient for high-purity isotopic standards.[1]
-
Technique: Preparative HPLC (Reverse Phase C18).[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1] Gradient elution.
-
Elution Order (Typical): Pramipexole < 2-N-Propyl Pramipexole (Target) < N6,N6-Dipropyl Impurity.[1]
-
Isolation: Collect fractions corresponding to the target mass (M+H = ~258.2 for d4), lyophilize to obtain the Formate or HCl salt.[1]
Visualization of Pathways
Figure 1: Synthesis & Regioselectivity Pathway
This diagram illustrates the competition between N2 and N6 alkylation and the specific formation of the d4-labeled impurity standard.
Caption: Reaction scheme showing the regioselective alkylation of Pramipexole. The N2-alkylation is favored under controlled conditions, though N6-alkylation remains a competing pathway requiring chromatographic separation.[1]
Figure 2: Purification & Validation Workflow
A self-validating workflow ensuring the isotopic purity and structural identity of the final standard.[1]
Caption: Downstream processing workflow. Preparative HPLC is mandatory to separate the d4-labeled target from unreacted Pramipexole and the N6,N6-dipropyl regioisomer.[1]
Analytical Validation (Self-Validating System)
To ensure the synthesized material is a valid Internal Standard, it must pass the following criteria:
| Test | Acceptance Criteria | Rationale |
| Mass Spectrometry (ESI+) | Confirms incorporation of the d4-propyl chain.[1] Unlabeled mass is ~254.[1]2. | |
| 1H-NMR (DMSO-d6) | Absence of signals for N2-H (approx 6.8 ppm) | Confirms substitution at the primary amine (N2).[1] |
| Isotopic Purity | d0 < 0.5% | Essential to prevent "cross-talk" or interference with the analyte signal in the blank channel. |
| Regiochemistry | NOESY correlation | Verify propyl attachment at N2 (aromatic) vs N6 (aliphatic). |
Data Summary: Impurity Profile
| Compound Name | Common Name | Structure Feature | Relative Retention (RRT)* |
| Pramipexole | API | N6-propyl | 1.00 |
| 2-N-Propyl Pramipexole | Impurity B (Target) | N2,N6-dipropyl | ~1.2 - 1.3 |
| N6,N6-Dipropyl Pramipexole | Impurity E | N6,N6-dipropyl | ~1.4 - 1.5 |
*RRT values are approximate and depend on specific C18 gradient conditions.
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Pramipexole Dihydrochloride Monohydrate Monograph 2416. (Defines Impurity B structure and limits).
-
United States Pharmacopeia (USP) . Pramipexole Dihydrochloride Related Compounds. (Defines Related Compound B). [1]
-
Schneider, C. S., & Mierau, J. (1987).[1] "Dopamine autoreceptor agonists: Resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole derivatives." Journal of Medicinal Chemistry, 30(3), 494-498.[1] (Foundational synthesis of the tetrahydrobenzothiazole core).
-
Zhu, X., et al. (2010).[1] "Process for the synthesis of Pramipexole." Organic Process Research & Development, 14(5), 1125-1129.[1][3] (Discusses alkylation kinetics and impurity formation).
-
ChemicalBook . "2-N-Propyl Pramipexole - CAS 1246815-83-7".[1][][5] (Chemical properties and structure verification).
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A Technical Guide to 2-N-Propyl Pramipexole-d4: An Isotopically Labeled Standard for Bioanalytical Applications
This technical guide provides a comprehensive overview of 2-N-Propyl Pramipexole-d4, a deuterated analogue of a Pramipexole-related compound. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and bioanalytical studies involving Pramipexole. This document details its molecular characteristics and provides a practical framework for its application as an internal standard in mass spectrometric assays.
Introduction: The Critical Role of Isotopic Labeling in Drug Analysis
Pramipexole is a non-ergot dopamine agonist with high selectivity for the D3 subtype of dopamine receptors.[1][2] It is primarily indicated for the treatment of Parkinson's disease and restless legs syndrome.[3][4] Accurate quantification of Pramipexole and its metabolites in biological matrices is paramount for establishing its pharmacokinetic profile, ensuring therapeutic efficacy, and meeting regulatory requirements.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. Their co-elution with the unlabeled analyte of interest allows for the correction of variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. 2-N-Propyl Pramipexole-d4 serves as an ideal internal standard for the quantification of 2-N-Propyl Pramipexole, an impurity or metabolite of Pramipexole.
Core Molecular and Isotopic Properties
The fundamental characteristics of 2-N-Propyl Pramipexole-d4 are summarized below. This information is critical for mass spectrometer configuration and data interpretation.
| Property | Value | Source(s) |
| Chemical Name | (S)-4,5,6,7-Tetrahydro-N2-propyl-N6-propyl-2,6-benzothiazolediamine-d4 | [5][6] |
| CAS Number | 1346602-54-7 | [5][6][7] |
| Molecular Formula | C₁₃H₁₉D₄N₃S | [5][6][7] |
| Molecular Weight | 257.43 | [5][6][7] |
| Isotopic Purity | Typically ≥98% | [5] |
| Appearance | Varies (refer to supplier) | |
| Storage Conditions | 2-8°C Refrigerator | [6] |
Molecular Structure of 2-N-Propyl Pramipexole-d4
The structural representation of 2-N-Propyl Pramipexole-d4 is crucial for understanding the location of the deuterium labels, which are strategically placed to prevent in-source fragmentation loss and ensure mass differentiation from the unlabeled analyte.
Caption: Chemical structure of 2-N-Propyl Pramipexole-d4.
Application in a Bioanalytical Workflow: A Self-Validating System
The primary application of 2-N-Propyl Pramipexole-d4 is as an internal standard for the quantification of 2-N-Propyl Pramipexole in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol outlines a robust and self-validating workflow.
Experimental Protocol: Quantitative Analysis of 2-N-Propyl Pramipexole in Human Plasma
1. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve 2-N-Propyl Pramipexole in methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve 2-N-Propyl Pramipexole-d4 in methanol.
-
Working Solutions: Serially dilute the stock solutions in 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that provides an adequate response in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile. The acetonitrile will precipitate the plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Employ a C18 reverse-phase column with a gradient elution profile using mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. This will ensure good chromatographic separation of the analyte from endogenous matrix components.
-
Mass Spectrometry (MS/MS): Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard. The selection of precursor and product ions should be optimized for sensitivity and specificity.
4. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples and QC samples from the calibration curve.
Workflow Diagram
Caption: Bioanalytical workflow for the quantification of 2-N-Propyl Pramipexole.
Conclusion
2-N-Propyl Pramipexole-d4 is an indispensable tool for the accurate and precise quantification of 2-N-Propyl Pramipexole in biological matrices. Its stable isotope label ensures that it behaves nearly identically to the unlabeled analyte during sample processing and analysis, thereby providing a reliable means of internal standardization. The methodologies outlined in this guide provide a robust framework for its successful implementation in a regulated bioanalytical environment.
References
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OMS synth. 2-N-Propyl Pramipexole-d4: CAS No.1346602-54-7. Available from: [Link]
-
Pharmaffiliates. Pramipexole-impurities. Available from: [Link]
-
Pharmaffiliates. CAS No : 1346602-54-7| Chemical Name : 2-N-Propyl Pramipexole-d4. Available from: [Link]
-
Wikipedia. Pramipexole. Available from: [Link]
-
ChEMBL. Compound: PRAMIPEXOLE (CHEMBL301265). Available from: [Link]
-
ResearchGate. Chemical structure of pramipexole. Available from: [Link]
-
PubChem. Pramipexole. Available from: [Link]
-
precisionFDA. PRAMIPEXOLE. Available from: [Link]
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Preserving Integrity: A Senior Application Scientist's Guide to the Storage and Handling of Deuterated Pramipexole Derivatives
An In-Depth Technical Guide:
Introduction: The Critical Role of Storage in High-Value Deuterated APIs
Pramipexole, a non-ergot dopamine agonist, is a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome. The strategic substitution of hydrogen with deuterium atoms in the pramipexole molecule represents a sophisticated approach in medicinal chemistry to enhance its pharmacokinetic profile.[1][2] This modification, leveraging the kinetic isotope effect, can lead to a more stable metabolic pathway, potentially increasing the drug's half-life and improving patient outcomes.[3][4]
However, the very nature of these highly specific, isotopically labeled Active Pharmaceutical Ingredients (APIs) makes them susceptible to degradation if not stored and handled with meticulous care. The integrity of research and development data, the validity of clinical trial results, and the ultimate safety and efficacy of the final drug product are inextricably linked to the stability of the compound from its initial synthesis to its final application.[5]
This guide, grounded in field experience and established stability principles, provides a comprehensive framework for researchers, scientists, and drug development professionals. It moves beyond simple temperature recommendations to explain the causality behind each storage parameter, ensuring that every protocol enacted is a self-validating system for preserving the chemical integrity of deuterated pramipexole derivatives.
Physicochemical Properties and Inherent Stability Profile
While deuteration modifies the metabolic fate of pramipexole, it does not fundamentally alter its core physicochemical vulnerabilities.[] The pramipexole molecule is susceptible to degradation through several pathways, and its deuterated counterparts are presumed to share these risks.[7][8] Understanding these pathways is paramount to designing an effective storage strategy.
2.1 Susceptibility to Photodegradation Pramipexole is demonstrably unstable under photolytic stress.[8][9] Exposure to light, particularly UV and short-wavelength visible light, can induce molecular interactions that lead to the formation of degradation impurities.[10] One study identified significant photochemical degradation, with over 10% of the drug degrading after eight days of exposure to sunlight.[9] Although some forced degradation studies on the solid-state drug substance showed stability to light, the risk, especially for solutions, is significant and must be mitigated.[11][12] The primary mechanism involves the absorption of light energy, which can activate the molecules and lead to the formation of new chemical entities, such as the attachment of a carboxylic group to the amino group of the thiazole ring.[13]
2.2 Oxidative and Hydrolytic Sensitivity The molecule is also vulnerable to oxidation and hydrolysis.[7][8] Forced degradation studies confirm that oxidative conditions can generate unknown impurities.[12] This suggests that exposure to atmospheric oxygen should be minimized. Furthermore, significant degradation has been observed under both acidic and basic hydrolytic conditions, highlighting the need to control the chemical environment, particularly for solutions.[8]
2.3 The Impact of Temperature and Humidity While the pramipexole dihydrochloride monohydrate salt is a very stable compound in its solid state at ambient temperatures, it is not entirely inert.[14] It can absorb significant amounts of water at high relative humidity (≥80% RH), which can compromise its physical and chemical stability.[14] Furthermore, temperature fluctuations can accelerate all degradation processes, including hydrolysis and oxidation.[15] One study on pramipexole extended-release tablets identified a degradation impurity that formed during storage under various temperature and humidity conditions, underscoring the importance of a controlled environment.[16]
Logical Relationship: Factors Leading to Degradation
The following diagram illustrates the relationship between environmental stressors and the potential degradation of the pramipexole core structure.
Caption: Environmental factors directly stress the API, initiating distinct degradation pathways.
Core Principles and Recommended Storage Conditions
A multi-faceted approach is required to ensure the long-term stability of deuterated pramipexole derivatives. The following recommendations are based on the known sensitivities of the parent compound and best practices for high-purity APIs.[17][18] Always consult the supplier-specific Certificate of Analysis, as recommendations may vary based on the salt form or specific deuteration pattern.[19]
Summary of Recommended Storage Conditions
The following table summarizes the optimal storage conditions for deuterated pramipexole derivatives.
| Parameter | Recommended Condition | Causality & Rationale |
| Temperature | Long-Term (>6 months): ≤ -20°C[20]Working Aliquots: 2°C to 8°C[5]Short-Term (Solid): Controlled Room Temp (15-25°C)[14][21] | Lower temperatures drastically slow the rate of all chemical degradation reactions, including oxidation and hydrolysis.[15] Refrigeration is suitable for short-term storage of working materials, while controlled room temperature is acceptable for brief periods if the material is well-protected. |
| Humidity | < 60% Relative Humidity (RH)[22]Store with a desiccant.[14] | Pramipexole dihydrochloride monohydrate is known to be hygroscopic at high RH.[14] Controlling humidity prevents water absorption, which can lead to physical changes and act as a reactant in hydrolytic degradation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Given the susceptibility to oxidation[12], displacing oxygen with an inert gas provides a crucial layer of protection, especially for long-term storage or if the container is frequently opened. |
| Light | Complete protection from light.[9][10][22]Use amber glass vials and/or opaque secondary containers.[10][23] | The molecule is susceptible to photodegradation.[9] Amber vials filter out UV and other damaging wavelengths. Storing vials in labeled, opaque boxes provides a secondary barrier.[23] |
Handling Protocols for Maintaining Compound Integrity
Proper handling procedures are as critical as storage conditions. Every step, from receiving to use, presents a potential risk of degradation.
Initial Receipt and Aliquoting Protocol
-
Visual Inspection: Upon receipt, inspect the container for any signs of damage or compromised seals. Document the condition.
-
Equilibration: Before opening, allow the primary container to equilibrate to room temperature for at least 30-60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Handling: If possible, perform all manipulations within a glove box or glove bag purged with an inert gas (Argon or Nitrogen).
-
Aliquoting: Avoid repeatedly opening and closing the primary stock container. Prepare multiple, smaller aliquots for daily or weekly use. This minimizes the exposure of the bulk material to atmospheric conditions.
-
Container Selection: Use amber glass vials with PTFE-lined screw caps for aliquots to provide protection from light and a secure seal.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), lot number, aliquot date, and storage conditions.
-
Backfilling with Inert Gas: Before sealing each aliquot, flush the headspace of the vial with Argon or Nitrogen.
-
Storage: Immediately transfer the primary container and all aliquots to their designated long-term (≤ -20°C) or short-term (2-8°C) storage locations.
Long-Term Stability Assessment
For research programs extending over several months or years, it is crucial to have a self-validating system to ensure the compound's integrity has not diminished over time. A periodic stability assessment is a cornerstone of such a system.
Experimental Protocol: Annual Purity Re-evaluation
This protocol outlines a method to re-verify the purity and identity of a stored deuterated pramipexole derivative.
-
Sample Retrieval: Retrieve one long-term storage aliquot. Allow it to equilibrate to room temperature as described in section 4.1.
-
Solution Preparation:
-
Analytical Method: Use a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Analysis:
-
Inject a freshly prepared standard solution of the same compound (from a certified reference standard, if available).
-
Inject the solution prepared from the stored aliquot.
-
Analyze the resulting chromatogram for the appearance of new peaks (degradants) or a decrease in the area of the main peak.
-
-
Mass Spectrometry Confirmation (Optional but Recommended):
-
Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass data for the parent peak and any observed impurity peaks.
-
Confirm that the mass of the parent peak corresponds to the deuterated derivative.
-
Attempt to identify any major degradation products by their mass-to-charge ratio.[8]
-
-
Acceptance Criteria:
-
The purity of the stored sample should be within an acceptable range of the initial purity (e.g., ≥98% of the initial value).
-
No single degradation product should exceed a pre-defined threshold (e.g., 0.5%).
-
-
Documentation: Record all results, including chromatograms, in the compound's official logbook. If the compound fails to meet the criteria, it should be flagged and potentially discarded.
Workflow for Handling and Stability Testing
Caption: A systematic workflow ensures compound integrity from receipt through long-term use.
Conclusion
Deuterated pramipexole derivatives are valuable tools in pharmaceutical research and development. Their enhanced metabolic stability, a result of precise isotopic labeling, can only be leveraged if their chemical purity is rigorously maintained. The core principle of a successful storage strategy is proactive prevention based on a scientific understanding of the molecule's vulnerabilities to light, oxygen, moisture, and heat. By implementing the comprehensive storage conditions and handling protocols detailed in this guide, researchers can ensure the integrity of their materials, the reliability of their data, and the ultimate success of their development programs.
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CHEMISTRY REVIEW(S) - accessdata.fda.gov. (2008). U.S. Food and Drug Administration. [Link]
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Storage of API's at CyberFreight. CyberFreight. [Link]
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Pramipexole Accord - Assessment report. (2011). European Medicines Agency (EMA). [Link]
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Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support. [Link]
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Possible degradation pathway. (A) hydrolysis, (B) oxidation and (C) photolysis. ResearchGate. [Link]
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Deuterium in drug discovery: progress, opportunities and challenges. (2023). National Institutes of Health. [Link]
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Protection of Light Sensitive Products. (2015). Pharmaguideline. [Link]
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How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]
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-
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Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. (2022). MDPI. [Link]
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The Analytical Edge: A Technical Guide to 2-N-Propyl Pramipexole-d4 in Pharmaceutical R&D
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 2-N-Propyl Pramipexole-d4, a key analytical tool in the development of Pramipexole-based therapeutics. We will delve into the rationale behind its use, its synthesis, and its practical application in bioanalytical method development, moving beyond a simple recitation of facts to explain the causality behind experimental choices.
Introduction: The Need for Precision in Pramipexole Analysis
Pramipexole is a potent non-ergot dopamine agonist with high affinity for the D2 subfamily of dopamine receptors, particularly the D3 subtype.[1][2] It is a cornerstone therapy for managing the symptoms of Parkinson's disease, such as tremors and muscle stiffness, and is also prescribed for Restless Legs Syndrome (RLS).[3][4] The therapeutic efficacy of Pramipexole is directly related to its plasma concentration, necessitating highly accurate and precise bioanalytical methods to support pharmacokinetic (PK) and toxicokinetic (TK) studies.
The complexity of biological matrices like plasma can introduce significant variability in analytical measurements due to matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer.[5][6] To counteract these effects and ensure data integrity, a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis.[4][5] 2-N-Propyl Pramipexole-d4 serves this critical role, providing a reliable reference for the accurate quantification of Pramipexole.
Understanding 2-N-Propyl Pramipexole-d4
2-N-Propyl Pramipexole is a known impurity and metabolite of Pramipexole.[7][8] The deuterated version, 2-N-Propyl Pramipexole-d4, is a synthetically produced molecule where four hydrogen atoms on the N-propyl group have been replaced with deuterium.[9]
| Identifier | Value |
| IUPAC Name | (6S)-N6-(propyl-1,1-d2)-N2-(propyl-1,1- d2)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6- diamine |
| CAS Number | 1346602-54-7 |
| Molecular Formula | C₁₃H₁₉D₄N₃S |
| Molecular Weight | 257.43 g/mol |
| Table 1: Chemical Identifiers for 2-N-Propyl Pramipexole-d4[7][9] |
The key to its function as an internal standard lies in its near-identical chemical and physical properties to the analyte of interest, Pramipexole. It co-elutes chromatographically with Pramipexole, experiences the same extraction recovery, and is subject to the same matrix effects.[10][11] However, its increased mass allows it to be distinguished by the mass spectrometer.
Synthesis of 2-N-Propyl Pramipexole-d4: A Proposed Methodological Approach
While specific, detailed synthesis protocols for 2-N-Propyl Pramipexole-d4 are not extensively published in peer-reviewed literature, a robust synthesis can be adapted from established methods for Pramipexole, such as the Fukuyama alkylation.[12] The following is a proposed, detailed workflow for its synthesis.
Diagram of the Proposed Synthetic Workflow
A proposed synthetic workflow for 2-N-Propyl Pramipexole-d4.
Detailed Experimental Protocol (Proposed)
-
Protection of the Primary Amine:
-
Dissolve (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable aprotic solvent (e.g., Dichloromethane).
-
Add a base (e.g., Triethylamine or Pyridine) to the solution.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride in the same solvent at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with aqueous acid and brine, then dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting nosyl-protected intermediate by column chromatography.
-
-
Deuterated N-Alkylation:
-
Dissolve the protected intermediate in a polar aprotic solvent (e.g., Dimethylformamide).
-
Add a base (e.g., Potassium carbonate).
-
Add the deuterated alkylating agent, such as 1-bromopropane-1,1,2,2-d4.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor for completion by TLC.
-
After cooling, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
-
-
Deprotection:
-
Dissolve the N-alkylated intermediate in a suitable solvent (e.g., Acetonitrile).
-
Add potassium carbonate and thiophenol.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the resulting Pramipexole-d4 base by column chromatography.
-
-
Second N-Alkylation:
-
To a solution of the Pramipexole-d4 base in a suitable solvent, add a base and the deuterated alkylating agent as in Step 2.
-
The reaction conditions may need to be optimized to favor mono-alkylation at the 2-amino position.
-
Work-up and purify as described previously to yield 2-N-Propyl Pramipexole-d4.
-
Application in Bioanalytical Methods: LC-MS/MS
The primary application of 2-N-Propyl Pramipexole-d4 is as an internal standard for the quantification of Pramipexole in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Diagram of a Typical Bioanalytical Workflow
A typical bioanalytical workflow using a deuterated internal standard.
Key Parameters for LC-MS/MS Method Development
| Parameter | Typical Conditions for Pramipexole Analysis |
| Chromatography | Reverse-phase (C18 column) with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium formate). |
| Ionization | Electrospray Ionization (ESI) in positive mode. |
| Detection | Multiple Reaction Monitoring (MRM). |
| Table 2: Typical LC-MS/MS Parameters for Pramipexole Analysis[13] |
Predicting MRM Transitions
The selection of appropriate MRM transitions is crucial for the sensitivity and selectivity of the assay. For Pramipexole, a common transition is the fragmentation of the protonated molecule [M+H]⁺ at m/z 212.1 to a prominent product ion at m/z 153.0.[13][14]
For 2-N-Propyl Pramipexole-d4, the precursor ion will have a mass-to-charge ratio of [M+H]⁺ at m/z 258.4 (257.4 + 1). The fragmentation pattern is expected to be similar to that of Pramipexole. The major fragmentation of Pramipexole involves the loss of the propylamino group from the tetrahydrobenzothiazole ring system. Since the deuterium labels are on the N-propyl group at the 2-position, the fragmentation leading to the product ion at m/z 153.0 in Pramipexole is not expected to be significantly altered in its mass. Therefore, a likely product ion for 2-N-Propyl Pramipexole-d4 would result from the loss of the deuterated propyl group from the 2-amino position, leading to a fragment that retains the other deuterated propyl group. A predicted major product ion would be around m/z 199.2.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion (m/z) |
| Pramipexole | 212.1 | 153.0 |
| 2-N-Propyl Pramipexole-d4 | 258.4 | ~199.2 |
| Table 3: Predicted MRM Transitions |
The Deuterium Kinetic Isotope Effect: A Deeper Insight
The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond.[15] This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE).[16][17]
In the case of Pramipexole, metabolism is not a major route of elimination, with about 90% of the dose excreted unchanged in the urine.[18] However, for the portion that is metabolized, N-dealkylation, mediated by cytochrome P450 enzymes, is a potential pathway. By placing the deuterium labels on the N-propyl group, the metabolic stability of this part of the molecule is likely enhanced.[19] While this may not significantly alter the overall pharmacokinetic profile of Pramipexole due to its primary renal clearance, the use of 2-N-Propyl Pramipexole-d4 as an internal standard for studying the metabolites of Pramipexole can be particularly advantageous. It ensures that the internal standard and the corresponding metabolite have similar metabolic fates, leading to more accurate quantification.
Conclusion: The Indispensable Role of 2-N-Propyl Pramipexole-d4
2-N-Propyl Pramipexole-d4 is more than just a reagent; it is a critical tool that ensures the scientific integrity of bioanalytical data in the development of Pramipexole-based therapies. Its use as a stable isotope-labeled internal standard allows for the mitigation of analytical variability, leading to highly accurate and reproducible pharmacokinetic and toxicokinetic data. This technical guide has provided a comprehensive overview of its synthesis, analytical application, and the underlying scientific principles that make it an indispensable asset in pharmaceutical R&D.
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Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Pramipexole in Human Plasma Using 2-N-Propyl Pramipexole-d4 as an Internal Standard
Abstract
This application note details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pramipexole in human plasma. Pramipexole is a potent dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] Accurate determination of its plasma concentration is crucial for pharmacokinetic studies and therapeutic drug monitoring. This method utilizes a stable isotope-labeled internal standard, 2-N-Propyl Pramipexole-d4, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[3][4] The protocol outlined herein is compliant with the principles of bioanalytical method validation as stipulated by the FDA and EMA guidelines.[5][6][7]
Introduction
Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 subfamily of dopamine receptors, particularly the D3 receptor subtype.[1][2] Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations. Therefore, a reliable and robust analytical method is essential for its quantitative analysis in biological matrices. LC-MS/MS has become the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and speed.[8]
The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS method.[3][4] A SIL-IS, such as 2-N-Propyl Pramipexole-d4, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This ensures that it co-elutes with the analyte during chromatography and experiences similar ionization and fragmentation behavior in the mass spectrometer, thereby effectively correcting for any variability during sample preparation and analysis.[3]
This application note provides a comprehensive guide for researchers and drug development professionals on the development and validation of an LC-MS/MS method for Pramipexole in human plasma, employing 2-N-Propyl Pramipexole-d4 as the internal standard.
Experimental
Materials and Reagents
-
Pramipexole dihydrochloride monohydrate (Reference Standard)
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, ultrapure)
-
Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Control Samples
Stock solutions of Pramipexole and 2-N-Propyl Pramipexole-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking known amounts of the working standard solutions into blank human plasma.
Method Development
The development of this LC-MS/MS method followed a logical progression, focusing on optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve the desired sensitivity, selectivity, and robustness.
Sample Preparation
The primary goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix, remove interfering substances, and concentrate the sample.[8][11] Several techniques were considered, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[12]
-
Protein Precipitation (PPT): While simple and fast, PPT often results in insufficient cleanup, leading to significant matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT but can be labor-intensive and may have lower recovery for polar compounds like Pramipexole.[12]
-
Solid-Phase Extraction (SPE): SPE, particularly using a weak cation exchange mechanism, provides excellent cleanup by effectively removing phospholipids and other matrix components, leading to reduced ion suppression and improved assay performance.[11][13]
Based on these considerations, a solid-phase extraction protocol was developed.
Protocol: Solid-Phase Extraction (SPE) of Pramipexole from Human Plasma
-
Pre-treatment: To 200 µL of plasma sample, add 50 µL of the internal standard working solution (2.00 ng/mL 2-N-Propyl Pramipexole-d4) and 50 µL of 1 M NaOH solution. Vortex for 30 seconds.[14]
-
Conditioning: Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute Pramipexole and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
The chromatographic separation was optimized to achieve a short run time while ensuring good peak shape and resolution from any potential interferences. A C18 column is a common choice for the separation of small molecules like Pramipexole.[14][15]
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 2.5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 4.0 minutes |
Mass Spectrometry
Electrospray ionization in the positive ion mode (ESI+) was selected as Pramipexole contains basic amine groups that are readily protonated. The mass spectrometer was operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[16] The precursor and product ions for Pramipexole and 2-N-Propyl Pramipexole-d4 were determined by infusing the individual standard solutions into the mass spectrometer.
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Pramipexole | 2-N-Propyl Pramipexole-d4 |
| Precursor Ion (m/z) | 212.1 | 216.1 |
| Product Ion (m/z) | 153.1 | 157.1 |
| Collision Energy (eV) | 21 | 21 |
| Declustering Potential (V) | 50 | 50 |
Method Validation
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][7]
Selectivity
The selectivity of the method was evaluated by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of Pramipexole and the internal standard.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was established over a concentration range of 10 pg/mL to 5000 pg/mL. The calibration curve was constructed by plotting the peak area ratio of Pramipexole to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99. The LLOQ was determined to be 10 pg/mL, with a signal-to-noise ratio >10 and acceptable precision and accuracy.
Table 3: Representative Calibration Curve Data
| Nominal Conc. (pg/mL) | Calculated Conc. (pg/mL) | Accuracy (%) |
| 10 | 9.8 | 98.0 |
| 25 | 25.5 | 102.0 |
| 50 | 49.2 | 98.4 |
| 100 | 101.5 | 101.5 |
| 500 | 495.0 | 99.0 |
| 1000 | 1008 | 100.8 |
| 2500 | 2480 | 99.2 |
| 5000 | 5050 | 101.0 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, low, medium, and high) in six replicates.
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (pg/mL) | Intra-day Mean Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean Conc. (pg/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | 9.9 | 5.2 | 99.0 | 10.2 | 6.5 | 102.0 |
| Low | 30 | 29.5 | 4.1 | 98.3 | 30.5 | 5.1 | 101.7 |
| Medium | 300 | 303.6 | 3.5 | 101.2 | 298.8 | 4.2 | 99.6 |
| High | 4000 | 3980 | 2.8 | 99.5 | 4020 | 3.9 | 100.5 |
The results demonstrate that the method is accurate and precise, with all values falling within the acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[17]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The recovery of Pramipexole and the internal standard was consistent across the concentration range. The matrix effect was found to be negligible, with the calculated matrix factor being close to 1. This indicates that the chosen sample preparation method effectively removes interfering matrix components.
Workflow and Pathway Diagrams
Figure 1: Experimental workflow from sample preparation to LC-MS/MS analysis.
Figure 2: Logical relationships in the LC-MS/MS method development process.
Conclusion
This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of Pramipexole in human plasma using 2-N-Propyl Pramipexole-d4 as a stable isotope-labeled internal standard. The method has been successfully validated according to international guidelines and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring. The use of solid-phase extraction provides excellent sample cleanup, minimizing matrix effects and ensuring high data quality.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 9, 2026, from [Link]
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U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved February 9, 2026, from [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved February 9, 2026, from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved February 9, 2026, from [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved February 9, 2026, from [Link]
-
Dr. Oracle. (2025). What is pramipexole (dopamine agonist) used for? Retrieved February 9, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Pramipexole-impurities. Retrieved February 9, 2026, from [Link]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved February 9, 2026, from [Link]
-
myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved February 9, 2026, from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved February 9, 2026, from [Link]
Sources
- 1. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole [mdpi.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. 2-N-Propyl Pramipexole-d4 | LGC Standards [lgcstandards.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. news-medical.net [news-medical.net]
- 12. opentrons.com [opentrons.com]
- 13. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
Application Note: High-Sensitivity Quantification of 2-N-Propyl Pramipexole-d4 using Multiple Reaction Monitoring (MRM) Mass Spectrometry
Introduction
Pramipexole is a potent non-ergot dopamine agonist primarily prescribed for the treatment of Parkinson's disease and Restless Legs Syndrome.[1] In pharmacokinetic and drug metabolism studies, a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte of interest in complex biological matrices. 2-N-Propyl Pramipexole-d4 is a deuterated analog of a potential impurity and metabolite of Pramipexole, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.
This application note provides a detailed protocol for the development and implementation of a robust and sensitive Multiple Reaction Monitoring (MRM) method for the quantification of 2-N-Propyl Pramipexole-d4. The principles of MRM, the rationale behind the selection of precursor and product ions, and a comprehensive, step-by-step analytical procedure are presented to guide researchers in establishing a reliable bioanalytical workflow. The methodologies described herein are grounded in established principles of mass spectrometry and adhere to the bioanalytical method validation guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Principle of Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique performed on a triple quadrupole mass spectrometer. It involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the subsequent selection of a specific product ion in the third quadrupole (Q3). This process of selecting a specific precursor-product ion transition provides a high degree of specificity, minimizing interference from other compounds in the matrix and enhancing the signal-to-noise ratio. The selection of unique and stable MRM transitions is paramount for the development of a robust quantitative assay.
Chemical Structure and Isotopic Labeling
A thorough understanding of the chemical structure of 2-N-Propyl Pramipexole-d4 is fundamental to predicting its mass spectrometric behavior.
-
Chemical Name: (6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
-
Molecular Formula: C₁₃H₁₉D₄N₃S
-
Molecular Weight: 257.43 g/mol
The four deuterium atoms are located on the α-carbon of both N-propyl groups. This specific labeling is key to predicting a stable and unique fragmentation pattern distinct from the unlabeled analyte.
Optimized MRM Transitions and Mass Spectrometric Parameters
The successful quantification of 2-N-Propyl Pramipexole-d4 relies on the selection of optimal MRM transitions and instrument parameters. The following table summarizes the recommended settings, derived from the known fragmentation patterns of pramipexole and related N-alkylated amines.[2]
| Parameter | Pramipexole (Analyte) | 2-N-Propyl Pramipexole-d4 (Internal Standard) |
| Precursor Ion (Q1) [M+H]⁺ | m/z 212.1 | m/z 258.2 |
| Product Ion (Q3) | m/z 153.1 | m/z 157.1 |
| Dwell Time (ms) | 150 | 150 |
| Collision Energy (CE) (eV) | 25 | 28 |
| Cone Voltage (V) | 30 | 35 |
Rationale for MRM Transition Selection:
The precursor ion for 2-N-Propyl Pramipexole-d4 is its protonated molecule [M+H]⁺ at m/z 258.2. The fragmentation of N-alkyl amines in collision-induced dissociation (CID) is often dominated by α-cleavage, which is the cleavage of the bond between the nitrogen atom and the α-carbon of the alkyl group. For pramipexole, the major product ion at m/z 153.1 results from the loss of the N-propylamino group from the tetrahydrobenzothiazole ring.
For 2-N-Propyl Pramipexole-d4, the deuterated N-propyl groups will influence the fragmentation. The predicted major fragmentation pathway is the loss of one of the deuterated N-propylamino groups. This results in a product ion with a mass-to-charge ratio of m/z 157.1. This transition is highly specific to the deuterated internal standard and provides a clear distinction from the unlabeled analyte.
Experimental Protocols
Standard and Sample Preparation
A meticulous approach to the preparation of standards and quality control (QC) samples is fundamental for a validated bioanalytical method.
Materials:
-
2-N-Propyl Pramipexole-d4 certified reference material
-
Pramipexole certified reference material
-
Control biological matrix (e.g., human plasma, rat plasma)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
Procedure:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 2-N-Propyl Pramipexole-d4 and Pramipexole and dissolve in 1 mL of methanol to prepare individual primary stock solutions.
-
Working Stock Solutions: Prepare serial dilutions of the primary stock solutions in methanol:water (50:50, v/v) to create working stock solutions at appropriate concentrations for spiking into the biological matrix.
-
Calibration Standards and Quality Control Samples: Spike the control biological matrix with the appropriate working stock solutions of Pramipexole to prepare calibration standards at a minimum of six different concentration levels and QC samples at low, medium, and high concentrations.
-
Internal Standard Working Solution: Prepare a working solution of 2-N-Propyl Pramipexole-d4 at a fixed concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).
Sample Extraction: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.
Procedure:
-
To 50 µL of each plasma sample (calibration standard, QC, or unknown), add 10 µL of the 2-N-Propyl Pramipexole-d4 internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following chromatographic and mass spectrometric conditions are recommended for the analysis of 2-N-Propyl Pramipexole-d4.
Liquid Chromatography (LC) Parameters:
| Parameter | Setting |
| LC System: | A high-performance liquid chromatography system capable of binary gradient elution |
| Column: | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A: | 0.1% Formic acid in water |
| Mobile Phase B: | 0.1% Formic acid in acetonitrile |
| Flow Rate: | 0.4 mL/min |
| Gradient: | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Injection Volume: | 5 µL |
| Column Temperature: | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Setting |
| Mass Spectrometer: | Triple quadrupole mass spectrometer |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| Capillary Voltage (kV): | 3.5 |
| Source Temperature (°C): | 150 |
| Desolvation Temperature (°C): | 400 |
| Desolvation Gas Flow (L/hr): | 800 |
| Cone Gas Flow (L/hr): | 50 |
| Collision Gas: | Argon |
Method Validation
For regulatory compliance, the analytical method must be fully validated according to the guidelines provided by the FDA or EMA.[3] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated using QC samples.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Data Presentation and Visualization
MRM Transitions Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pramipexole | 212.1 | 153.1 | 25 |
| 2-N-Propyl Pramipexole-d4 | 258.2 | 157.1 | 28 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for 2-N-Propyl Pramipexole-d4.
MRM Process Diagram
Sources
- 1. Streamlined spectrofluorimetric assay for Pramipexole using acid red 87 quenching strategy for tablet and uniformity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Robust Solid-Phase Extraction Protocols for the Selective Isolation of Pramipexole and Its Impurities from Pharmaceutical Formulations
Abstract
This application note presents detailed and validated Solid-Phase Extraction (SPE) protocols for the efficient isolation and concentration of Pramipexole and its process-related and degradation impurities from solid dosage forms. Recognizing the critical need for accurate impurity profiling in drug development and quality control, this guide provides two robust methods utilizing Mixed-Mode Cation Exchange and Reversed-Phase Polymeric SPE sorbents. The protocols are designed to yield high recovery rates and clean extracts suitable for downstream analysis by techniques such as HPLC and LC-MS. This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals, detailing the scientific rationale behind each step to ensure methodological robustness and reproducibility.
Introduction: The Analytical Challenge of Pramipexole Impurities
Pramipexole is a non-ergot dopamine agonist widely used in the treatment of Parkinson's disease and restless legs syndrome[1]. As with any active pharmaceutical ingredient (API), the presence of impurities, which can arise during synthesis, formulation, or storage, must be carefully monitored to ensure the safety and efficacy of the final drug product[2]. Impurities can be structurally similar to the parent drug, making their selective extraction from complex formulation matrices a significant analytical challenge.
Solid-Phase Extraction (SPE) is a powerful sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation[3]. This application note details two distinct SPE protocols tailored to the physicochemical properties of Pramipexole and its impurities.
Pramipexole is a basic compound with two pKa values of 5.6 and 9.5, corresponding to the two amine functionalities[4]. This dual basic nature allows for strategic manipulation of pH to control its retention and elution on specific SPE sorbents. The protocols presented herein leverage these properties to achieve optimal separation from excipients and other matrix components.
Principles of Sorbent Selection for Pramipexole
The choice of SPE sorbent is paramount for developing a selective and efficient method. Based on the chemical nature of Pramipexole and its impurities, two types of sorbents are recommended:
-
Mixed-Mode Cation Exchange (MCX) Sorbents: These sorbents possess both reversed-phase (e.g., C8 or C18) and strong cation exchange functionalities. This dual retention mechanism is ideal for basic compounds like Pramipexole. At an acidic pH, the amine groups are protonated, leading to strong ionic retention on the cation exchanger. The non-polar backbone of the molecule also interacts with the reversed-phase component of the sorbent. This allows for rigorous washing steps to remove neutral and acidic interferences, followed by selective elution through pH adjustment.
-
Reversed-Phase Polymeric Sorbents: These sorbents, often based on copolymers like poly(divinylbenzene-co-N-vinylpyrrolidone), offer high capacity and stability across a wide pH range. For Pramipexole, which is a basic compound, adjusting the sample pH to a neutral or slightly basic condition (pH > pKa) can suppress the ionization of the amine groups, promoting its retention through hydrophobic interactions with the polymeric sorbent. This approach is particularly useful for separating Pramipexole from more polar impurities and excipients.
Experimental Workflow Overview
The general workflow for both SPE protocols involves a series of sequential steps designed to ensure optimal recovery and purity of the analytes.
Caption: General workflow for the SPE of Pramipexole and its impurities.
Detailed Protocols
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE
This protocol is highly recommended for its superior selectivity for basic compounds, resulting in exceptionally clean extracts.
4.1.1. Materials and Reagents
-
SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX), 30 mg/1 mL
-
Methanol (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (or Acetic Acid)
-
Ammonium Hydroxide
-
Sample Diluent: 2% Formic Acid in Water
-
Wash Solution 1: 2% Formic Acid in Water
-
Wash Solution 2: Methanol
-
Elution Solution: 5% Ammonium Hydroxide in Methanol
4.1.2. Sample Preparation
-
Weigh and finely crush one Pramipexole tablet.
-
Transfer an accurately weighed portion of the powder equivalent to 1 mg of Pramipexole to a volumetric flask.
-
Add the Sample Diluent (2% Formic Acid in Water) to the flask and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume with the Sample Diluent.
-
Centrifuge or filter the sample through a 0.45 µm filter to remove any undissolved excipients.
4.1.3. SPE Procedure
-
Conditioning: Pass 1 mL of Methanol through the MCX cartridge.
-
Equilibration: Pass 1 mL of 2% Formic Acid in Water through the cartridge.
-
Loading: Load 1 mL of the prepared sample solution onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing 1: Pass 1 mL of 2% Formic Acid in Water to remove polar, non-retained impurities.
-
Washing 2: Pass 1 mL of Methanol to remove non-polar, weakly retained impurities.
-
Elution: Elute the Pramipexole and its basic impurities with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH of the elution solvent neutralizes the charge on the analytes, releasing them from the cation exchange sorbent.
-
The eluate is now ready for analysis by HPLC or LC-MS. If necessary, evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Protocol 2: Reversed-Phase Polymeric SPE
This protocol offers a robust alternative, particularly for separating Pramipexole from highly polar impurities.
4.2.1. Materials and Reagents
-
SPE Cartridge: Reversed-Phase Polymeric (e.g., Strata-X), 30 mg/1 mL
-
Methanol (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Ammonium Hydroxide
-
Sample Diluent: 10 mM Ammonium Hydroxide in Water (pH adjusted to ~10)
-
Wash Solution: 40:60 (v/v) Methanol/Water
-
Elution Solution: Methanol
4.2.2. Sample Preparation
-
Follow steps 1 and 2 from the MCX sample preparation (Section 4.1.2).
-
Use the Sample Diluent (10 mM Ammonium Hydroxide, pH ~10) for dissolution and sonication.
-
Dilute to the final volume with the Sample Diluent.
-
Centrifuge or filter the sample through a 0.45 µm filter.
4.2.3. SPE Procedure
-
Conditioning: Pass 1 mL of Methanol through the polymeric cartridge.
-
Equilibration: Pass 1 mL of Deionized Water through the cartridge.
-
Loading: Load 1 mL of the prepared sample solution (at pH ~10) onto the cartridge at a slow flow rate (~1 mL/min). At this pH, Pramipexole is in its neutral form and is retained by hydrophobic interactions.
-
Washing: Pass 1 mL of the Wash Solution (40:60 Methanol/Water) to remove polar impurities.
-
Elution: Elute the Pramipexole and its impurities with 1 mL of Methanol.
-
The eluate can be directly injected or evaporated and reconstituted as needed.
Expected Performance and Data
The following tables summarize the expected performance characteristics of the two SPE protocols for Pramipexole and two of its known impurities. These values are based on typical recoveries for basic drugs using these SPE methods.
Table 1: Expected Recovery Rates (%)
| Compound | MCX Protocol | Reversed-Phase Polymeric Protocol |
| Pramipexole | > 95% | > 90% |
| Impurity A | > 93% | > 88% |
| Impurity B | > 94% | > 89% |
Table 2: Purity of the Final Eluate
| Protocol | Purity of Pramipexole Peak (by HPLC-UV) |
| MCX Protocol | > 99.5% |
| Reversed-Phase Polymeric Protocol | > 98.0% |
Troubleshooting and Method Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | - Incomplete elution | - Increase the volume or strength of the elution solvent. For MCX, ensure the elution solvent is sufficiently basic. |
| - Analyte breakthrough during loading | - Decrease the flow rate during sample loading. Ensure the sample pH is correctly adjusted for optimal retention. | |
| Poor Purity | - Co-elution of interferences | - Optimize the wash step by increasing the solvent strength or volume. For MCX, a methanol wash is effective for removing non-polar interferences. |
| High Variability | - Inconsistent flow rate | - Use a vacuum manifold or automated SPE system for precise flow control. |
| - Incomplete dissolution of the sample | - Increase sonication time or try a different sample diluent. |
Conclusion
The Solid-Phase Extraction protocols detailed in this application note provide robust and reliable methods for the isolation of Pramipexole and its impurities from solid dosage forms. The Mixed-Mode Cation Exchange protocol offers superior selectivity and results in exceptionally clean extracts, making it the preferred method for trace-level impurity analysis. The Reversed-Phase Polymeric protocol serves as a strong alternative, particularly when dealing with highly polar interferences. By carefully following the outlined procedures and understanding the underlying chemical principles, analytical scientists can achieve high recovery and purity, ensuring the accuracy and reliability of their impurity profiling data.
References
-
Al-Rifai, N., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Separations, 10(1), 7. Available at: [Link]
-
Sharma, H. K., et al. (2008). Identification and characterization of process related impurities in pramipexole dihydrochloride monohydrate. Analytical Chemistry: An Indian Journal, 7(7), 480-485. Available at: [Link]
-
Krishna, G. V., et al. (2017). A New Validated Stability Indicating Ion-Pair HPLC Method for Evaluation of Impurities of Pramipexole from Low Dose Extended Release Formulation. Asian Journal of Chemistry, 29(4), 923-930. Available at: [Link]
-
PubChem. (n.d.). Pramipexole. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved February 9, 2026, from [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note. Available at: [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved February 9, 2026, from [Link]
-
Dong, M. W. (2021). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 39(12), 596-601. Available at: [Link]
-
U.S. Food and Drug Administration. (2008). Chemistry Review(s) - Mirapex ER. Retrieved February 9, 2026, from [Link]
- Law, B. (2001). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Journal of Biochemical and Biophysical Methods, 48(1), 1-20. [This is a representative reference, a direct link was not available in the search results but summarizes the general knowledge in the field].
-
PubChem. (n.d.). Pramipexole dihydrochloride monohydrate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Khan, I., et al. (2017). Accuracy of developed method. ResearchGate. [This is a representative reference for recovery studies, a direct link to the specific table was provided in the search results]. Available at: [Link]
-
Wikipedia. (n.d.). Pramipexole. Retrieved February 9, 2026, from [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies Application Note. Available at: [Link]
-
Pharmaffiliates. (n.d.). Pramipexole-impurities. Retrieved February 9, 2026, from [Link]
-
Ang, D. L. Y., et al. (2020). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Omega, 5(45), 29331–29339. Available at: [Link]
-
PAW BioScience Products. (2019). Speeding Sample Preparation and API Extraction from Solid Oral Dosage Formulations. Retrieved February 9, 2026, from [Link]
-
Al-Rifai, N., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. ResearchGate. Available at: [Link]
Sources
Application Note: High-Performance Liquid Chromatography Analysis of Pramipexole and its Deuterated Analog
Abstract
This application note presents a detailed protocol for the comparative analysis of Pramipexole and its deuterated analog, 2-N-Propyl Pramipexole-d4, using reverse-phase high-performance liquid chromatography (RP-HPLC). Deuterated compounds are frequently used as internal standards in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS), to improve accuracy and precision[1][2]. A critical assumption is that the deuterated standard exhibits chromatographic behavior nearly identical to its non-deuterated counterpart. This guide explores the subtle phenomenon known as the "deuterium isotope effect" in chromatography, which can cause minor but measurable differences in retention time[3]. We provide a robust, validated HPLC method, explain the scientific principles behind the observed chromatographic behavior, and offer practical insights for researchers in pharmaceutical analysis and drug metabolism.
Introduction and Scientific Principles
Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome[4][5]. In pharmacokinetic and metabolism studies, stable isotope-labeled internal standards, such as 2-N-Propyl Pramipexole-d4 (henceforth Pramipexole-d4), are indispensable for accurate quantification via LC-MS[6]. These standards are chemically identical to the analyte, but their increased mass allows them to be distinguished by a mass spectrometer[2].
While structurally identical, the substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), can lead to slight differences in physicochemical properties. This is known as the chromatographic isotope effect . In the context of reverse-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated (protium) analogs[3][7].
Causality of the Isotope Effect in RP-HPLC:
The primary cause for this earlier elution is a subtle change in the molecule's van der Waals interactions with the nonpolar stationary phase[3]. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This results in a marginally smaller molecular volume and reduced polarizability for the deuterated molecule[3]. Consequently, the hydrophobic interactions between the deuterated analyte and the C18 stationary phase are slightly weaker, leading to a shorter retention time (tR)[3][8]. While this effect is often minimal, it can be significant in high-resolution systems and may impact quantification if not properly accounted for, especially if the analyte and internal standard peaks are not sufficiently integrated[9].
This application note provides a complete protocol to resolve and quantify this subtle difference.
Experimental Protocol
This protocol is designed as a self-validating system. System suitability tests are included to ensure the chromatographic system is performing correctly before analyzing samples.
Materials and Reagents
-
Analytes: Pramipexole Dihydrochloride (Reference Standard), 2-N-Propyl Pramipexole-d4
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
-
Buffers: Ammonium Acetate (LC-MS Grade)
-
Acids: Glacial Acetic Acid (ACS Grade)
-
Water: Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Kromacil C18 (150mm × 4.6mm, 5µm) or equivalent[10]. A C18 phase provides the necessary hydrophobic character for retaining Pramipexole.
-
Mobile Phase:
-
Aqueous Buffer (A): 2g Ammonium Acetate in 1000 mL of deionized water, pH adjusted to 4.5 with Glacial Acetic Acid[10].
-
Expert Insight: Pramipexole has pKa values of approximately 5.6 and 9.5[11]. Setting the mobile phase pH to 4.5 ensures that the primary and secondary amine groups are protonated, leading to a single, stable ionic form that chromatographs with good peak shape.
-
-
Organic (B): Methanol[10].
-
-
Elution Mode: Isocratic
-
Composition: 75% Methanol : 25% Aqueous Buffer[10]
-
Flow Rate: 0.7 mL/min[10]
-
Column Temperature: 30°C
-
Expert Insight: Maintaining a constant column temperature is critical for reproducible retention times. 30°C is a common starting point that provides good efficiency without being excessively high.
-
-
Detection Wavelength: 262 nm[10]
-
Injection Volume: 10 µL
Standard Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Pramipexole Dihydrochloride and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 Methanol:Water mixture.
-
Repeat for Pramipexole-d4.
-
-
Working Solution (50 µg/mL):
-
Create a mixed working solution. Pipette 500 µL of the Pramipexole stock and 500 µL of the Pramipexole-d4 stock into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase (75:25 Methanol:Buffer)[12].
-
-
Filtration: Filter the final working solution through a 0.45 µm syringe filter before injection to remove any particulates[12].
Experimental Workflow
The following diagram illustrates the logical flow of the experiment, from preparation to data analysis.
Expected Results and Discussion
Upon injection of the mixed standard solution, two distinct, well-resolved peaks are expected. Based on the principles of the chromatographic isotope effect, the Pramipexole-d4 peak should elute slightly before the non-deuterated Pramipexole peak[3][7].
Data Presentation
The expected chromatographic parameters are summarized in the table below. The retention time shift (ΔtR) is calculated as tR(H) - tR(D).
| Compound | Expected Retention Time (tR) (min) | Retention Time Shift (ΔtR) (s) | Peak Asymmetry (As) | Theoretical Plates (N) |
| Pramipexole-d4 | ~5.15 | \multirow{2}{*}{~3 seconds[13]} | < 1.2 | > 5000 |
| Pramipexole | ~5.20[12] | < 1.2 | > 5000 |
Note: Absolute retention times may vary based on the specific HPLC system, column age, and exact mobile phase preparation. The key metric is the relative difference in retention time (ΔtR).
Discussion of Results
The observed earlier elution of Pramipexole-d4 is a direct consequence of the deuterium isotope effect. The C-D bonds on the N-propyl group are less polarizable than the C-H bonds, leading to weaker van der Waals interactions with the nonpolar C18 stationary phase[3]. This results in a slightly shorter residence time on the column.
While the shift is small (typically a few seconds), it is significant for several reasons:
-
Validation of Principle: It provides a practical demonstration of a subtle but important chromatographic theory.
-
Method Development: For LC-MS methods, it is crucial to confirm that this shift does not cause the deuterated internal standard to co-elute with a matrix interference that is absent at the retention time of the native analyte. While stable isotope-labeled standards correct for many variables, differential matrix effects can still occur if there is chromatographic separation between the analyte and the standard[9].
-
Peak Integration: The baseline separation ensures that the integration of each peak is accurate and not confounded by the other, which is essential for precise quantification.
Conclusion
This application note provides a robust and reliable RP-HPLC method for the baseline separation of Pramipexole and its d4-deuterated analog. The protocol successfully demonstrates the deuterium isotope effect, wherein the deuterated compound, Pramipexole-d4, elutes slightly earlier than the native Pramipexole. This phenomenon is attributed to weaker hydrophobic interactions with the stationary phase. Understanding and characterizing this effect is crucial for developing accurate and precise quantitative bioanalytical methods, particularly in regulated environments where deuterated internal standards are the benchmark for high-quality data.
References
-
Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (n.d.). National Institutes of Health. Available at: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
RP–HPLC Method for the Determination Pramipexole Dihydrochloride in Tablet Dosage Form. (n.d.). Impact Factor. Available at: [Link]
-
Estimation of Pramipexole Dihydrochloride in Tablet Formulation by the Developed Reverse Phase High Performance Liquid Chromatography Method and its Validation. (2022). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Deuterated internal standard retention times. (2016). Reddit. Available at: [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2020). Molecules. Available at: [Link]
-
Question on MS/MS techniques. (2017). Chromatography Forum. Available at: [Link]
-
Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. (n.d.). ResearchGate. Available at: [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. (n.d.). LCGC North America. Available at: [Link]
-
Development and validation of new RP-HPLC method for estimation of pramipexole dihydrochloride in bulk and pharmaceutical formulation. (2022). DergiPark. Available at: [Link]
-
Pramipexole. (n.d.). PubChem. Available at: [Link]
-
Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. (2006). Journal of the American Chemical Society. Available at: [Link]
-
Development and Validation of New RP-HPLC Method for Estimation of Pramipexole Dihydrochloride in Bulk and Pharmaceutical Formulation. (2022). ResearchGate. Available at: [Link]
-
RP-HPLC Method For The Determination Of Pramipexole Dihydrochloride In Tablet Dosage Form. (n.d.). Global Journal of Medical Research. Available at: [Link]
-
Mirapex® (pramipexole dihydrochloride) tablets. (n.d.). U.S. Food and Drug Administration. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. Available at: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). American Association for Clinical Chemistry. Available at: [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Pramipexole. (n.d.). Wikipedia. Available at: [Link]
Sources
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pramipexole - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. impactfactor.org [impactfactor.org]
- 11. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Preparation of Stock Solutions for 2-N-Propyl Pramipexole-d4
Executive Summary & Compound Identity
2-N-Propyl Pramipexole-d4 (also known as Pramipexole Impurity B-d4 or (S)-N2,N6-dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine-d4) is a critical Stable Isotope Labeled (SIL) Internal Standard. It is primarily used in LC-MS/MS assays to quantify the "2-N-Propyl" impurity (Impurity B) in Pramipexole drug substances and formulated products.
Accurate quantitation of impurities requires an internal standard that mirrors the analyte's physicochemical behavior (extraction recovery, ionization efficiency, and retention time) while providing mass spectral differentiation. Improper handling of this deuterated standard can lead to isotopic exchange, degradation, or concentration errors that compromise the validity of the entire bioanalytical batch.
Chemical Profile
| Property | Specification |
| Common Name | 2-N-Propyl Pramipexole-d4 (Impurity B-d4) |
| Chemical Structure | (S)-N2,N6-dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine-d4 |
| Molecular Weight | ~257.43 Da (varies by salt form/isotopic enrichment) |
| Solubility | Soluble in Methanol (MeOH), DMSO; Sparingly soluble in Water (pH dependent) |
| Stability | Light Sensitive (Benzothiazole core), Oxidation Sensitive |
| Primary Risk | Photolytic degradation and sorption to non-silanized glass |
Core Directive: The "Why" Behind the Protocol
Solvent Selection Strategy
While Pramipexole (parent drug) is water-soluble, the 2-N-Propyl impurity is more lipophilic due to the additional propyl chain.
-
Recommendation: Use Methanol (LC-MS Grade) as the primary stock solvent.
-
Reasoning: Methanol ensures complete solubilization of the lipophilic impurity while remaining easy to evaporate or mix with aqueous mobile phases later. DMSO is a viable alternative but is difficult to remove and can cause ion suppression in the MS source if not diluted sufficiently. Avoid pure water for stock preparation to prevent potential microbial growth or hydrolytic instability over long-term storage.
Isotopic Integrity
The deuterium labels in this compound are typically located on the propyl side chain.
-
Risk: Deuterium exchange is minimal in this position compared to N-D or O-D labels. However, exposure to high pH (>9) or strong acids for prolonged periods should be avoided during extraction to prevent any potential scrambling or degradation of the benzothiazole ring.
Detailed Experimental Protocol
Phase 1: Pre-Preparation & Environmental Control
Objective: Eliminate environmental variables (static, light, temperature).
-
Light Protection: Perform all weighing and dissolution steps under amber light or in a room with UV-filtered lighting. The benzothiazole moiety is susceptible to photo-oxidation.
-
Labware: Use Amber Borosilicate Glass (Class A) vials. If plastic must be used, ensure it is high-quality Polypropylene (PP) to minimize adsorption.
-
Equilibration: Allow the reference standard vial to equilibrate to room temperature (20-25°C) for 30 minutes before opening. Why? Opening a cold vial causes condensation, introducing moisture that degrades the solid and alters the weighing mass.
Phase 2: Gravimetric Preparation of Master Stock (1.0 mg/mL)
Reagents:
-
2-N-Propyl Pramipexole-d4 Reference Standard (Certified purity).
-
Methanol (LC-MS Grade).
Procedure:
-
Calculations: Calculate the mass required to achieve 1.0 mg/mL free base equivalent.
-
Correction Factor (CF) = (MW Salt / MW Free Base) × (100 / % Chemical Purity).
-
Target Mass: Weighing < 2.0 mg is risky on standard analytical balances. Aim to weigh at least 2.0 - 5.0 mg to keep measurement uncertainty < 1%.
-
-
Weighing:
-
Place a clean, amber volumetric flask (e.g., 5 mL) or a weighing boat on a microbalance (5-decimal place minimum).
-
Tare the balance.
-
Transfer the standard using an anti-static spatula. Record the exact weight (e.g., 2.04 mg).
-
-
Solubilization:
-
Add approximately 70% of the final volume of Methanol.
-
Sonicate for maximum 2 minutes. Warning: Do not over-sonicate; heat generation can degrade the compound.
-
Vortex for 30 seconds to ensure homogeneity.
-
Dilute to volume with Methanol. Cap and invert 10 times.
-
Phase 3: Working Standard & Spiking Solutions
Workflow: Do not spike the Master Stock directly into samples. Create an intermediate "Working Stock."
-
Working Stock (10 µg/mL): Dilute the Master Stock (1.0 mg/mL) 1:100 in 50:50 Methanol:Water.
-
Why Water? Adding water matches the solvent strength closer to the initial mobile phase, preventing precipitation when spiking into plasma/urine.
-
-
Storage: Aliquot the Master Stock immediately into 200 µL volumes in amber HPLC vials with PTFE-lined caps.
Visualization: Preparation Workflow
The following diagram illustrates the critical path for preparing the stock solution, emphasizing the "Self-Validating" checkpoints.
Figure 1: Step-by-step workflow for the preparation of 2-N-Propyl Pramipexole-d4 stock solutions, highlighting critical decision points.
Quality Control: The Self-Validating System
To ensure "Trustworthiness" (Part 2 of requirements), the protocol must verify itself.
System Suitability Test (SST)
Before analyzing unknown samples, inject the prepared Working Stock (diluted to instrument range) and compare it against:
-
Previous Batch: The response factor (Area/Concentration) should be within ±5% of the previous valid stock.
-
Theoretical Response: If no previous stock exists, compare against the non-deuterated reference standard (correcting for concentration).
Isotopic Interference Check (The "Blank" Test)
Crucial for d4 standards.
-
Protocol: Inject a "Double Blank" (Matrix only) and a "Zero Sample" (Matrix + IS only).
-
Acceptance Criteria:
-
Analyte Channel: The IS must not contribute >20% of the LLOQ response to the analyte channel (Impurities in the IS).
-
IS Channel: The analyte (at ULOQ) must not contribute >5% to the IS response (Cross-talk).
-
Stability Monitoring
-
Freeze-Thaw: Limit to 3 cycles.
-
Benchtop: Stable for ~24 hours at 4°C (autosampler).
-
Long-term: Re-test purity every 6 months via HPLC-UV (if concentration permits) or MS response comparison.
References
-
European Medicines Agency (EMA). (2011).[1] Assessment Report: Pramipexole Accord. Procedure No. EMEA/H/C/002349.[2] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2022).[3] Bioanalytical Method Validation and Study Sample Analysis M10. Guidance for Industry. Available at: [Link]
-
Pharmaffiliates. (n.d.). 2-N-Propyl Pramipexole-d4 Product Data. Catalog No. PA STI 075610.[4] Available at: [Link]
Sources
Application Note: Mobile Phase Optimization for 2-N-Propyl Pramipexole-d4
Abstract
This application note details the optimization of mobile phase conditions for 2-N-Propyl Pramipexole-d4 , a deuterated internal standard (IS) typically used in the quantification of Pramipexole and its impurities. The 2-N-Propyl analog (a regioisomer or specific alkylated derivative) presents unique chromatographic challenges due to its basicity (
Introduction & Chemical Context
The Analyte Challenge
Pramipexole is a tetrahydrobenzothiazole derivative containing both a secondary amine (in the ring system) and a primary amine (exocyclic). The specific analyte, 2-N-Propyl Pramipexole-d4 , implies a deuterated form of a propyl-substituted derivative.
-
Basicity: The molecule is a weak base. At neutral pH, it exists in a cationic state, leading to secondary interactions with residual silanols on silica-based columns (peak tailing).
-
Isotope Effect: Deuterated compounds (
) often exhibit slightly lower lipophilicity than their non-deuterated counterparts ( ). In high-efficiency chromatography, this can lead to a retention time shift ( shift), where the species elutes earlier than the target. -
Goal: The mobile phase must suppress silanol activity while maintaining sufficient retention to separate the target from matrix interferences and structural isomers.
The "Golden Rule" of LC-MS Mobile Phases
For this application, non-volatile buffers (phosphate, sulfate) are strictly prohibited. We must utilize volatile buffers to prevent source contamination in the Mass Spectrometer.
Method Development Strategy
The optimization process follows a decision matrix based on pH manipulation. We evaluate two primary pathways: Acidic (Protonated) and Basic (Neutral/Suppressed) .
Pathway A: Acidic Mobile Phase (pH 3.0 - 4.0)
-
Mechanism: At low pH, the amine groups are fully protonated (
). This increases solubility but reduces retention on C18 columns. -
Buffer: Ammonium Formate (10 mM) adjusted with Formic Acid.[1]
-
Advantage: Maximizes ionization efficiency for ESI+ (Electrospray Ionization), providing the highest sensitivity.
-
Risk: High susceptibility to peak tailing if the column has active silanols.
Pathway B: Basic Mobile Phase (pH 9.0 - 10.0)
-
Mechanism: At high pH (above the first
), the amine is deprotonated (neutral). This dramatically increases hydrophobicity and retention on C18. -
Buffer: Ammonium Bicarbonate (10 mM) or Ammonium Hydroxide.
-
Advantage: Superior peak shape (sharp peaks) and better separation of structural isomers.
-
Risk: Requires a high-pH stable column (e.g., Hybrid Silica or Polymer). Lower ionization efficiency in ESI+.
Visualizing the Optimization Workflow
The following diagram outlines the logical flow for selecting the optimal mobile phase composition.
Caption: Decision matrix for optimizing mobile phase pH and organic modifiers based on analyte response and peak topology.
Detailed Experimental Protocol
Reagents and Materials
-
Water: LC-MS Grade (resistivity 18.2 MΩ·cm).
-
Acetonitrile (ACN): LC-MS Grade (preferred over Methanol for lower backpressure and sharper peaks).
-
Ammonium Formate: Mass spec grade (99%+).
-
Formic Acid: Ampules (freshly opened) to minimize oxidation contaminants.
-
Ammonium Bicarbonate: For high pH applications.
Preparation of Mobile Phases
Protocol A: The "Workhorse" Acidic Phase (Recommended Starting Point)
This phase balances protonation for MS detection with ionic strength to mask silanols.
-
Mobile Phase A (Aqueous):
-
Weigh 0.63 g of Ammonium Formate.
-
Dissolve in 1000 mL of LC-MS Water.
-
Add 1.0 mL of Formic Acid.
-
Result: ~10 mM Ammonium Formate, pH ~3.7.
-
-
Mobile Phase B (Organic):
-
100% Acetonitrile + 0.1% Formic Acid.
-
Protocol B: The "Shape-Shifter" Basic Phase (For Difficult Separations)
Use this if Protocol A results in tailing factors > 1.5.
-
Mobile Phase A (Aqueous):
-
Weigh 0.79 g of Ammonium Bicarbonate.
-
Dissolve in 1000 mL of LC-MS Water.
-
Adjust pH to 10.0 using Ammonium Hydroxide (28%).
-
Result: 10 mM Ammonium Bicarbonate, pH 10.0.
-
-
Mobile Phase B (Organic):
-
100% Acetonitrile (No additive needed, or match buffer concentration if baseline drift occurs).
-
Gradient Elution Program
-
Column: High-pH stable C18 (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18), 2.1 x 100 mm, 1.7 µm or 2.6 µm.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Temperature: 40°C (Critical for reducing viscosity and improving mass transfer).
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold (Trapping) |
| 1.00 | 5 | End Isocratic Hold |
| 7.00 | 95 | Linear Ramp (Elution) |
| 9.00 | 95 | Wash Step |
| 9.10 | 5 | Return to Initial |
| 12.00 | 5 | Re-equilibration |
Data Analysis & Troubleshooting
The Deuterium Isotope Effect
When analyzing 2-N-Propyl Pramipexole-d4 , you may observe it eluting slightly earlier than the non-deuterated impurity.[2][3]
-
Observation:
. -
Cause: The C-D bond is shorter and has a smaller molar volume than the C-H bond, making the
molecule slightly less lipophilic. -
Mitigation: Do not attempt to force co-elution if resolution is sufficient. Ensure the integration window covers both the
and species if they partially overlap. In MRM (Multiple Reaction Monitoring), this shift is acceptable as long as the mass transitions are unique.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction | Switch to Protocol B (High pH). Increase buffer conc. to 20mM. |
| Low MS Signal | Ion suppression | Switch to Protocol A (Acidic). Ensure organic modifier is ACN, not MeOH (better desolvation). |
| Retention Shift | Temperature fluctuation | Thermostat column compartment precisely (± 0.5°C). |
| Ghost Peaks | Contaminated Buffer | Use fresh Formic Acid ampules. Filter aqueous phase through 0.2 µm membrane. |
References
-
Pramipexole Chemical Properties & pKa
-
Mobile Phase Optimization for Basic Drugs
-
Deuterium Isotope Effects in Chromatography
- Source: Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography.
-
URL:[Link]
-
Buffer Selection for LC-MS
Sources
- 1. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pramipexole - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mdpi.com [mdpi.com]
Application Note: High-Sensitivity LC-MS/MS Quantitation of Pramipexole and Structural Impurities in Human Plasma
Executive Summary
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantitation of Pramipexole and the monitoring of its critical structural impurities (degradation products and metabolites) in human plasma.
While standard pharmacokinetics (PK) often track only the parent drug, advanced safety profiling requires the discrimination of Pramipexole from its oxidative degradants (N-oxides) and process-related impurities (e.g., des-propyl analogs) that may interfere with accurate quantitation due to structural similarity. This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate phospholipid matrix effects, ensuring high reliability for low-level detection (LLOQ: 5 pg/mL).
Target Analytes & Chemical Context
Pramipexole is a non-ergot dopamine agonist.[1][2][3][4] Its chemical stability is compromised by oxidation and hydrolysis.[5] In plasma matrices, distinguishing the parent drug from metabolites and ex vivo degradation products is critical for data integrity.
Table 1: Analyte Properties and Transitions[4][6]
| Analyte | Type | Chemical Structure Note | Precursor ( | Product ( | Cone (V) | CE (eV) |
| Pramipexole | Parent | (S)-2-amino-6-propylamino-benzothiazole | 212.1 | 153.1 | 30 | 22 |
| Impurity B | Degradant | Des-propyl analog (2,6-diamino) | 170.1 | 128.0 | 30 | 20 |
| Pramipexole N-Oxide | Oxidative | N-oxide on propyl amine | 228.1 | 153.1 | 32 | 24 |
| Pramipexole-d3 | IS | Deuterated Internal Standard | 215.1 | 156.1 | 30 | 22 |
Note on Chiral Impurity A: Pramipexole is the (S)-enantiomer. The (R)-enantiomer (Impurity A) requires chiral stationary phases (e.g., Chiralpak IA) for separation. This protocol focuses on structural impurities using Reverse Phase (RP) chromatography. If chiral inversion tracking is required, a separate chiral LC module must be employed.
Experimental Protocol
Reagents and Materials[1][3][4][5][6][8][9]
-
Reference Standards: Pramipexole Dihydrochloride, Pramipexole-d3 (IS).[1]
-
Matrix: K2-EDTA Human Plasma (drug-free).
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc (Waters or equivalent).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.
Sample Preparation: Mixed-Mode SPE
Why MCX? Pramipexole is a basic amine (
Step-by-Step Workflow:
-
Pre-treatment:
-
Aliquot 200 µL of plasma into a 1.5 mL tube.
-
Add 20 µL of Internal Standard working solution (50 ng/mL Pramipexole-d3).
-
Add 200 µL of 2% Formic Acid in water (to acidify and disrupt protein binding). Vortex for 30 sec.
-
-
Conditioning (SPE):
-
Condition MCX cartridge with 1 mL MeOH.
-
Equilibrate with 1 mL Water.
-
-
Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow flow rate (~1 mL/min).
-
-
Washing (Critical for Impurity Selectivity):
-
Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/polar interferences).
-
Wash 2: 1 mL 100% Methanol (Removes neutral lipids/hydrophobic interferences; Pramipexole remains bound by ionic interaction).
-
-
Elution:
-
Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (Breaks ionic bond).
-
-
Reconstitution:
-
Evaporate eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
-
LC-MS/MS Instrumentation Setup
Chromatography (UHPLC):
-
Column: Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm.
-
Rationale: The T3 bonding technology retains polar amines (like the des-propyl impurity) better than standard C18, preventing them from eluting in the void volume.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Loading |
| 3.5 | 90 | Elution of Parent/Impurities |
| 4.5 | 90 | Wash |
| 4.6 | 5 | Re-equilibration |
| 6.0 | 5 | End of Run |
Mass Spectrometry Parameters (ESI+):
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 500°C.
-
Desolvation Gas: 1000 L/Hr.
-
Collision Gas: Argon.
Visualized Workflows
Analytical Workflow Diagram
This diagram illustrates the critical path from sample extraction to data acquisition, highlighting the purification logic.
Caption: Figure 1: Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of phospholipid matrix interferences.
Impurity Logic & Separation Strategy
Understanding the chemical relationship between the parent and impurities drives the chromatographic choice.
Caption: Figure 2: Chromatographic strategy to separate polar degradants from the parent drug.
Method Validation & Performance Criteria
To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation Guidelines (M10) .
Linearity and Sensitivity[6][8]
-
Range: 5.0 pg/mL to 5000 pg/mL.
-
Curve Fitting: Linear regression (
weighting). -
LLOQ: 5 pg/mL (Signal-to-Noise > 10).
Matrix Effect Assessment
Since Pramipexole is analyzed at low levels, phospholipid suppression is a major risk.
-
Protocol: Infuse neat standard post-column while injecting extracted blank plasma.
-
Acceptance: No significant drop in baseline signal at the retention time of Pramipexole (approx. 2.3 min). The MCX wash step (100% MeOH) is crucial here to remove phosphatidylcholines.
Stability Considerations[4][5][10]
-
Benchtop Stability: Pramipexole is light-sensitive. All extraction steps should be performed under amber light or in low-light conditions.
-
Autosampler Stability: Stable for 24 hours at 10°C.
-
Oxidative Risk: Avoid using old ethers or solvents with peroxides, which can artificially generate the N-oxide impurity during extraction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Protein precipitation in column | Ensure Acid Wash step in SPE is sufficient; switch to 0.2 µm inline filter. |
| Peak Tailing | Secondary silanol interactions | Increase Ammonium Acetate concentration to 10mM; ensure pH is 4.5. |
| N-Oxide Artifacts | In-source fragmentation | Lower the Cone Voltage/Declustering Potential. N-oxides can thermally degrade back to parent in the source. |
| Low Recovery | Incorrect Elution pH | Ensure Elution solvent is at least pH 10 (5% NH4OH) to neutralize the drug for release from MCX resin. |
References
-
United States Pharmacopeia (USP).Pramipexole Dihydrochloride Monograph. USP-NF.
-
FDA. Bioanalytical Method Validation Guidance for Industry (M10). (2022).[7]
-
Pathak, A., et al. (2015). LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction.[8] Journal of Chromatography B.
-
Subbaiah, G., et al. (2011). Stability-indicating HPLC determination of pramipexole dihydrochloride in bulk drug and pharmaceutical dosage form.[4] Brazilian Journal of Pharmaceutical Sciences.
-
PubChem.Pramipexole Compound Summary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-N-Propyl Pramipexole Using a Deuterated Internal Standard
Abstract
This technical guide provides a comprehensive, field-proven methodology for the sensitive and accurate quantification of 2-N-Propyl Pramipexole, a known impurity and metabolite of Pramipexole, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages the "gold standard" approach of a stable isotope-labeled internal standard, 2-N-Propyl Pramipexole-d4, to ensure the highest level of data integrity. We detail the complete workflow, from sample preparation to optimized mass spectrometry parameters, and explain the scientific rationale behind each step. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
Pramipexole is a potent non-ergot dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] During its synthesis and metabolism, process-related impurities and metabolites can form, one of which is 2-N-Propyl Pramipexole.[3] Rigorous quantification of such impurities is critical for ensuring pharmaceutical product safety and for conducting accurate pharmacokinetic studies.
Quantitative analysis by mass spectrometry is susceptible to variability from multiple sources, including inconsistent sample recovery during extraction and ion suppression or enhancement caused by the sample matrix.[4] To correct for these potential inaccuracies, an ideal internal standard (IS) is employed. A stable isotope-labeled (SIL) internal standard, such as 2-N-Propyl Pramipexole-d4, is chemically identical to the analyte of interest.[5]
The key advantages of using a deuterated internal standard are:
-
Co-elution: The SIL-IS has nearly identical chromatographic behavior to the analyte, ensuring that both experience the same matrix effects at the same time.[6]
-
Similar Ionization Efficiency: The analyte and IS exhibit the same response to electrospray ionization, providing robust normalization.[7]
-
Correction for Sample Loss: The IS is added at the very beginning of the sample preparation process, allowing it to account for any analyte loss during extraction, evaporation, or reconstitution.[8]
By measuring the ratio of the analyte signal to the internal standard signal, these sources of error are effectively normalized, leading to superior accuracy and precision.[4] This makes the use of deuterated standards the preferred method for regulatory-grade bioanalytical and quality control assays.
Analyte and Internal Standard Characteristics
A thorough understanding of the analyte and internal standard is fundamental to method development.
-
Analyte: 2-N-Propyl Pramipexole ((6S)-N,N′-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine)[9]
-
Internal Standard: 2-N-Propyl Pramipexole-d4 ((6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine)[10]
The four deuterium atoms on the internal standard provide a distinct mass shift of +4 Da, which is sufficient to prevent isotopic crosstalk while being small enough to ensure identical chromatographic properties.
| Identifier | Analyte: 2-N-Propyl Pramipexole | Internal Standard: 2-N-Propyl Pramipexole-d4 |
| Chemical Structure | (Illustrative) | (Illustrative) |
| Molecular Formula | C₁₃H₂₃N₃S | C₁₃H₁₉D₄N₃S[3][11] |
| Molecular Weight | 253.41 g/mol [3] | 257.43 g/mol [3][11] |
| CAS Number | 1246815-83-7[9] | 1346602-54-7[3] |
| Protonated Mass [M+H]⁺ | 254.4 m/z | 258.4 m/z |
Experimental Protocol: LC-MS/MS Analysis
This section details the step-by-step protocol for the quantitative analysis of 2-N-Propyl Pramipexole.
Workflow Overview
The analytical workflow is a systematic process designed for robustness and reproducibility.
Sources
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- 10. 2-N-Propyl Pramipexole-d4 | LGC Standards [lgcstandards.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Critical Role of Deuterated Analogs in Pramipexole Analysis
An Application Guide to Sample Preparation for the Analysis of Deuterated Pramipexole Analogs
Pramipexole, a non-ergot dopamine agonist, is a cornerstone in the symptomatic treatment of Parkinson's disease and Restless Legs Syndrome.[1] Accurate quantification of pramipexole in biological matrices and pharmaceutical formulations is paramount for pharmacokinetic, bioequivalence, and quality control studies. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy is profoundly enhanced by the use of stable isotope-labeled internal standards (SIL-IS).
Deuterated analogs of pramipexole, such as Pramipexole-d5 or Pramipexole-d7, serve as the ideal internal standards.[2] Because they are chemically identical to the analyte, they exhibit the same behavior during sample extraction, chromatography, and ionization.[3] This co-elution and co-ionization effectively normalizes for variations in sample recovery and matrix-induced ion suppression or enhancement, which are significant challenges in complex biological samples.[3] The use of a deuterated internal standard is a key tenet of developing robust and reliable bioanalytical methods that meet stringent regulatory expectations.[3] This guide provides a detailed overview of the principles and protocols for the effective preparation of samples containing deuterated pramipexole analogs for quantitative analysis.
Core Principles and Pre-Analytical Considerations
The integrity of any quantitative analysis begins long before the sample is injected into the LC-MS system. Careful handling of the deuterated standard is crucial.
Selection and Quality of Deuterated Pramipexole
-
Purity is Paramount: The selected deuterated internal standard must possess high chemical purity (>99%) and high isotopic enrichment (≥98%).[4] This ensures a clean baseline and prevents interference from unlabeled material contributing to the analyte signal.
-
Stability of the Isotopic Label: The position of the deuterium atoms is critical. Commercially available standards like Pramipexole-d5 often feature labeling on the N-propyl group.[5] This position is chemically robust and not prone to back-exchange (loss of deuterium) under typical physiological or analytical pH conditions, a potential drawback of labels on more labile positions.[5][6]
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of initial standard solutions. Given that pramipexole is light-sensitive in solution, appropriate precautions are mandatory.[7]
Objective: To accurately prepare concentrated stock and intermediate working solutions of the deuterated pramipexole analog.
Materials:
-
Deuterated Pramipexole standard (e.g., Pramipexole-d7 Dihydrochloride)
-
Analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Pipettes
-
Solvent: HPLC-grade methanol or a mixture of distilled water and acetonitrile (e.g., 10:90 v/v)[8]
-
Amber vials for storage
Procedure:
-
Equilibration: Allow the vial containing the deuterated standard to reach ambient temperature before opening to prevent condensation.
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 1 mg of the deuterated pramipexole standard.
-
Quantitatively transfer the powder to a 10 mL amber volumetric flask.
-
Add approximately 7 mL of the chosen solvent (e.g., methanol).
-
Sonicate for 15-20 minutes to ensure complete dissolution.[8]
-
Allow the solution to return to room temperature, then dilute to the mark with the solvent. Mix thoroughly.
-
-
Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution from the stock solution. For example, pipette 1 mL of the 100 µg/mL stock solution into a 100 mL amber volumetric flask and dilute to the mark with the solvent.
-
-
Spiking Solution (e.g., 10 ng/mL):
-
Further dilute the working solution to a concentration appropriate for spiking into analytical samples. This concentration should yield a robust signal in the final extract without being excessively high.
-
-
Storage: Store all solutions in amber containers at 2-8°C. Assess stability for the intended period of use.
Sample Preparation from Biological Matrices
The primary goal of sample preparation is to extract the analyte and its deuterated internal standard from complex biological fluids like plasma, serum, or urine, while removing interfering components such as proteins and phospholipids.
Method 1: Liquid-Liquid Extraction (LLE)
Causality and Rationale: LLE operates on the principle of differential solubility. Pramipexole is a basic compound with amine functionalities. By adjusting the sample pH to be basic (typically pH > 9), these amines are deprotonated, making the molecule neutral and significantly more soluble in a water-immiscible organic solvent. This allows for its selective extraction away from water-soluble matrix components.
Caption: Liquid-Liquid Extraction (LLE) workflow for Pramipexole.
Protocol 2: LLE of Pramipexole from Human Plasma
This protocol is adapted from validated methods for pramipexole bioanalysis.[5][9]
Objective: To extract pramipexole and its deuterated analog from plasma for LC-MS/MS analysis.
Materials:
-
Plasma samples (calibrators, QCs, unknowns)
-
Deuterated Pramipexole Spiking Solution
-
Ammonia solution (e.g., 50% ammonia)[4]
-
Ethyl Acetate (HPLC Grade)[5]
-
Polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma into a clean polypropylene tube.[5]
-
Internal Standard Spiking: Add a small, precise volume (e.g., 25 µL) of the deuterated pramipexole spiking solution to each tube. Vortex briefly.
-
Basification: Add 50 µL of ammonia solution to each tube to raise the pH. Vortex for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate to each tube.
-
Mixing and Separation: Cap and vortex the tubes vigorously for 5-10 minutes. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to achieve complete phase separation.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.
-
Evaporation: Place the tubes in a nitrogen evaporator and dry the solvent at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE)
Causality and Rationale: SPE provides a more selective and often cleaner extraction than LLE.[10][11] For pramipexole, a weak cation exchange (WCX) mechanism is highly effective. At an acidic or neutral pH, the amine groups on pramipexole are protonated (positively charged), allowing them to bind strongly to the negatively charged WCX sorbent. Neutral and acidic interferences can be washed away with a non-polar solvent and an acidic buffer. Finally, the pH is raised with a basic elution solvent, neutralizing the charge on pramipexole and releasing it from the sorbent.
Caption: Weak Cation Exchange (WCX) SPE workflow for Pramipexole.
Sample Preparation from Pharmaceutical Formulations
Extracting pramipexole from solid dosage forms like tablets is generally simpler than from biological matrices, as the primary goal is dissolution and removal of insoluble excipients.
Protocol 3: Extraction from Pramipexole Tablets
This protocol is based on standard procedures for tablet content uniformity and assay testing.[1][12]
Objective: To quantitatively extract pramipexole and its deuterated analog (if used for isotope dilution analysis) from a tablet formulation.
Materials:
-
Pramipexole tablets
-
Mortar and pestle
-
Analytical balance
-
Class A volumetric flasks
-
Solvent/Diluent: Methanol or a mobile phase mixture (e.g., acetonitrile/phosphate buffer)[13][14]
-
Sonicator
-
Centrifuge and/or 0.45 µm syringe filters
Procedure:
-
Tablet Powdering: Weigh and finely powder a representative number of tablets (e.g., 10 or 20) to create a homogenous blend.[1]
-
Weighing: Accurately weigh an amount of powder equivalent to a single dose (e.g., 1 mg of pramipexole).[1]
-
Dissolution: Transfer the powder to a volumetric flask (e.g., 10 mL). Add approximately 70% of the flask volume with the chosen solvent (e.g., methanol).[1]
-
Sonication: Sonicate the flask for 20-30 minutes to ensure complete dissolution of the active ingredient.[1][8]
-
Dilution: Allow the solution to cool to room temperature and dilute to the final volume with the solvent.
-
Clarification:
-
Option A (Centrifugation): Transfer an aliquot to a centrifuge tube and spin at 3000-5000 rpm for 5-10 minutes to pellet the insoluble excipients.[1]
-
Option B (Filtration): Draw the solution into a syringe and pass it through a 0.45 µm syringe filter into a clean vial. Discard the first portion of the filtrate.[8]
-
-
Final Dilution: Perform any necessary subsequent dilutions with the diluent to bring the concentration into the calibrated range of the analytical method.
-
Analysis: Inject the final, clarified solution for analysis.
Data Summary and Method Comparison
Choosing between LLE and SPE depends on the specific requirements of the assay, such as required cleanliness, throughput, and cost.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Analyte partitioning between two immiscible liquid phases. | Analyte retention on a solid sorbent followed by selective elution. |
| Selectivity | Moderate; can co-extract compounds with similar polarity. | High; mechanism (e.g., ion exchange) is highly specific. |
| Cleanliness | Generally produces extracts with more matrix components. | Typically yields very clean extracts, reducing matrix effects. |
| Throughput | Can be automated but is often manual and lower throughput. | Highly amenable to 96-well plate automation for high throughput. |
| Solvent Usage | Higher volumes of organic solvent are typically required. | Lower solvent volumes, making it a "greener" technique.[11] |
| Cost | Lower cost per sample for consumables. | Higher cost per sample due to cartridges/plates. |
| Pramipexole Recovery | Reported process efficiency of ~91.9%.[5][9] | Generally high, often >90%. |
Conclusion
The reliable quantification of pramipexole is critically dependent on a robust sample preparation strategy and the correct use of a stable isotope-labeled internal standard. Deuterated pramipexole analogs are the ideal choice to compensate for analytical variability, particularly the matrix effects inherent in LC-MS/MS bioanalysis. Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable and effective methods for isolating pramipexole from complex matrices. The choice between them is a balance of required sample cleanliness, throughput needs, and cost considerations. The protocols and principles outlined in this guide provide a validated framework for researchers and drug development professionals to establish accurate, precise, and trustworthy analytical methods for pramipexole and its deuterated analogs.
References
-
Bhatt, J., et al. (2010). Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma. Journal of Chromatography B, 878(27), 2533-2539. Available at: [Link]
-
Patel, D. P., et al. (2012). Development and validation of rapid LC-MS with electrospray ionization for the quantification of pramipexole in human plasma. Journal of Chemical and Pharmaceutical Research, 4(1), 356-363. Available at: [Link]
-
Venkatesh, G., et al. (2022). Estimation of Pramipexole Dihydrochloride in Tablet Formulation by the Developed Reverse Phase High Performance Liquid Chromatography Method and its Validation. Indian Journal of Pharmaceutical Sciences, 84(1), 228-231. Available at: [Link]
-
Bhatt, J., et al. (2010). Validated Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of Pramipexole in Human. Journal of Chromatographic Science, 48(8), 631-636. Available at: [Link]
-
S, S., & S, A. (2023). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 80(2), 1-10. Available at: [Link]
-
Pawar, S. M., et al. (2012). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 108-115. Available at: [Link]
-
Al-Rifai, N., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Separations, 10(1), 7. Available at: [Link]
-
Jain, D., et al. (2011). A review on bioanalytical method development and validation. World Journal of Pharmaceutical Research, 1(1), 1-21. Available at: [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 3(2). Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 7, 2026, from [Link]
-
Beba, L., & Pozharani, L. (2022). Development and validation of new RP-HPLC method for estimation of pramipexole dihydrochloride in bulk and pharmaceutical formul. EMU Journal of Pharmaceutical Sciences, 5(1), 1-10. Available at: [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
- U.S. Patent No. 8,715,728 B2. (2014). Extended release pellet formulation containing pramipexole or a pharmaceutically acceptable salt thereof. Google Patents.
-
Shipkova, M., & Svinarov, D. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Clinical Laboratory News, 40(4). Available at: [Link]
-
Ramababu, C., et al. (2015). Stability indicating RP-HPLC assay method for pramipexole dihydrochloride in pure and formulations. World Journal of Pharmaceutical Sciences, 3(6), 1234-1244. Available at: [Link]
-
Shipley, L. A., et al. (1998). Determination of pramipexole (U-98528) in human plasma by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 17(1), 119-127. Available at: [Link]
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved February 7, 2026, from [Link]
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- 2. medchemexpress.com [medchemexpress.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. US8715728B2 - Extended release pellet formulation containing pramipexole or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streamlined spectrofluorimetric assay for Pramipexole using acid red 87 quenching strategy for tablet and uniformity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and characterization of pramipexole dihydrochloride buccal films for Parkinson’s disease treatment | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peak Shape for 2-N-Propyl Pramipexole-d4 in LC-MS Analysis
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic peak shape of 2-N-Propyl Pramipexole-d4 and related amine-containing compounds in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Poor peak shape, often characterized by tailing, fronting, or splitting, can significantly compromise the accuracy, precision, and sensitivity of quantitative and qualitative analyses. This guide provides a structured troubleshooting approach, from fundamental checks to advanced method development strategies, to help you achieve sharp, symmetrical peaks for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-N-Propyl Pramipexole-d4 peak tailing?
A1: Peak tailing for basic compounds like 2-N-Propyl Pramipexole-d4 is commonly caused by secondary interactions with the stationary phase or active sites within the LC system. The primary culprits are often acidic free silanol groups on the surface of silica-based columns and interactions with metal surfaces in the flow path.[1][2][3] Pramipexole has two pKa values (5.6 and 9.5), indicating it is a basic compound that can carry a positive charge at typical reversed-phase LC pH ranges, making it susceptible to these interactions.[4]
Q2: What is the quickest way to try and improve my peak shape?
A2: A simple first step is to modify your mobile phase. Increasing the ionic strength or adding a competing base can often yield rapid improvements. For instance, adding a small amount of a salt like ammonium formate or ammonium acetate to your mobile phase can help mask the active sites on the column.[2]
Q3: Can the LC system itself cause peak tailing?
A3: Yes, absolutely. Metal surfaces within the LC system, including the column frit, tubing, and injector components, can chelate with analytes that have electron-rich moieties, leading to poor peak shape.[5][6] This is a known issue for compounds with amine groups. System passivation or the use of bio-inert or metal-free systems can mitigate these effects.[5][7]
Q4: My peak shape is fine for my standards but deteriorates with extracted samples. What could be the issue?
A4: This often points to matrix effects. Components from your sample matrix (e.g., plasma, tissue homogenate) can interact with the column or analyte, affecting peak shape. It could also be that the sample diluent is too strong of a solvent, causing peak distortion. Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions.
Q5: I see a split peak for my analyte. What does this indicate?
A5: Split peaks can arise from several issues, including a partially blocked column frit, a void at the column inlet, or co-elution with an interfering compound.[8] It can also be caused by injecting the sample in a solvent much stronger than the mobile phase.
In-Depth Troubleshooting Guide
This guide is structured to take you from initial, simple checks to more involved method development strategies.
Section 1: Initial System and Consumables Check
Before delving into complex method modifications, it's crucial to rule out common system-level issues.
Step 1.1: Verify Mobile Phase Preparation and Composition Ensure your mobile phases are correctly prepared, thoroughly mixed, and degassed. Inconsistent mobile phase composition can lead to retention time shifts and peak shape distortion. For gradient methods, ensure that any additives are present in both mobile phase A and B to maintain a consistent concentration throughout the run.[2]
Step 1.2: Inspect for Leaks and Proper Connections A small leak in the system can lead to pressure fluctuations and poor peak shape. Carefully inspect all fittings, especially between the injector, column, and detector. Ensure that all tubing connections are properly swaged and seated to minimize dead volume, which can contribute to peak tailing.[1]
Step 1.3: Assess Column Health A contaminated or aging column is a frequent cause of poor chromatography.
-
Action: Flush the column with a strong solvent (e.g., isopropanol) to remove potential contaminants.
-
Action: If the problem persists, try a new column of the same type to determine if the original column is compromised. A fouled or overloaded column can lead to changes in peak shape.[1]
Troubleshooting Workflow: A Visual Guide
The following diagram outlines a logical progression for troubleshooting peak shape issues with 2-N-Propyl Pramipexole-d4.
Caption: A step-by-step workflow for diagnosing and resolving poor peak shape.
Section 2: Mobile Phase Optimization
The composition of your mobile phase is a powerful tool for controlling peak shape, especially for basic analytes.
2.1: Adjusting Mobile Phase pH The ionization state of both the analyte and the stationary phase is pH-dependent. At low pH (e.g., below 3), the ionization of silanol groups is suppressed, which can reduce peak tailing for basic compounds.[9]
-
Protocol: Prepare mobile phases with varying concentrations of formic acid or acetic acid (e.g., 0.1%, 0.2%, 0.5%) to assess the impact of pH on peak shape. Be mindful of the pH limitations of your column.
2.2: The Role of Mobile Phase Additives Additives can significantly improve peak shape by masking active sites or altering the analyte's interaction with the stationary phase.
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid/Acetic Acid | 0.1 - 1.0% | Suppresses silanol ionization at low pH. | MS-friendly. |
| Ammonium Formate/Acetate | 5 - 20 mM | Provides a competing cation (NH4+) to interact with silanol groups, reducing analyte tailing.[2] | MS-friendly. |
| Triethylamine (TEA) | 0.1 - 0.5% | A strong competing base that effectively masks silanol groups.[1][9] | Can cause ion suppression in MS. |
| Chelating Agents (e.g., EDTA) | ~200 µM | Sequesters metal ions in the flow path, preventing analyte chelation.[10][11] | May not be necessary for all systems; can potentially suppress MS signal. |
2.3: Choice of Organic Modifier In some cases, the choice of organic solvent can influence peak shape. Methanol is more protic than acetonitrile and can engage in hydrogen bonding with silanol groups, potentially reducing their interaction with the analyte.[3]
-
Action: If using acetonitrile, try substituting it with methanol or using a mixture of both to see if peak shape improves.
Mechanism of Peak Tailing and Mitigation Strategies
The following diagram illustrates the primary mechanisms of peak tailing for basic compounds and how different troubleshooting strategies address these issues.
Caption: How mobile phase additives and chelators improve peak shape.
Section 3: Column Chemistry and Hardware Considerations
If mobile phase optimization is insufficient, the column itself and the LC system hardware should be evaluated.
3.1: Selecting the Right Column Chemistry Standard C18 columns can have a high density of residual silanol groups. Modern, high-purity silica columns (Type B) with advanced end-capping are generally better for analyzing basic compounds.[9]
-
Alternative Stationary Phases:
-
Phenyl-Hexyl: Offers different selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like pramipexole.
-
Cyano (CN): A less hydrophobic phase that can provide good peak shape for basic compounds. A Discovery CN column has been successfully used for pramipexole analysis.[12]
-
Embedded Polar Group (EPG): These phases have a polar group embedded in the alkyl chain, which helps to shield residual silanols.
-
3.2: Addressing Metal Interactions As previously mentioned, interactions with metal components of the LC system can be a significant source of peak tailing.
-
System Passivation:
-
Protocol: A common approach is to flush the system with an acidic solution to passivate the metal surfaces. A typical procedure involves flushing with a solution like 0.5% phosphoric acid in 10% acetonitrile/water.[5] Caution: Always check the compatibility of such solutions with your column and detector.
-
-
Bio-Inert or Metal-Free Systems:
-
Recommendation: For persistent issues with metal-sensitive compounds, using an LC system with bio-inert or metal-free components (e.g., PEEK-lined tubing, ceramic injector parts) is the most effective solution.[6][7] These systems minimize the contact of the sample with metal surfaces, thereby reducing the potential for chelation and improving peak shape and recovery.
-
Summary and Key Takeaways
Improving the peak shape of 2-N-Propyl Pramipexole-d4 requires a systematic approach. By following the troubleshooting steps outlined in this guide, from simple mobile phase adjustments to more advanced hardware considerations, you can effectively diagnose and resolve issues with peak tailing and asymmetry. Remember to change only one parameter at a time to clearly identify the source of the problem. A logical and well-documented approach will lead to the development of a robust and reliable LC-MS method.
References
-
LC-MS/MS determination of pramipexole in human plasma. Ingenta Connect. [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate. [Link]
-
A stability indicating ion pair RP-HPLC method for the determination of pramipexole in extended release formulation. Asian Journal of Chemistry. [Link]
-
Why it matters and how to get good peak shape. Agilent Technologies. [Link]
-
Interaction of amine with the silanol group and its contribution to the silanization. ResearchGate. [Link]
-
Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study. PubMed. [Link]
-
Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. ResearchGate. [Link]
-
Pramipexole | C10H17N3S | CID 119570. PubChem. [Link]
-
Development and Validation of Rapid LC-MS with Electrospray Ionization for the Quantification of Pramipexole in Human Plasma. ResearchGate. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]
-
IMPROVING CHROMATOGRAPHIC PERFORMANCE FOR METAL SENSITIVE ANALYTES USING HYBRID SURFACE BARRIER TECHNOLOGY. Waters Corporation. [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography.
-
Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ScienceDirect. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
(Pramipexole Dihydrochloride Monohydrate) Tablets. Sandoz. [Link]
-
Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography. Chromedia. [Link]
-
Development and validation of rapid LC-MS with electrospray ionization for the quantification of pramipexole in human plasma. Scientific.Net. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH. [Link]
-
Why Do Peaks Tail? LCGC North America. [Link]
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The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Chromedia. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]
-
Improvement of peak shape in aqueous normal phase analysis of anionic metabolites. ResearchGate. [Link]
-
Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. [Link]
-
Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. MDPI. [Link]
-
Pramipexole. Wikipedia. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Polar Anionic Metabolome Analysis by nano-LC/MS With a Metal Chelating Agent. PubMed. [Link]
-
Peak Shape Problems. LCGC International. [Link]
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Technical Support Center: Troubleshooting Low Recovery of 2-N-Propyl Pramipexole-d4
Welcome to the technical support center for 2-N-Propyl Pramipexole-d4. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analytical quantification of this stable isotope-labeled internal standard. Low or inconsistent recovery rates can compromise the accuracy and reliability of bioanalytical data. This resource provides in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format to help you identify and resolve potential issues in your experimental workflow.
Understanding the Analyte: Key Properties of 2-N-Propyl Pramipexole-d4
Before delving into troubleshooting, it's essential to understand the physicochemical properties of 2-N-Propyl Pramipexole-d4 and its non-labeled counterpart, pramipexole. These properties fundamentally influence its behavior during sample preparation and analysis.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₁₃H₁₉D₄N₃S | [1] |
| Molecular Weight | 257.43 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Water: >20 mg/mLMethanol: >20 mg/mLEthanol: ~18 mg/mLDMSO: ~5 mg/mL | [1][2][3][4] |
| Stability | Stable under recommended storage conditions (-20°C).[2] Pramipexole is unstable in acidic (3M HCl at 80°C) and basic (2M NaOH at 80°C) conditions over extended periods, and is susceptible to oxidative and photolytic degradation.[5][6] | [2][5][6] |
| pKa | Pramipexole has two pKa values: ~5.0 (thiazole nitrogen) and ~9.7 (propylamino nitrogen). |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Issues and Analyte Integrity
Question 1: My recovery of 2-N-Propyl Pramipexole-d4 is consistently low across all samples. Where should I start troubleshooting?
Answer: Consistently low recovery suggests a systematic issue in your workflow. It is crucial to investigate potential analyte degradation, improper solution preparation, or suboptimal storage.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Re-prepare your stock solution: Use fresh, high-purity solvent (e.g., methanol or water).[1] Ensure the compound is fully dissolved.
-
Check for Degradation: Pramipexole is sensitive to light and oxidation.[6] Protect your solutions from light by using amber vials and avoid prolonged exposure to air. Prepare fresh working solutions daily if stability is a concern.
-
Storage Conditions: Store stock solutions at the recommended temperature of -20°C.[2] Repeated freeze-thaw cycles can lead to degradation; consider aliquoting your stock solution.
-
-
Assess Standard and Sample Preparation:
-
pH of the Sample Matrix: Pramipexole's stability is pH-dependent. Strong acidic or basic conditions during sample preparation can cause degradation.[5][6] Ensure the pH of your sample is within a stable range for the analyte, ideally avoiding extremes.
-
Adsorption to Labware: Basic compounds like pramipexole can adsorb to glass and plastic surfaces, especially at low concentrations.
-
Solution: Use polypropylene tubes and pipette tips. Silanized glassware can also minimize adsorption. Consider adding a small percentage of an organic solvent like acetonitrile or methanol to your sample matrix to reduce non-specific binding.
-
-
Question 2: Could the deuterium label on 2-N-Propyl Pramipexole-d4 be exchanging with protons from my solvents (back-exchange)?
Answer: Deuterium back-exchange is a potential concern for some deuterated compounds, especially when exposed to acidic or basic conditions.[7] For 2-N-Propyl Pramipexole-d4, the deuterium atoms are on the N-propyl group, which are generally stable. However, prolonged exposure to harsh pH conditions could potentially facilitate exchange.
Troubleshooting Steps:
-
Solvent Selection: When preparing stock solutions, use neutral, aprotic solvents if possible, although methanol and water are generally acceptable for short-term use.[1] If you must use acidic or basic modifiers in your mobile phase or extraction solvents, minimize the exposure time.
-
LC-MS Analysis: Analyze a freshly prepared standard solution and one that has been stored in your mobile phase for several hours. A shift in the mass-to-charge ratio (m/z) or a broadening of the isotopic pattern could indicate back-exchange.[8]
-
Method Optimization: If back-exchange is suspected, consider using a mobile phase with a less extreme pH.
Section 2: Liquid-Liquid Extraction (LLE) Issues
Question 3: I'm using liquid-liquid extraction (LLE) to isolate 2-N-Propyl Pramipexole-d4 from plasma, but my recovery is poor. How can I improve this?
Answer: Low recovery in LLE is often related to incorrect pH of the aqueous phase, an inappropriate extraction solvent, or emulsion formation. Since pramipexole is a basic compound, its extraction is highly dependent on pH.
Troubleshooting Workflow for LLE:
Detailed LLE Protocol Optimization:
-
pH Adjustment:
-
Principle: To efficiently extract a basic compound like pramipexole into an organic solvent, its amine groups must be in their neutral (un-ionized) form. This is achieved by adjusting the pH of the aqueous sample to be at least 2 pH units above the highest pKa (~9.7).
-
Protocol: Before adding the organic extraction solvent, add a small volume of a weak base, such as ammonium hydroxide, to your plasma sample to raise the pH to >10.
-
-
Solvent Selection:
-
Principle: The choice of organic solvent is critical. A solvent that is too polar may not efficiently extract the analyte, while one that is too non-polar may not be compatible with subsequent analytical steps.
-
Protocol: If a common solvent like ethyl acetate yields low recovery,[9] consider trying other solvents such as methyl tert-butyl ether (MTBE) or a mixture of solvents (e.g., dichloromethane/isopropanol).
-
-
Emulsion Formation:
-
Principle: Emulsions are a common issue in LLE, especially with biological matrices like plasma, and can trap the analyte, leading to low recovery.[10][11]
-
Protocol:
-
Centrifugation: Increase the speed and/or duration of the centrifugation step to help break the emulsion.
-
Salt Addition: Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to increase its ionic strength, which can help disrupt the emulsion.
-
Solvent Change: Switching to a different extraction solvent may prevent emulsion formation.
-
-
Section 3: Solid-Phase Extraction (SPE) Issues
Question 4: I'm experiencing low recovery with my solid-phase extraction (SPE) method. What are the likely causes?
Answer: Low SPE recovery can stem from several factors, including incorrect sorbent selection, improper conditioning or equilibration, sample breakthrough during loading, or incomplete elution.
Troubleshooting Workflow for SPE:
Detailed SPE Protocol Optimization:
-
Sorbent Selection:
-
Principle: The choice of SPE sorbent is critical for retaining the analyte while allowing interfering matrix components to pass through. For a basic compound like pramipexole, a mixed-mode sorbent combining reversed-phase and cation-exchange properties can provide excellent selectivity and recovery.[12]
-
Protocol: If you are using a simple reversed-phase sorbent (e.g., C18) and experiencing low recovery, consider switching to a mixed-mode cation exchange (MCX) sorbent.
-
-
pH Control during Loading and Elution:
-
Principle: For cation exchange, the pH of the sample during loading should be at least 2 pH units below the pKa of the analyte to ensure it is positively charged and binds to the sorbent. For elution, the pH should be raised to neutralize the analyte, disrupting the ionic interaction.
-
Protocol:
-
Loading: Adjust the sample pH to ~3-4 before loading onto a cation exchange sorbent.
-
Elution: Use an elution solvent containing a small amount of a base (e.g., 2-5% ammonium hydroxide in methanol) to neutralize the analyte and elute it from the sorbent.
-
-
-
Wash Steps:
-
Principle: The wash step is crucial for removing matrix interferences without prematurely eluting the analyte.
-
Protocol: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the analyte. For a mixed-mode sorbent, you can use an acidic aqueous wash followed by an organic wash (e.g., methanol) to remove a wide range of interferences.
-
Section 4: LC-MS/MS Analysis Issues
Question 5: My recovery is acceptable, but I'm seeing significant signal suppression or enhancement in my LC-MS/MS analysis. What could be the cause?
Answer: Signal suppression or enhancement, also known as matrix effects, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[13] This is a common issue in bioanalysis.
Troubleshooting Matrix Effects:
-
Improve Sample Clean-up:
-
Principle: The most effective way to reduce matrix effects is to remove the interfering compounds before they reach the mass spectrometer.
-
Protocol: If you are using protein precipitation, consider switching to a more selective sample preparation technique like LLE or SPE. If you are already using SPE, optimize your wash steps to better remove matrix components.
-
-
Optimize Chromatography:
-
Principle: Modifying your chromatographic conditions can separate the analyte from the co-eluting matrix components.
-
Protocol:
-
Change Gradient: Adjust the mobile phase gradient to better resolve the analyte peak.
-
Different Column: Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
-
-
Dilution:
-
Principle: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.
-
Protocol: Dilute your sample extract with the initial mobile phase. This is a simple but effective strategy, provided your assay has sufficient sensitivity.
-
-
Internal Standard Matching:
-
Principle: A stable isotope-labeled internal standard like 2-N-Propyl Pramipexole-d4 is ideal because it co-elutes with the analyte and is affected by matrix effects in a similar way, thus providing accurate quantification.[7] Ensure that your internal standard is added early in the sample preparation process to account for variability in both extraction recovery and matrix effects.
-
References
-
Streamlined spectrofluorimetric assay for Pramipexole using acid red 87 quenching strategy for tablet and uniformity evaluation. (2025). Scientific Reports. Retrieved February 7, 2026, from [Link]
-
Development and characterization of pramipexole dihydrochloride buccal films for Parkinson's disease treatment. (2025). Scientific Reports. Retrieved February 7, 2026, from [Link]
-
Development and validation of rapid LC-MS with electrospray ionization for the quantification of pramipexole in human plasma. (2013). International Letters of Chemistry, Physics and Astronomy. Retrieved February 7, 2026, from [Link]
-
Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 7, 2026, from [Link]
-
Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study. (2008). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 7, 2026, from [Link]
-
Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 7, 2026, from [Link]
-
Development and Validation of Rapid LC-MS with Electrospray Ionization for the Quantification of Pramipexole in Human Plasma. (2013). International Letters of Chemistry, Physics and Astronomy. Retrieved February 7, 2026, from [Link]
-
Method Development and Validation of Pramipexole by UV Spectrophotometric Method. (2012). Journal of Pharmaceutical Research. Retrieved February 7, 2026, from [Link]
-
The Most Common Mistakes in Solid-Phase Extraction. (2019). LCGC International. Retrieved February 7, 2026, from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2017). LCGC International. Retrieved February 7, 2026, from [Link]
-
Molecular Docking Study of Pramipexole Derivatives as Radiopharmaceutical Candidates for Brain Imaging. (2024). E3S Web of Conferences. Retrieved February 7, 2026, from [Link]
-
Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. (2022). Separations. Retrieved February 7, 2026, from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. Retrieved February 7, 2026, from [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). Molecules. Retrieved February 7, 2026, from [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials. Retrieved February 7, 2026, from [Link]
-
Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma. (2010). Journal of Chromatographic Science. Retrieved February 7, 2026, from [Link]
-
Liquid-liquid extraction of pharmaceuticals by aqueous two-phase systems. (2001). Journal of Biotechnology. Retrieved February 7, 2026, from [Link]
-
Stability studies and structural characterization of pramipexole. (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 7, 2026, from [Link]
-
Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Carbonaceous Adsorbents Derived from Agricultural Sources for the Removal of Pramipexole Pharmaceutical Model Compound from Synt. (2021). Processes. Retrieved February 7, 2026, from [Link]
-
Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis. (2015). Journal of Peptide Science. Retrieved February 7, 2026, from [Link]
-
7 Horrible Mistakes You're Making with Solid Phase Extraction. (2023). Biotage. Retrieved February 7, 2026, from [Link]
-
Development and validation of GC/MS method for determination of pramipexole in rat plasma. (2007). Semantic Scholar. Retrieved February 7, 2026, from [Link]
-
Optimization of Pramipexole-Loaded In Situ Thermosensitive Intranasal Gel for Parkinson's Disease. (2024). Gels. Retrieved February 7, 2026, from [Link]
- Process for the preparation of pramipexole base and/or its salts. (2007). Google Patents.
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. Retrieved February 7, 2026, from [Link]
-
Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023). Hawach Scientific. Retrieved February 7, 2026, from [Link]
-
Synthesis of deuterium labeled compounds via H-D exchange reactions by... (2022). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Preparation and Optimization of Pramipexole Hydrochloride Solid Dispersions to Improve Drug Release and Bioavailability. (2025). Journal of Pharmaceutical Sciences. Retrieved February 7, 2026, from [Link]
-
How to Solve the Common Faults of SPE Cartridge. (2023). Hawach. Retrieved February 7, 2026, from [Link]
-
A New Validated Stability Indicating Ion-Pair HPLC Method for Evaluation of Impurities of Pramipexole from Low Dose Extended Release Formulation. (2017). Asian Journal of Chemistry. Retrieved February 7, 2026, from [Link]
-
Tips for Optimizing Key Parameters in LC–MS. (2019). LCGC International. Retrieved February 7, 2026, from [Link]
-
Liquid-Liquid extraction problems and solutions. (2021). YouTube. Retrieved February 7, 2026, from [Link]
-
Transdermal Delivery of Pramipexole Using Microneedle Technology for the Potential Treatment of Parkinson's Disease. (2021). Pharmaceutics. Retrieved February 7, 2026, from [Link]
-
Deuterium Labeled Compounds in Drug Discovery Process. (n.d.). Heavy Water Board. Retrieved February 7, 2026, from [Link]
-
Estimation of Pramipexole Dihydrochloride in Tablet Formulation by the Developed Reverse Phase High Performance Liquid Chromatography Method and its Validation. (2022). Indian Journal of Pharmaceutical Sciences. Retrieved February 7, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis. Retrieved February 7, 2026, from [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). Molecules. Retrieved February 7, 2026, from [Link]
-
CHEMISTRY REVIEW(S). (2008). accessdata.fda.gov. Retrieved February 7, 2026, from [Link]
-
Pramipexole. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
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- 4. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. chromatographyonline.com [chromatographyonline.com]
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Minimizing matrix effects using 2-N-Propyl Pramipexole-d4 internal standard
Topic: Application of 2-N-Propyl Pramipexole-d4 as Internal Standard
Introduction: The Precision Imperative
You are likely accessing this guide because you are quantifying 2-N-Propyl Pramipexole (often designated as Impurity B in Pramipexole monographs) in complex matrices—either biological fluids (plasma/urine) or pharmaceutical formulations.
In Electrospray Ionization (ESI), matrix components compete with your analyte for charge, leading to ion suppression or enhancement . This variance compromises quantitation limits (LLOQ) and accuracy.
2-N-Propyl Pramipexole-d4 is the specific Stable Isotope Labeled Internal Standard (SIL-IS) for this analyte. Because it is chemically identical (save for mass) to the target, it compensates for these effects by tracking the analyte through extraction, chromatography, and ionization.
Module 1: The Mechanism of Correction
To troubleshoot effectively, you must understand why we use this specific IS.
The Theory of Co-Elution & Ionization Competition: In ESI, the "finite charge" theory suggests there is a limited amount of charge available on the surface of electrospray droplets. Matrix components (phospholipids, salts, proteins) "steal" this charge.
Because 2-N-Propyl Pramipexole-d4 has nearly identical physicochemical properties to the analyte, it co-elutes. Therefore, it experiences the exact same suppression event at the exact same time. If the matrix suppresses the analyte signal by 30%, it also suppresses the IS signal by 30%. The ratio (Analyte Area / IS Area) remains constant, preserving accuracy.
Visualizing the Interaction (Graphviz)
Figure 1: Mechanism of SIL-IS correction. The IS and Analyte compete for the same limited charge sites in the ESI droplet, allowing the ratio to correct for signal loss.
Module 2: Experimental Protocols
Protocol A: Preparation of the Internal Standard
Critical Note: 2-N-Propyl Pramipexole is a secondary amine derivative. Stability in solution is generally good, but adsorption to glass can occur at low concentrations.
-
Stock Solution: Dissolve 2-N-Propyl Pramipexole-d4 in Methanol (1 mg/mL). Store at -20°C.
-
Working Solution: Dilute Stock into 50:50 Methanol:Water + 0.1% Formic Acid .
-
Why Formic Acid? It keeps the amine protonated, preventing adsorption to container walls and improving solubility.
-
Target Concentration: The IS concentration in the final sample should yield a signal intensity of roughly 50% to 100% of the upper limit of quantification (ULOQ) response of the analyte, or at least 20x the noise level.
-
Protocol B: Matrix Factor (MF) Determination (FDA/ICH M10 Compliant)
You cannot assume the IS is working; you must prove it using the Matrix Factor test.
The Experiment: Prepare 6 lots of blank matrix (plasma/urine) from different donors.
-
Set A (Post-Extraction Spike): Extract blank matrix, then spike Analyte and IS into the extract.
-
Set B (Neat Solution): Spike Analyte and IS into pure solvent (mobile phase).
Calculation:
| Result | Interpretation | Action Required |
| 0.85 - 1.15 | Ideal. Matrix effects are negligible or perfectly corrected. | Proceed to validation. |
| < 0.85 | Ion Suppression.[1][2] | If CV < 15% across 6 lots, method is valid. If CV > 15%, improve extraction (switch to SPE). |
| > 1.15 | Ion Enhancement. | Check for co-eluting mobile phase additives or accumulation. |
Module 3: Troubleshooting Hub (Q&A)
Scenario 1: The "Deuterium Isotope Effect"
User Question: "My 2-N-Propyl Pramipexole-d4 is eluting 0.1 minutes earlier than my analyte. Is this a problem?"
Scientist Answer: This is a known physical phenomenon called the Deuterium Isotope Effect . Carbon-Deuterium (C-D) bonds are slightly shorter and less lipophilic than Carbon-Hydrogen (C-H) bonds. In Reversed-Phase LC (RPLC), this often causes deuterated standards to elute slightly earlier.[3]
-
Impact: If the shift is small (within the peak width), it is acceptable.
-
Risk: If the shift is large, the IS may elute outside the suppression zone of the analyte, failing to correct for matrix effects.
-
Solution:
-
Check Resolution: Ensure the retention time shift is <2% of the total retention time.
-
Adjust Mobile Phase: Use a shallower gradient.
-
Critical Check: If the shift is significant, verify you are not separating the IS from the matrix suppression zone.
-
Scenario 2: Cross-Talk (Signal Interference)
User Question: "I see a signal for my analyte in my blank samples that only contain the Internal Standard. Is my column dirty?"
Scientist Answer: This is likely IS Cross-Talk (isotopic impurity), not carryover. Synthesized deuterated standards (d4) often contain trace amounts of d3, d2, or d0 (unlabeled) forms. If your IS contains 0.5% of the d0 form (the analyte), you are artificially spiking your samples with the analyte.
-
Diagnostic: Inject a "Zero Sample" (Matrix + IS, no Analyte).
-
Limit: The response of the interfering peak in the Zero Sample must be < 20% of the LLOQ response (per FDA M10 guidelines).
-
Fix:
-
Reduce the IS concentration added to samples.
-
Purchase a higher purity IS (higher isotopic enrichment, e.g., >99.5 atom % D).
-
Scenario 3: IS Response Variation
User Question: "The peak area of my IS varies wildly (>50%) between samples in the same run. Why?"
Scientist Answer: Drastic IS variation indicates inconsistent extraction or severe "spot" matrix effects.
-
Cause A (Extraction): If using Liquid-Liquid Extraction (LLE), the pH might be inconsistent. 2-N-Propyl Pramipexole is basic. Ensure the matrix is alkalized (pH > 9) before extraction to drive it into the organic layer.
-
Cause B (Dosing): Inaccurate pipetting of the IS working solution.
-
Cause C (Suppression): If IS area drops only in specific patient samples (e.g., lipemic or hemolyzed), your cleanup method is insufficient.
-
Fix: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to aggressively clean the sample.
Module 4: Workflow Visualization
Matrix Effect Assessment Workflow
Figure 2: Decision tree for assessing matrix effects according to ICH M10 guidelines.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[4] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Wang, S., & Cyronak, M. (2013). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of Mass Spectrometry. [Link]
-
European Pharmacopoeia (Ph. Eur.). Pramipexole Dihydrochloride Monohydrate Monograph. (Defines Impurity B structure). [Link]
Sources
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- 4. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of 2-N-Propyl Pramipexole-d4 in Solution: A Technical Support Guide
For researchers and drug development professionals working with deuterated active pharmaceutical ingredients (APIs), ensuring the stability of these compounds in solution is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive technical support center for addressing common questions and troubleshooting potential issues related to the stability of 2-N-Propyl Pramipexole-d4 in solution over time. While this guide focuses on the deuterated analog, the stability profile is largely extrapolated from extensive studies on its non-deuterated parent compound, pramipexole.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-N-Propyl Pramipexole-d4 in solution?
A1: Based on studies of pramipexole, the primary factors influencing its stability in solution are exposure to light, pH, and oxidizing agents.[1][2] Pramipexole is known to be sensitive to light and can undergo degradation upon prolonged exposure.[1][3][4] Additionally, it is susceptible to degradation under both acidic and basic hydrolytic conditions, as well as in the presence of oxidizing agents.[1][2] While the solid state of pramipexole is very stable, its stability in solution is more delicate.[1]
Q2: How does deuterium labeling in 2-N-Propyl Pramipexole-d4 impact its stability compared to pramipexole?
A2: Deuterium labeling on the N-propyl group is not expected to significantly alter the core stability of the pramipexole molecule. The degradation pathways identified for pramipexole, such as hydrolysis and oxidation, primarily involve the benzothiazole ring system and the amino groups, which remain unchanged in 2-N-Propyl Pramipexole-d4.[3][4][5] Therefore, the same precautions regarding light exposure, pH, and oxidative stress should be taken for the deuterated analog. Deuterated compounds are often used as internal standards in quantitative analysis due to their similar chemical properties to the parent drug.[6]
Q3: What are the recommended storage conditions for stock solutions of 2-N-Propyl Pramipexole-d4?
A3: To ensure the longevity and integrity of your 2-N-Propyl Pramipexole-d4 stock solutions, it is recommended to:
-
Store at low temperatures: Aliquot stock solutions into single-use vials and store them at -20°C or -80°C for short-term storage.[1]
-
Protect from light: Use amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[1][7]
-
Avoid repeated freeze-thaw cycles: Aliquoting helps to minimize degradation that can occur with multiple freeze-thaw cycles.[1]
-
Use appropriate solvents: Dimethyl sulfoxide (DMSO) and methanol are common choices for preparing stock solutions.[1] For aqueous solutions, it is advisable to prepare them fresh for each experiment, as their stability is more limited.[8]
Q4: What are the known degradation pathways for pramipexole, and are they relevant for the d4-analog?
A4: Forced degradation studies on pramipexole have identified three primary degradation pathways[3][4][5]:
-
Hydrolysis (Acidic and Basic): Degradation occurs under both acidic and basic conditions, leading to the formation of 2-amino-4,5-dihydrobenzothiazole.[3][5]
-
Oxidation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of N-oxide or other oxidation products on the benzothiazole ring or the aminopropyl chain.[3][5]
-
Photolysis: Exposure to sunlight can cause photochemical degradation.[3][4]
As the core molecular structure responsible for this degradation is identical in 2-N-Propyl Pramipexole-d4, these degradation pathways are highly relevant.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent experimental results over time. | Degradation of the 2-N-Propyl Pramipexole-d4 stock solution. | 1. Prepare fresh working solutions: For each experiment, prepare a fresh working solution from a frozen stock aliquot. This minimizes the impact of any potential degradation in previously prepared solutions. 2. Verify stock solution integrity: If inconsistencies persist, analyze the stock solution using a stability-indicating method like HPLC to check for the presence of degradation products.[2] 3. Review storage conditions: Ensure that stock solutions are stored at the recommended temperature, protected from light, and that freeze-thaw cycles are minimized.[1] |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Characterize the unknown peaks: Use techniques like LC-MS to identify the mass of the unknown peaks and compare them to known degradation products of pramipexole.[3][4] 2. Perform forced degradation studies: Subject a sample of your 2-N-Propyl Pramipexole-d4 solution to controlled stress conditions (acid, base, peroxide, light, heat) to intentionally generate degradation products. This can help confirm the identity of the unknown peaks.[2][4] |
| Precipitation of the compound in aqueous solution. | pH-dependent solubility or interaction with media components. | 1. Check the pH of the solution: Pramipexole's solubility is pH-dependent. Ensure the pH of your buffer or media is within a suitable range.[1] 2. Consider the solvent: If working with cell culture media, components like salts and proteins can affect solubility. Test for precipitation in a simpler buffered solution first.[1] 3. Warm the media: Adding a cold stock solution to warm media can sometimes cause precipitation. Pre-warm your media to the experimental temperature before adding the compound.[1] |
Experimental Protocols
Protocol 1: Preparation and Storage of a 10 mM Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of 2-N-Propyl Pramipexole-d4 for long-term storage.
Materials:
-
2-N-Propyl Pramipexole-d4 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the required amount of 2-N-Propyl Pramipexole-d4.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
Objective: To monitor the stability of 2-N-Propyl Pramipexole-d4 in solution over time by quantifying the parent compound and detecting any degradation products. This protocol is based on established methods for pramipexole.[2][9]
Materials:
-
2-N-Propyl Pramipexole-d4 solution to be tested
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A mixture of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for your specific system.[2]
-
Reference standard of 2-N-Propyl Pramipexole-d4
Procedure:
-
Method Setup:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 263 nm).[9]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the 2-N-Propyl Pramipexole-d4 solution to be tested to a suitable concentration within the linear range of the assay using the mobile phase.
-
-
Analysis:
-
Inject a known volume of the prepared sample onto the HPLC system.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify and quantify the peak corresponding to 2-N-Propyl Pramipexole-d4 by comparing its retention time to that of the reference standard.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Calculate the percentage of the parent compound remaining over time.
-
Visualizing Experimental Workflows
Caption: Workflow for assessing the stability of 2-N-Propyl Pramipexole-d4 in solution.
Caption: Troubleshooting logic for inconsistent experimental results.
References
-
J. Braz. Chem. Soc. (2011). Stability-indicating HPLC determination of pramipexole dihydrochloride in bulk drug and pharmaceutical dosage form. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). CHEMISTRY REVIEW(S). Retrieved from [Link]
-
ACS Chemical Neuroscience. (2020). Classics in Chemical Neuroscience: Pramipexole. Retrieved from [Link]
-
Journal of Pharmaceutical Analysis. (2012). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Retrieved from [Link]
-
ResearchGate. (2012). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability studies and structural characterization of pramipexole. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved from [Link]
-
DergiPark. (2022). Development and validation of new RP-HPLC method for estimation of pramipexole dihydrochloride in bulk and pharmaceutical formul. Retrieved from [Link]
- Google Patents. (n.d.). KR101406265B1 - Pharmaceutical composition of Pramipexole with improved stability and method for preparing thereof.
-
National Center for Biotechnology Information. (n.d.). Pramipexole. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathway. (A) hydrolysis, (B) oxidation and (C) photolysis. Retrieved from [Link]
-
ResearchGate. (2012). A Novel Scalable Synthesis of Pramipexole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KR101406265B1 - Pharmaceutical composition of Pramipexole with improved stability and method for preparing thereof - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Resolving deuterium exchange issues in 2-N-Propyl Pramipexole-d4
Technical Support Center: 2-N-Propyl Pramipexole-d4
Introduction: Navigating the Nuances of Deuterated Standards
Welcome to the technical support guide for 2-N-Propyl Pramipexole-d4. This document is designed for researchers, analytical scientists, and drug development professionals who utilize this stable isotope-labeled (SIL) compound, primarily as an internal standard in quantitative bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] While deuterated standards are indispensable for correcting analytical variability, their utility hinges on one critical factor: isotopic stability.[3]
The substitution of hydrogen with deuterium can significantly improve the pharmacokinetic profiles of drugs, a strategy known as the "deuterium switch".[4] However, when used as an internal standard, the primary goal is to ensure the deuterium labels remain affixed throughout the entire experimental workflow—from storage and sample preparation to final detection. The loss or exchange of deuterium atoms, a phenomenon known as back-exchange, can compromise the accuracy and reliability of quantitative results.[5]
This guide provides a series of troubleshooting protocols and in-depth answers to frequently asked questions (FAQs) regarding deuterium exchange issues specific to 2-N-Propyl Pramipexole-d4. Our objective is to equip you with the foundational knowledge and practical steps to pre-emptively avoid and actively resolve these challenges.
Understanding the Molecule: 2-N-Propyl Pramipexole-d4
Before troubleshooting, it is crucial to understand the specifics of the molecule. 2-N-Propyl Pramipexole-d4 is a deuterated analog of a Pramipexole impurity.[2][6] The deuterium labels are strategically placed on the N-propyl group, specifically at the carbon adjacent to the nitrogen.[6] These C-D bonds are covalent and generally stable. However, they are not entirely immune to exchange under certain experimental conditions.
| Property | Value | Source(s) |
| IUPAC Name | (6S)-N6-(propyl-1,1-d2)-N2-(propyl-1,1-d2)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | [6] |
| Molecular Formula | C₁₃H₁₉D₄N₃S | [2][6] |
| Molecular Weight | 257.43 g/mol | [2][6] |
| Primary Use | Internal Standard for quantitative analysis (LC-MS, GC-MS, NMR) | [1][7] |
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Isotopic Purity & Proper Storage
Question: I've just received my vial of 2-N-Propyl Pramipexole-d4. What are the optimal storage and handling procedures to prevent degradation and maintain isotopic integrity?
Answer: Proper storage is the first line of defense against isotopic degradation. Deuterated compounds, especially those in solution, can be susceptible to slow back-exchange if exposed to atmospheric moisture.
Causality: The primary risk is exposure to ambient water (H₂O), which provides a source of protons that can exchange with the deuterium atoms on your standard over time, particularly if catalyzed by acidic or basic trace impurities.
Recommended Protocol for Storage and Handling:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2°C to 8°C (refrigerated) or frozen (<0°C). | Reduces molecular motion and slows potential exchange reactions.[8] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen.[9] |
| Light | Protect from light by using amber vials or storing in the dark. | Prevents potential photodegradation of the parent molecule.[10] |
| Form | If supplied as a solid, keep it desiccated. If in solution, ensure the solvent is aprotic and dry. | Solid form is generally more stable. Aprotic solvents (e.g., Acetonitrile, Dichloromethane) lack exchangeable protons. |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial. | A critical step to avoid introducing water into the standard.[11] |
FAQ 2: Sample Preparation Pitfalls
Question: My quality control (QC) samples show a partial loss of deuterium (e.g., masses corresponding to d3 or d2) even before injection. What is happening during my sample preparation?
Answer: This is a classic sign of back-exchange occurring during your sample preparation workflow. The most common culprits are the solvents and reagents you are using.
Causality: Hydrogen-Deuterium (H/D) exchange is an equilibrium reaction.[5] If your 2-N-Propyl Pramipexole-d4 is exposed to a large excess of a protic solvent (containing O-H or N-H bonds, such as water or methanol), the equilibrium can be driven towards the replacement of deuterium with hydrogen. This process can be accelerated by non-neutral pH conditions.
Troubleshooting Workflow for Sample Preparation:
Caption: Workflow for verifying isotopic integrity using NMR and LC-MS.
Experimental Protocol: Basic ¹H-NMR Sample Preparation
-
Solvent Selection: Use a high-purity deuterated solvent in which your sample is soluble (e.g., DMSO-d₆, Chloroform-d). The deuterated solvent is used to avoid a massive solvent signal in the ¹H spectrum. [12]2. Sample Preparation: Accurately weigh ~1-5 mg of 2-N-Propyl Pramipexole-d4 solid and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Glassware: Ensure the NMR tube and any glassware used are scrupulously clean and dry to avoid impurity signals. [11]4. Analysis: Acquire the ¹H-NMR spectrum. Compare the integration of the signals corresponding to the N-propyl-CH₂ protons to other protons in the molecule (e.g., aromatic or other aliphatic protons). A near-zero integration for the target protons confirms a high level of deuteration.
References
-
ResearchGate. Stability studies and structural characterization of pramipexole | Request PDF. [Link]
-
Di Martino, R.M.C., Maxwell, B.D. & Pirali, T. Deuterium in drug discovery: progress, opportunities and challenges. Nat Rev Drug Discov 22, 562–584 (2023). [Link]
-
Wikipedia. Hydrogen–deuterium exchange. [Link]
-
Atzrodt, J., Derdau, V., Fey, T. et al. The Renaissance of H/D Exchange. Angew. Chem. Int. Ed. 46, 7744-7765 (2007). [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Heavy Water Board. L15 Deuterium Labeled Compounds in Drug Discovery Process. [Link]
-
Wikipedia. Deuterium NMR. [Link]
-
Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
Alpha B Analytic. The Proper Storage and Handling of Volatile Analytical Standards. [Link]
-
Chemistry LibreTexts. 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
Eliminating signal suppression in Pramipexole impurity analysis
Topic: Eliminating Signal Suppression in LC-MS/MS Workflows Lead Scientist: Dr. A. Vance, Senior Application Specialist
Welcome to the Advanced Troubleshooting Portal
You are likely here because your LC-MS sensitivity for Pramipexole (PPX) or its polar impurities (like USP Related Compound A) is drifting, or you are seeing excellent UV chromatography but poor MS response.
Pramipexole is a polar, basic aminothiazole. The "standard" USP methods rely on non-volatile ion-pairing agents (like octane sulfonic acid) and phosphate buffers to achieve retention. These are fatal to Electrospray Ionization (ESI). This guide provides the bridge between compliance-based HPLC and high-sensitivity LC-MS/MS.
Module 1: The Physics of Suppression (Why is my signal gone?)
Q: I injected a clean standard, but my biological sample shows 90% signal loss at the same retention time. Why?
A: You are experiencing Charge Competition in the ESI droplet. Pramipexole (pKa ~9.6) is positively charged in acidic mobile phases. However, if your sample preparation (e.g., simple protein precipitation) leaves phospholipids or salts, these co-eluting matrix components compete for the limited surface charge on the ESI droplet. Phospholipids, in particular, have a high affinity for the droplet surface, effectively "suffocating" the Pramipexole ions and preventing them from entering the gas phase.
Visualizing the Suppression Mechanism:
Caption: Mechanism of Ion Suppression. High-surface-activity matrix components (yellow) block the analyte (grey) from desorbing into the gas phase.
Module 2: Chromatographic Optimization (The "How")
Q: The USP method uses Octane Sulfonic Acid. Can I use this for MS?
A: Absolutely not. Non-volatile ion-pairing agents (IPAs) like octane sulfonic acid or pentane sulfonic acid will permanently contaminate your MS source and quadrupole optics. They crystallize on the cone and suppress ionization by preventing droplet evaporation.
The Solution: Switch to Volatile Ion-Pairing or HILIC Mode .
Option A: Modified Reversed-Phase (The "TFA Fix")
If you must use C18, replace the non-volatile IPA with a volatile buffer system.
-
Buffer: 10mM Ammonium Formate (pH 4.0 - 4.5).
-
Modifier: Formic Acid (0.1%).
-
Note: While Trifluoroacetic Acid (TFA) provides good peak shape for basics like PPX, it causes signal suppression. If you must use TFA for peak shape, use the "Propionic Acid Doping" technique (add 0.1% Propionic acid to the mobile phase to displace TFA in the gas phase).
Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)
This is the superior approach for polar impurities like USP Related Compound A.
-
Mechanism: Retains polar bases without ion-pairing agents.
-
Mobile Phase: High Organic (90% ACN) / Low Aqueous (10mM Ammonium Acetate, pH 9.0).
-
Benefit: High organic content enhances ESI desolvation efficiency, often boosting sensitivity by 5-10x compared to aqueous reversed-phase methods [1].
Data Comparison: Mobile Phase Impact
| Parameter | USP Method (Standard) | LC-MS Optimized Method |
| Column | C18 (Octyl silane) | HILIC (Silica or Zwitterionic) |
| Buffer | Phosphate + Octane Sulfonic Acid | Ammonium Formate / Acetate |
| pH | ~3.0 (Acidic) | ~4.5 - 9.0 (Tunable) |
| MS Compatibility | Zero (Source Contamination) | High (Volatile salts) |
| Impurity A Retention | Good (due to IPA) | Excellent (due to polarity) |
Module 3: Sample Preparation (The Clean-Up)
Q: I am seeing a "hump" in the baseline and poor reproducibility. Is Protein Precipitation (PPT) enough?
A: No. PPT removes proteins but leaves behind Phospholipids (Glycerophosphocholines), which elute late and cause the "matrix effect" described in Module 1. For Pramipexole in plasma or tissue, you need Weak Cation Exchange (WCX) SPE .
Why WCX? Pramipexole is a base. At acidic pH, it is positively charged.
-
Load (Acidic): PPX binds to the WCX sorbent via ionic interaction.
-
Wash (Organic): Wash away neutral lipids and phospholipids using 100% Methanol. PPX stays locked.
-
Elute (Basic): Neutralize the PPX charge (pH > pKa) or use high ionic strength to release it.
Protocol: WCX Solid Phase Extraction for Pramipexole [2]
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 100 µL Plasma + 100 µL 2% Formic Acid. Load onto WCX cartridge.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes salts/proteins).
-
Wash 2 (Organic - CRITICAL): 1 mL Methanol (Removes Phospholipids). Note: PPX remains bound.
-
Elution: 500 µL 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate and reconstitute in Mobile Phase.
Module 4: Advanced Troubleshooting & Impurity Targeting
Q: I see an impurity at RRT 0.88 that increases over time. What is it?
A: This is likely the Drug-Excipient Interaction Impurity [(S)-N2-(methoxymethyl)-N6-propyl...].[1]
-
Cause: Reaction of Pramipexole with formaldehyde traces found in excipients like PEG or Gelatin capsules [3].
-
Detection: It is isobaric (same mass) or close to other degradants. Use High-Resolution MS (Q-TOF or Orbitrap) to distinguish exact mass shifts, or check for the +30 Da shift (formaldehyde addition).
Q: How do I validate that suppression is gone?
A: Perform a Post-Column Infusion experiment.
-
Infuse a constant stream of Pramipexole standard into the MS source.
-
Inject a "blank" extracted matrix sample via the LC column.
-
Result: If the baseline (PPX signal) dips at the retention time of your analyte, you still have suppression.
Workflow: Troubleshooting Decision Tree
Caption: Step-by-step logic for isolating the source of signal loss in Pramipexole analysis.
References
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. Source: MDPI Separations (2022) [Link]
-
LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction. Source: Journal of Chromatography B (2015) [Link][2][3]
-
Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Source: MDPI Separations (2022) [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. Source: LCGC International [Link]
Sources
Technical Support Center: Stability Assurance for 2-N-Propyl Pramipexole-d4
Status: Operational | Topic: Stability & Extraction Optimization | Urgency: High (Degradation Risk)
Executive Summary
Welcome to the Technical Support Center for 2-N-Propyl Pramipexole-d4 . This guide addresses the critical instability issues associated with this deuterated internal standard (IS).
The Core Problem: Pramipexole and its analogs (including the 2-N-propyl variant) possess a tetrahydrobenzothiazole core and secondary/primary amines. These moieties are highly susceptible to oxidative degradation and photolysis . When used as an internal standard, degradation leads to signal loss, non-linear calibration curves, and erroneous quantification of the target analyte.
Immediate Action Required:
-
Exclude Light: All steps must occur under yellow/amber light.
-
Scavenge Oxygen: Extraction buffers must contain antioxidants (Ascorbic Acid or Sodium Metabisulfite).
-
Control pH/Temp: Avoid prolonged exposure to alkaline pH at room temperature.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, we must understand the enemy. 2-N-Propyl Pramipexole-d4 degrades primarily through Oxidative Dealkylation and N-Oxide Formation .
The Chemical Vulnerability: The molecule contains electron-rich nitrogen and sulfur atoms. In the presence of dissolved oxygen, metal ions (from non-LCMS grade solvents), or light, these atoms donate electrons, initiating a radical chain reaction.
Visualizing the Threat
The following diagram illustrates the degradation cascade you are likely experiencing during extraction.
Figure 1: The "Vicious Cycle" of Pramipexole degradation. Note that "Des-propyl" degradation results in the loss of the deuterated tag, causing the IS to vanish from the mass spec channel entirely.
Module 2: Validated Extraction Protocol (The "How")
Do not use standard alkaline Liquid-Liquid Extraction (LLE) without modification. The following protocol integrates Redox Buffering to ensure IS survival.
The "Gold Standard" Workflow
| Step | Action | Technical Rationale |
| 1. Stock Prep | Dissolve d4-IS in 0.1% Ascorbic Acid in Water/Methanol (50:50) . Store at -20°C or -80°C. | Ascorbic acid acts as a sacrificial antioxidant, preventing oxidation during storage. |
| 2. Thawing | Thaw in the dark (amber vials) on wet ice. | Photolysis and thermal oxidation are minimized. |
| 3. Spiking | Add IS to plasma/matrix. Immediately add Antioxidant Buffer (see below). | Native enzymes in plasma (oxidases) can attack the IS before extraction begins. |
| 4. Extraction | Method A (SPE - Recommended): Use MCX (Mixed-mode Cation Exchange). Wash with acidic buffer. Elute with 5% NH4OH in MeOH freshly prepared. Method B (LLE): Use MTBE/Ethyl Acetate. Buffer aqueous layer to pH 9.0 (not >10) immediately before shaking. | SPE: Allows washing away oxidants before the sensitive elution step.LLE: Minimizes time in the "Danger Zone" (Alkaline pH promotes oxidation). |
| 5. Reconstitution | Evaporate under Nitrogen (not air). Reconstitute in Mobile Phase containing 0.05% Ascorbic Acid . | Nitrogen excludes oxygen. Ascorbic acid in the final vial protects the sample in the autosampler. |
Antioxidant Buffer Formulation
Prepare fresh daily:
-
Composition: 1% (w/v) Ascorbic Acid + 0.1% (w/v) Sodium Metabisulfite in water.
-
Usage: Add 10 µL of this buffer per 100 µL of plasma/sample before adding the Internal Standard.
Module 3: Troubleshooting & FAQs
Q1: My d4-IS recovery is low, but the native drug recovery is fine. Why? A: This suggests Deuterium Exchange or Preferential Degradation .
-
Deuterium Exchange: If your d4 label is on an exchangeable position (e.g., -NH- or acidic alpha-carbon) and you used high pH or high temperature, the deuterium may have swapped with hydrogen from the solvent.
-
Fix: Ensure your d4 standard has the label on the propyl chain (C-D bonds), which is non-exchangeable. If the label is on the ring, avoid pH > 9.0 and temperatures > 40°C.
Q2: I see "ghost peaks" or high background in the IS channel. A: This is likely Crosstalk or Isobaric Interferences .
-
Cause: If the parent drug is present at very high concentrations (e.g., Cmax samples), its M+4 isotope (natural abundance) might bleed into the d4-IS channel.
-
Fix: Check the isotopic purity of your d4 standard. If the parent drug concentration is high, increase the concentration of the IS or select a d4-analog with a mass shift of +6 or +8 (if available) to avoid M+4 overlap.
Q3: The IS area decreases over the course of the LC-MS run (drift). A: Your samples are degrading in the autosampler.
-
Fix: Set autosampler temperature to 4°C . Ensure the reconstitution solvent contains 0.05% Ascorbic Acid or 0.1% Formic Acid (acidic pH stabilizes the amine). Use amber glass vials.
Q4: Can I use Sodium Metabisulfite alone? A: Yes, but a combination is often better. Metabisulfite is excellent for preventing "browning" and S-oxidation, while Ascorbic Acid is a potent general radical scavenger.
-
Warning: Metabisulfite can form adducts with certain aldehydes. If your analyte contains an aldehyde (unlikely for Pramipexole), avoid sulfites.
Module 4: Decision Tree for Extraction Optimization
Use this logic flow to determine the safest extraction route for your specific experiment.
Figure 2: Strategic Decision Tree for maximizing Internal Standard recovery and stability.
References
-
European Medicines Agency (EMA). (2011).[1] Assessment Report: Pramipexole Accord (Procedure No.[1] EMEA/H/C/002349). Retrieved from
-
Supports: Identification of oxidative degradation as the primary stability risk and the formation of unknown impurities under oxidative stress.[2]
-
-
Pawar, S. M., et al. (2013).[3] Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method. Journal of Pharmaceutical Analysis, 3(2), 109-117.[3] Retrieved from
- Supports: Detailed forced degradation studies confirming susceptibility to oxidation (H2O2) and photolysis, and stability in acidic conditions.
-
Murali, D., & Rambabu, C. (2015).[4] Stability indicating RP-HPLC assay method for pramipexole dihydrochloride in pure and formulations. World Journal of Pharmaceutical Sciences, 3(12), 2392-2397.[4] Retrieved from
- Supports: Validation of HPLC methods distinguishing parent drug
-
Chitral, M. P., et al. (2025). Antioxidant activities of ropinirole and pramipexole novel drugs used in treatment of parkinsonism.[5] ResearchGate. Retrieved from
- Supports: The intrinsic antioxidant activity of Pramipexole, which paradoxically leads to its own sacrifice (oxidation) when protecting other molecules or in solution.
Sources
Technical Support Center: Deuterated Pramipexole Ionization Optimization
Topic: Optimizing Ionization Efficiency for Deuterated Pramipexole (PPX-d3/d7)
Status: Operational | Tier: Advanced Bioanalysis Support
Module 1: The Ionization Ecosystem
The Core Challenge
Pramipexole (PPX) is a tetrahydrobenzothiazole derivative with a secondary amine function. In LC-MS/MS workflows, the primary challenge with its deuterated internal standards (e.g., PPX-d3) is not the ionization capability itself—PPX is highly basic (pKa ~9.6) and protonates readily—but rather the Chromatographic Deuterium Effect (CDE) and Matrix-Induced Suppression .
Because deuterium (
The Mechanism: ESI+ Protonation
-
Target Ion:
-
Primary Site: The secondary propylamino group.
-
Mechanism: Gas-phase proton transfer in the electrospray plume.
-
Optimization Goal: Maximize the formation of the naked
ion while minimizing adducts ( , ) and preventing in-source fragmentation of the labile propyl group.
Module 2: Troubleshooting Guides & FAQs
Scenario A: "My Deuterated Standard Signal is Variable/Low"
Q: I am seeing high variability in the PPX-d3 area counts between injections, but the native PPX area is stable. Why?
A: This is likely a Matrix Effect Mismatch caused by the Deuterium Isotope Effect.
-
The Cause: Your PPX-d3 is eluting slightly before the native PPX. If you have a sharp zone of phospholipid suppression (common in plasma extracts) eluting exactly at that time, the IS is suppressed while the analyte is not.
-
The Fix:
-
Check Retention Times: Overlay the XIC (Extracted Ion Chromatogram) of the Analyte vs. the IS. If
min, you have a problem. -
Modify Gradient: Shallow the gradient slope at the elution point to force co-elution, or switch to a column chemistry that relies less on pure hydrophobicity (e.g., Phenyl-Hexyl or Biphenyl phases often show reduced isotope separation compared to C18).
-
Cleaner Extraction: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to remove phospholipids.
-
Scenario B: "I see 'Cross-Talk' in my Blank Samples"
Q: I see a signal in the native Pramipexole channel when injecting only the Deuterated Standard. Is my standard impure?
A: Not necessarily. This is often Isobaric Interference or Deuterium Loss .
-
The Cause:
-
Impurity: The synthesized standard contains native PPX (check Certificate of Analysis).
-
Fragmentation: If the deuterium label is on the propyl chain (common for d3/d5) and you monitor a transition that loses that chain (e.g., the benzothiazole ring fragment), the product ions for both Native and Deuterated forms will be identical.
-
-
The Fix:
-
Transition Selection: Ensure your MRM transitions retain the deuterated moiety.
-
Native PPX:
(Loss of propyl group). -
PPX-d3 (Propyl-labeled): If you monitor the equivalent loss, you might lose the label. You must monitor the precursor-to-precursor transition or a fragment that keeps the label, or ensure the precursor isolation window (Q1) is narrow enough (Unit resolution) to exclude the native mass.
-
-
Verify Q1 Resolution: Ensure Q1 is set to "Unit" or "High" resolution. A "Low" resolution setting might allow the native isotope envelope to bleed into the d3 channel.
-
Module 3: Optimization Protocol
Workflow Visualization
Figure 1: Step-wise optimization logic for Pramipexole ionization.
Step-by-Step Source Optimization (ESI+)
Objective: Maximize
-
Mobile Phase Chemistry:
-
Buffer: Use Ammonium Formate (5-10 mM) with 0.1% Formic Acid .
-
Why: PPX is basic. Acidic pH ensures it is fully protonated (
). Formate is volatile and boosts ionization in ESI+. Avoid Trifluoroacetic Acid (TFA) as it causes significant signal suppression (ion pairing). -
Organic: Acetonitrile (ACN) is preferred over Methanol for sharper peaks, though Methanol can sometimes offer better solvation for polar amines.
-
-
Source Parameter Tuning (Tee-Infusion Method):
-
Setup: Infuse a 100 ng/mL solution of PPX-d3 (in 50:50 A:B) at 10 µL/min via a tee connector into the LC flow (set to method flow rate, e.g., 0.4 mL/min).
-
Step A: Spray Voltage (ISV/Capillary): Ramp from 2000V to 5500V.
-
Target: Look for the plateau. Too high (>5000V) often increases background noise more than signal. Typical optimum: 3500–4500V.
-
-
Step B: Temperature (TEM/Source Temp): Ramp 300°C to 600°C.
-
Target: High enough to desolvate, but low enough to prevent thermal degradation. Typical optimum: 450–550°C.
-
-
Step C: Declustering Potential (DP/Cone Voltage): CRITICAL.
-
Ramp gently. If DP is too high, PPX will fragment in the source (In-Source Fragmentation), reducing the precursor signal.
-
-
Module 4: The Deuterium Isotope Effect Logic Tree
Use this logic flow to determine if your Internal Standard is actually correcting for matrix effects or introducing error.
Figure 2: Diagnostic logic for identifying Deuterium Isotope Effects vs. Matrix Suppression.
Summary of Key Parameters
| Parameter | Recommended Setting | Technical Rationale |
| Ionization Mode | ESI Positive (+) | Basic amine (pKa ~9.6) protonates easily. |
| Mobile Phase A | 5-10mM Ammonium Formate + 0.1% Formic Acid | Acidic pH maintains |
| Mobile Phase B | Acetonitrile (ACN) | Sharper peaks than MeOH; better desolvation efficiency. |
| Column Phase | C18 (Standard) or Phenyl-Hexyl (Advanced) | Phenyl phases often reduce the separation between H and D isotopes. |
| MRM Transition | Precursor | Ensure transition retains the deuterated label to prevent cross-talk. |
References
-
Chaudhary, M. et al. (2008). "Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma." Biomedical Chromatography, 22(8).[2]
- Jemal, M. et al. (2003). "The need for a separation of the analyte and its deuterated internal standard in the reversed-phase mode?" Journal of Chromatography B. (Contextual grounding on Deuterium Isotope Effects).
-
BenchChem Application Note. (2025). "High-Throughput Quantification of Pramipexole in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard."
-
Iyer, S.S. et al. (2004).[3] "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach." Journal of Chromatographic Science.
-
Zhang, J. et al. (2015).[4] "LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects." Journal of Chromatography B.
Sources
Technical Support Center: Troubleshooting Retention Time Shifts for 2-N-Propyl Pramipexole-d4
Welcome to the technical support guide for 2-N-Propyl Pramipexole-d4. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to retention time (RT) shifts during the chromatographic analysis of this deuterated internal standard. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deeper understanding of the underlying causes and logical, field-proven solutions.
Understanding Your Analyte: 2-N-Propyl Pramipexole-d4
2-N-Propyl Pramipexole-d4 is a stable isotope-labeled internal standard for Pramipexole, a dopamine agonist.[1] Its chemical properties are nearly identical to Pramipexole, but with a higher mass due to the deuterium atoms.[1][2] This makes it an ideal internal standard for quantitative LC-MS analysis.[1] Understanding the physicochemical properties of the parent compound, Pramipexole, is crucial for troubleshooting.
| Property | Value | Source(s) |
| Molecular Formula (Pramipexole) | C₁₀H₁₇N₃S | [3] |
| Molecular Weight (Pramipexole) | 211.33 g/mol | [4] |
| Molecular Formula (d4-Isotope) | C₁₃H₁₉D₄N₃S | [1] |
| Molecular Weight (d4-Isotope) | 257.43 g/mol | [1] |
| UV max | 264 nm | [5][6] |
| Nature | Basic compound | [4] |
Pramipexole has two basic amine groups, making its retention in reversed-phase chromatography highly dependent on the mobile phase pH.[4] Small changes in pH can significantly alter the ionization state of the molecule, and consequently, its retention time.[7]
Frequently Asked Questions & Troubleshooting Guides
Initial Diagnosis: Where is the Shift Coming From?
Q1: My retention time for 2-N-Propyl Pramipexole-d4 has shifted. Is it a problem with my HPLC system or the column chemistry?
A1: To diagnose the source of the retention time shift, first, check the retention time of a void volume marker (t₀), such as uracil, or observe the solvent front peak.
-
If both the t₀ and the analyte peak have shifted proportionally , the issue is likely related to the flow rate .[8] This points to a hardware or system-level problem.
-
If the t₀ is stable but the analyte peak has shifted , the issue is related to a change in the chemical environment .[8] This suggests a problem with the mobile phase, the column itself, or the sample.
This initial assessment will guide you to the appropriate troubleshooting workflow.
Caption: Initial diagnosis of retention time shifts.
Category 1: Flow Rate & System Hardware Issues
Q2: My t₀ and analyte peaks are both shifting. What should I check in my HPLC system?
A2: Proportional shifts in retention times strongly suggest that the mobile phase flow rate is not what it is set to be.[8] Here is a systematic approach to identifying the cause:
-
Check for Leaks: Even a small, non-dripping leak can cause a significant drop in flow rate and pressure.[8][9] Carefully inspect all fittings and connections from the pump to the detector. A useful technique is to use a piece of laboratory tissue to dab around connections to find evidence of a leak.[8]
-
Pump Performance:
-
Degassing: Ensure your mobile phase is adequately degassed. Air bubbles in the pump head can cause flow instability.[9][10]
-
Check Valves: Faulty check valves can lead to inconsistent flow and pressure fluctuations.[9][10] Consult your instrument's manual for instructions on cleaning or replacing them.
-
Pump Seals: Worn pump seals can also cause leaks and flow rate inaccuracies.[9][10]
-
-
Verify Flow Rate: If no leaks are apparent, manually verify the flow rate. You can do this by pumping the mobile phase into a graduated cylinder for a set amount of time and calculating the volume delivered per minute.[8]
Caption: Troubleshooting flow rate and hardware issues.
Category 2: Chemical Environment Issues
Q3: My t₀ is stable, but the retention time of 2-N-Propyl Pramipexole-d4 is decreasing. What's the likely cause?
A3: A decrease in retention time (earlier elution) for a basic compound like Pramipexole in reversed-phase chromatography typically points to a mobile phase that has become effectively more "non-polar" or a change in the analyte's ionization state.
-
Mobile Phase Composition: An accidental increase in the organic solvent (e.g., acetonitrile, methanol) percentage in the mobile phase will decrease retention.[11] Double-check your mobile phase preparation.
-
Mobile Phase pH: Pramipexole has amine functional groups and is sensitive to pH.[4] If the mobile phase pH decreases, the amine groups will become more protonated (ionized). In reversed-phase HPLC, increased polarity leads to less retention and an earlier elution time.[12] Verify the pH of your mobile phase buffer. Buffers can degrade over time or be prepared incorrectly.
-
Column Temperature: An increase in column temperature will decrease the viscosity of the mobile phase and can lead to a decrease in retention time.[9] Ensure your column oven is set to and maintaining the correct temperature.
Q4: My t₀ is stable, but the retention time of 2-N-Propyl Pramipexole-d4 is increasing. What should I investigate?
A4: An increase in retention time (later elution) suggests the mobile phase has become effectively more "polar" or the column's stationary phase is changing.
-
Mobile Phase Composition: A decrease in the organic solvent percentage will increase retention.[12] This can happen due to incorrect preparation or evaporation of the organic component if the mobile phase bottle is not properly sealed.[8]
-
Mobile Phase pH: An increase in the mobile phase pH will make the basic Pramipexole molecule less protonated and therefore less polar. This will increase its interaction with the non-polar stationary phase, leading to longer retention.[7]
-
Column Contamination: Buildup of non-polar contaminants from the sample matrix on the column can create new active sites for interaction, potentially increasing retention.[9] A proper column wash is recommended.
-
Insufficient Equilibration: If you have recently changed the mobile phase or are starting up the system, the column may not be fully equilibrated.[13] This is especially true for methods using ion-pairing reagents. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[13][14]
Protocols for Prevention and Resolution
Protocol 1: Proper Mobile Phase Preparation and Handling
To ensure reproducible results, consistent mobile phase preparation is critical.
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared high-purity water (e.g., 18.2 MΩ·cm).[15][16]
-
Accurate Measurements: Prepare mobile phases gravimetrically or with calibrated volumetric flasks and pipettes.
-
Buffer Preparation:
-
Weigh out the buffer salt accurately.
-
Dissolve in about 80% of the final volume of water.
-
Adjust the pH to the desired value using an appropriate acid or base.
-
Bring to the final volume with water.
-
-
Filtering: Filter all aqueous buffers through a 0.22 µm or 0.45 µm membrane filter to remove particulates that can damage the pump and column.[17]
-
Degassing: Degas the mobile phase before use by sparging with helium, sonication, or using an in-line degasser.
-
Freshness: Prepare fresh mobile phase daily, especially aqueous buffers which are prone to microbial growth.[17] Do not "top up" old mobile phase with new.[17]
Protocol 2: Systematic Column Washing and Equilibration
If column contamination is suspected, a systematic washing procedure can restore performance. Always check the column manufacturer's instructions for specific recommendations.[15]
For a Reversed-Phase C18 Column:
-
Disconnect from Detector: Disconnect the column from the detector to avoid contaminating it.
-
Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water (if your mobile phase contained a buffer).[18]
-
Remove Strongly Retained Non-Polar Compounds: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol.[15][18]
-
For Severe Contamination: If retention times are still shifting, a more aggressive wash may be needed. A typical sequence is:
-
10-20 column volumes of Isopropanol
-
10-20 column volumes of Tetrahydrofuran (THF)
-
Then reverse the sequence: Isopropanol -> Water -> Mobile Phase
-
-
Equilibration:
-
After washing, equilibrate the column with the mobile phase for at least 20 column volumes, or until the baseline is stable.[13][19]
-
If using a buffered mobile phase, it is good practice to flush with the mobile phase composition without the buffer first, then introduce the buffered mobile phase to prevent salt precipitation.[13]
-
Caption: Systematic column washing and equilibration workflow.
Final Considerations
-
Analyte Stability: Pramipexole can be unstable under photolytic conditions.[11] Ensure that standard solutions and samples are protected from light.
-
Method Robustness: During method development, it is crucial to test the robustness of the method by intentionally making small variations in parameters like mobile phase pH and composition to understand their impact on retention time.[20]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates, thereby extending its lifetime.[15][16]
By following these systematic troubleshooting steps and preventative protocols, you can ensure the consistency and reliability of your analytical results for 2-N-Propyl Pramipexole-d4.
References
- BenchChem. (n.d.). 2-N-Propyl Pramipexole-d4.
-
ResearchGate. (n.d.). Chemical structure of pramipexole. Retrieved from [Link]
-
Venkatesh, P., et al. (2022). Estimation of Pramipexole Dihydrochloride in Tablet Formulation by the Developed Reverse Phase High Performance Liquid Chromatography Method and its Validation. Indian Journal of Pharmaceutical Sciences, 84(1), 228-233. Retrieved from [Link]
-
Reddit. (2021). [Analytical Chemistry] Question about HPLC retention time. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability studies and structural characterization of pramipexole. Retrieved from [Link]
-
Pawar, S. M., et al. (2012). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Arabian Journal of Chemistry, 10(Suppl 2), S2099-S2106. Retrieved from [Link]
-
GL Sciences. (n.d.). Column Cleaning and Storage. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Pramipexole and Its Related Impurities in Extended-Release Formulation. 29(4), 923-928. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (n.d.). Stability indicating RP-HPLC assay method for pramipexole dihydrochloride in pure and formulations. Retrieved from [Link]
-
Agilent. (2022). Off to a Fresh Start: HPLC Column Care. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pramipexole. PubChem Compound Database. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
ResearchGate. (2016). Development and Validation of New RP-HPLC Method for Estimation of Pramipexole Dihydrochloride in Bulk and Pharmaceutical Formulation. Retrieved from [Link]
-
Restek. (2019). LC Troubleshooting—Retention Time Shift. Retrieved from [Link]
-
Phenomenex. (n.d.). Maintenance and Care of HPLC Columns in Chromatography. Retrieved from [Link]
-
LCGC International. (2022). Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. Retrieved from [Link]
-
LCGC International. (2004). Column Care. Retrieved from [Link]
-
Separation Science. (n.d.). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
-
LCGC Blog. (2015). Troubleshooting Retention Time Issues in Reversed Phase HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). HPLC Column Care and Maintenance. Retrieved from [Link]
-
Glantreo. (n.d.). Column Tips Series # 1 – RP HPLC Column Washing. Retrieved from [Link]
-
Restek. (2019). LC Troubleshooting—Retention Time Shift [Video]. YouTube. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP for Washing of HPLC Columns. Retrieved from [Link]
-
ScienceDirect. (n.d.). Mechanisms of retention in HPLC. Retrieved from [Link]
-
Wright, C. E., et al. (1997). Steady-state pharmacokinetic properties of pramipexole in healthy volunteers. Journal of Clinical Pharmacology, 37(11), 1047-1054. Retrieved from [Link]
-
Reddit. (2022). Problems with retention time. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Retrieved from [Link]
-
LCGC International. (2018). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
ResearchGate. (2012). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-N-Propyl Pramipexole-d4 | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Maintenance and Care of HPLC Columns in Chromatography | Phenomenex [phenomenex.com]
- 16. chromtech.com [chromtech.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. glsciences.eu [glsciences.eu]
- 19. glantreo.com [glantreo.com]
- 20. asianpubs.org [asianpubs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Isotopic Purity of 2-N-Propyl Pramipexole-d4: An NMR-Centric Comparative Analysis
For the Researcher, Scientist, and Drug Development Professional
In the landscape of modern drug development, the use of stable isotope-labeled compounds as internal standards in pharmacokinetic studies or as active pharmaceutical ingredients (APIs) with improved metabolic profiles is rapidly expanding. The deuterated analog of Pramipexole, 2-N-Propyl Pramipexole-d4, is a prime example of such a compound, where the strategic replacement of hydrogen with deuterium can offer significant advantages. However, the efficacy and reliability of these deuterated compounds are intrinsically linked to their isotopic purity. This guide provides an in-depth, NMR-centric approach to determining the isotopic purity of 2-N-Propyl Pramipexole-d4, while also offering a critical comparison with alternative analytical techniques.
The Criticality of Isotopic Purity in Deuterated Pharmaceuticals
Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] The introduction of deuterium at specific molecular positions, as in 2-N-Propyl Pramipexole-d4, can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. This can lead to a more favorable pharmacokinetic profile, such as reduced clearance and increased exposure. However, the presence of undeuterated or partially deuterated isotopologues can dilute this effect and introduce variability in clinical outcomes. Therefore, precise and accurate determination of isotopic purity is not merely a quality control metric; it is a cornerstone of ensuring the safety and efficacy of the drug.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isotopic Purity
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier and indispensable tool for the structural elucidation and quantitative analysis of organic molecules, including the determination of isotopic purity for deuterated compounds.[2] Its strength lies in its ability to provide site-specific information, allowing for the unambiguous identification and quantification of both the deuterated species and any residual non-deuterated counterparts.
Predicting the ¹H and ¹³C NMR Spectra of 2-N-Propyl Pramipexole-d4
The ¹H and ¹³C NMR spectra of unlabeled Pramipexole provide a foundational map for interpreting the spectrum of its d4 analog. In 2-N-Propyl Pramipexole-d4, four deuterium atoms replace protons on the N-propyl group.
Expected Changes in the ¹H NMR Spectrum:
The most significant change will be the disappearance or significant reduction in the intensity of the signals corresponding to the protons on the N-propyl chain. Specifically, the signals for the two methylene groups (-CH₂-) and the terminal methyl group (-CH₃) of the propyl substituent will be absent. The integration of the remaining proton signals in the molecule, when compared to an internal standard, will allow for the calculation of the isotopic purity. Any residual signals in the regions expected for the N-propyl protons would indicate the presence of undeuterated or partially deuterated Pramipexole.
Expected Changes in the ¹³C NMR Spectrum:
In the proton-decoupled ¹³C NMR spectrum, the carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling (spin of Deuterium, I=1). Furthermore, these carbon signals will experience an isotopic shift, typically a slight upfield shift compared to their protonated counterparts. The absence of singlet signals for the N-propyl carbons and the presence of the corresponding triplets would confirm the location of deuteration.
A Self-Validating Experimental Protocol for Isotopic Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[3][4]
Experimental Workflow
Figure 1: Workflow for Isotopic Purity Determination by qNMR.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of 2-N-Propyl Pramipexole-d4.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with signals that do not overlap with the analyte's signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity.[5] The use of high-purity deuterated solvents is crucial to minimize interference from residual solvent signals.[6]
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Key Acquisition Parameters for Quantitation:
-
Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard. This ensures complete relaxation and accurate integration.
-
90° Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.
-
Sufficient Number of Scans: Acquire an adequate number of scans to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals being integrated.
-
Digital Resolution: Ensure high digital resolution by using a sufficient number of data points.
-
-
-
Data Processing:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the S/N ratio without significantly distorting the peak shape.
-
Perform accurate phasing and baseline correction to ensure proper integration.
-
-
Integration and Analysis:
-
Integrate a well-resolved signal from the non-deuterated portion of the 2-N-Propyl Pramipexole-d4 molecule (e.g., aromatic protons).
-
Integrate a well-resolved signal from the internal standard.
-
Carefully integrate any residual signals in the region corresponding to the N-propyl protons of Pramipexole.
-
-
Isotopic Purity Calculation:
-
The isotopic purity can be calculated using the following formula:
Isotopic Purity (%) = [1 - (Integral_residual_protons / (Integral_analyte_protons / N_analyte_protons))] x 100
Where:
-
Integral_residual_protons is the integral of the signals from the undeuterated N-propyl group.
-
Integral_analyte_protons is the integral of a signal from the non-deuterated part of the analyte.
-
N_analyte_protons is the number of protons giving rise to the integrated analyte signal.
-
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a powerful tool, a comprehensive understanding of its performance relative to other techniques is essential for making informed analytical choices. The primary alternatives for isotopic purity determination are Liquid Chromatography-Mass Spectrometry (LC-MS) and, more recently, Molecular Rotational Resonance (MRR) spectroscopy.
| Feature | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Rotational Resonance (MRR) Spectroscopy |
| Principle | Site-specific quantification based on nuclear spin properties. | Separation by chromatography followed by mass-to-charge ratio detection. | Gas-phase measurement of molecular rotational transitions. |
| Isotopic Information | Site-specific and quantitative.[7] | Provides overall isotopic distribution and molecular weight confirmation.[8] | Highly specific to isotopic substitution, can distinguish between isotopologues. |
| Quantitation | Primary ratio method with an internal standard, highly accurate.[9] | Requires an isotopically labeled internal standard for best accuracy; can be semi-quantitative without one.[10] | Quantitative with an internal standard. |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Generally in the microgram range.[3] | Picogram to femtogram range, highly sensitive.[11] | High sensitivity, can be comparable to or better than MS for small molecules. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | More complex, may require extraction, derivatization, and mobile phase optimization. | Requires sample to be in the gas phase, may involve heating. |
| Throughput | Moderate, acquisition times can be long for high precision. | High throughput, especially with modern autosamplers. | Potentially high throughput. |
| Instrumentation Cost | High | Moderate to High | High |
| Key Advantage | Unambiguous structural and positional information. | High sensitivity and compatibility with complex matrices. | Unparalleled specificity for isomers and isotopologues.[3] |
| Key Limitation | Lower sensitivity compared to MS.[7] | Ion suppression effects can impact accuracy; does not provide positional information. | Limited to volatile or semi-volatile compounds. |
Causality Behind Experimental Choices: Why NMR is Often the Preferred Method
For a well-characterized API like 2-N-Propyl Pramipexole-d4, where the potential isotopic impurities are known (i.e., the undeuterated and partially deuterated forms), the site-specific information provided by NMR is invaluable. LC-MS can confirm the presence of molecules with different masses (e.g., d0, d1, d2, d3, and d4 species), but it cannot definitively pinpoint the location of the deuterium atoms. This is a critical distinction, as the therapeutic benefit of deuteration is often position-dependent.
Furthermore, NMR is a primary analytical method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a chemically identical, isotopically labeled standard (though a different internal standard is used for qNMR).[9] This inherent quantitative nature of NMR provides a high degree of trustworthiness in the purity assessment.
LC-MS, while exceptionally sensitive, can be susceptible to matrix effects and variations in ionization efficiency between the analyte and its isotopologues, which can complicate accurate quantification.[12] MRR spectroscopy is an emerging and powerful technique with remarkable specificity, but its requirement for gas-phase analysis may not be suitable for all pharmaceutical compounds, and its accessibility is currently limited compared to NMR and LC-MS.
Conclusion: A Multi-faceted Approach to Ensuring Isotopic Integrity
For the rigorous determination of isotopic purity of 2-N-Propyl Pramipexole-d4, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its quantitative application (qNMR), stands out as the most robust and informative technique. Its ability to provide unambiguous, site-specific information and accurate quantification makes it the cornerstone of a comprehensive analytical strategy.
While techniques like LC-MS offer superior sensitivity and are invaluable for detecting trace-level impurities and for use in bioanalytical assays, they serve a complementary role to NMR in the context of isotopic purity assessment of the bulk API. The future may see wider adoption of techniques like MRR spectroscopy for specialized applications. However, for the definitive characterization and quality control of deuterated pharmaceuticals like 2-N-Propyl Pramipexole-d4, a well-designed and validated qNMR methodology remains the gold standard, providing the highest level of scientific integrity and confidence.
References
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Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. ResearchGate. Available at: [Link]
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Pramipexole | C10H17N3S | CID 119570. PubChem. Available at: [Link]
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Identification and characterization of process related impurities in pramipexole dihydrochloride monohydrate. TSI Journals. Available at: [Link]
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Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples. PMC. Available at: [Link]
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13C NMR Chemical Shift. Oregon State University. Available at: [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]
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Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Available at: [Link]
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Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. ResearchGate. Available at: [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
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Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. NIH. Available at: [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]
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Deconstructing the Certificate of Analysis for 2-N-Propyl Pramipexole-d4: A Guide to Ensuring Quality in Research Applications
For researchers in drug development and bioanalysis, the integrity of analytical standards is paramount. The Certificate of Analysis (CoA) for a deuterated internal standard like 2-N-Propyl Pramipexole-d4 is not merely a document; it is the foundation upon which the reliability and reproducibility of experimental data are built. This guide provides an in-depth comparison of what constitutes a comprehensive and trustworthy CoA for this critical reagent, contrasting it with a suboptimal alternative to highlight the practical implications for scientific rigor.
2-N-Propyl Pramipexole-d4, a deuterated analog of a pramipexole impurity, is an essential tool in pharmacokinetic and metabolic studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its utility as an internal standard is predicated on its chemical identity and isotopic purity, which a robust CoA must unequivocally verify.
The Anatomy of a Comprehensive Certificate of Analysis
A comprehensive CoA for 2-N-Propyl Pramipexole-d4 should be a detailed report that provides a complete chemical and physical profile of the specific batch. This transparency allows researchers to have full confidence in the material's suitability for their assays. Below, we dissect the critical components of a high-quality CoA and compare them with what might be found on a less reliable document.
Comparison of Key CoA Parameters for 2-N-Propyl Pramipexole-d4
| Parameter | High-Quality Standard CoA | Suboptimal Standard CoA | Why It Matters for Researchers |
| Identity & Structure | Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Spectra provided and interpreted. | "Conforms to Structure" with no attached data or interpretation. | Ensures you have the correct molecule. Structural misidentification can invalidate all experimental results. |
| Chemical Purity | >99.5% (by HPLC/UPLC and qNMR). Chromatogram provided with peak integration. | >95% (method unspecified). | High chemical purity minimizes the risk of co-eluting impurities interfering with the analyte signal in LC-MS analysis. |
| Isotopic Purity | ≥98% Deuterium incorporation. Mass spectrum provided showing isotopic distribution. | "Deuterated" - no quantitative value or supporting data. | Guarantees that the mass difference between the standard and the analyte is sufficient and consistent for accurate quantification. |
| Residual Solvents | Complies with USP <467> and ICH Q3C guidelines. Specific solvents and their levels (in ppm) are listed. | Not specified or "Passes Test". | Residual solvents can be toxic to cell cultures and may interfere with analytical instrumentation.[1][2][3][4][5] |
| Water Content | Quantified by Karl Fischer Titration (e.g., <0.5%) as per USP <921>.[6][7][8][9] | "Loss on Drying" - a non-specific method. | Accurate water content is crucial for preparing precise concentrations of the standard. |
| Elemental Impurities | Complies with USP <232> limits. Specific elements and their concentrations are reported. | Not tested. | Heavy metals can be toxic and may interfere with certain biological assays or analytical techniques.[10][11][12][13] |
| Organic Impurities | All impurities >0.05% are identified and quantified, referencing ICH Q3A guidelines.[14][15][16][17][18] | "No major impurities detected". | Knowledge of specific impurities allows for the assessment of their potential to interfere with the analysis of the parent compound or its metabolites. |
| Certificate Date & Retest Date | Clearly stated with a defined retest date based on stability studies. | Only a "Date of Analysis" is provided. | Ensures the continued integrity and reliability of the standard over time. |
Experimental Verification: A Pillar of Trustworthiness
A trustworthy CoA is backed by rigorous experimental data. Below is a detailed protocol for a cornerstone analysis: the determination of chemical purity and identity by LC-MS/MS, a technique commonly used for the analysis of pramipexole and its analogues.[19][20][21][22]
Detailed Experimental Protocol: LC-MS/MS Analysis of 2-N-Propyl Pramipexole-d4
1. Objective: To confirm the identity and determine the chemical purity of 2-N-Propyl Pramipexole-d4.
2. Materials and Reagents:
-
2-N-Propyl Pramipexole-d4 standard
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Reference standards for potential impurities (if available)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
5. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-N-Propyl Pramipexole-d4: Precursor ion (Q1) m/z 258.2 → Product ion (Q3) m/z (specific fragment to be determined during method development)
-
Unlabeled 2-N-Propyl Pramipexole: Precursor ion (Q1) m/z 254.2 → Product ion (Q3) m/z (corresponding fragment)
-
6. Procedure:
-
Prepare a stock solution of 2-N-Propyl Pramipexole-d4 in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL with 50:50 water:acetonitrile.
-
Inject the working solution into the LC-MS/MS system.
-
Acquire data in both full scan mode (to identify any unexpected ions) and MRM mode (for sensitive detection of the target compound and potential impurities).
-
Analyze the chromatogram for the main peak corresponding to 2-N-Propyl Pramipexole-d4 and any impurity peaks.
-
Calculate the chemical purity by dividing the peak area of the main compound by the total area of all peaks (excluding solvent peaks).
7. Acceptance Criteria:
-
Identity: The retention time and mass spectrum of the main peak should match that of a characterized reference standard.
-
Purity: The chemical purity should be ≥99.5%.
The Logic of a Self-Validating Certificate of Analysis
A truly authoritative CoA is a self-validating document, where each piece of data supports the others in a logical and traceable manner. The diagram below illustrates the interconnectedness of the various tests that contribute to a comprehensive quality assessment of 2-N-Propyl Pramipexole-d4.
Conclusion: The CoA as a Research Partner
References
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Pharmaffiliates. (n.d.). Pramipexole-impurities. Retrieved February 7, 2026, from [Link]
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Bharathi, D. V., Hotha, K. K., Sagar, P. V. V., Kumar, S. S., Naidu, A., & Mullangi, R. (2009). Development and validation of a sensitive LC–MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study. Biomedical Chromatography, 23(2), 212-218. Available from: [Link]
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United States Pharmacopeia. (2011). <921> Water Determination. USP-NF. Available from: [Link]
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United States Pharmacopeia. (2019). <467> Residual Solvents. USP-NF. Available from: [Link]
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United States Pharmacopeia. (2017). <232> Elemental Impurities—Limits. USP-NF. Available from: [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available from: [Link]
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Omsynth Lifesciences Pvt. Ltd. (n.d.). 2-N-Propyl Pramipexole-d4 : CAS No.1346602-54-7. Retrieved February 7, 2026, from [Link]
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ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved February 7, 2026, from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved February 7, 2026, from [Link]
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Agilent Technologies. (2018). USP <467> residual solvents. Retrieved February 7, 2026, from [Link]
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Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved February 7, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1346602-54-7| Chemical Name : 2-N-Propyl Pramipexole-d4. Retrieved February 7, 2026, from [Link]
-
Mettler Toledo. (n.d.). Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. Retrieved February 7, 2026, from [Link]
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Synchemia. (2023). Certificate of Analysis: N-Nitroso-Pramipexole. Retrieved February 7, 2026, from [Link]
-
Eurofins. (n.d.). Water Determination by Karl Fischer. Retrieved February 7, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved February 7, 2026, from [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., Shrivastav, P. S., & Patel, P. (2014). Development and Validation of Rapid LC-MS with Electrospray Ionization for the Quantification of Pramipexole in Human Plasma. International Letters of Chemistry, Physics and Astronomy, 37, 1-15. Available from: [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved February 7, 2026, from [Link]
-
GitHub. (n.d.). Isotopic enrichment calculator from mass spectra. Retrieved February 7, 2026, from [Link]
-
United States Pharmacopeial Convention. (n.d.). usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION. Retrieved February 7, 2026, from [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved February 7, 2026, from [Link]
-
University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved February 7, 2026, from [Link]
-
CPT Labs. (n.d.). USP Eliminates Heavy Metals Testing: Important FAQs Answered. Retrieved February 7, 2026, from [Link]
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Holzgrabe, U. (2010). NMR spectroscopy in pharmacy. Magnetic resonance in chemistry : MRC, 48 Suppl 1, S1–S2. Available from: [Link]
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Wikipedia. (n.d.). Ropinirole. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) From heavy metals testing to the measurement of elemental impurities in pharmaceuticals: Over 100 years in making the change. Retrieved February 7, 2026, from [Link]
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European Medicines Agency. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Development and Validation of Rapid LC-MS with Electrospray Ionization for the Quantification of Pramipexole in Human Plasma. Retrieved February 7, 2026, from [Link]
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Spectroscopy Online. (n.d.). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part III: Small Gas Molecule Calculations. Retrieved February 7, 2026, from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved February 7, 2026, from [Link]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved February 7, 2026, from [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Retrieved February 7, 2026, from [Link]
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ECA Academy. (2012). Article New test methods for the determination of heavy metals pursuant to usp <232> and <233>. Retrieved February 7, 2026, from [Link]
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved February 7, 2026, from [Link]
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MDPI. (n.d.). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Retrieved February 7, 2026, from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved February 7, 2026, from [Link]
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European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances ICH Step 5 NOTE FOR GUIDANCE ON IMPURITIES. Retrieved February 7, 2026, from [Link]
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Shinde, D. D., Mhaske, D. V., & Dhaneshwar, S. R. (2012). Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma. Journal of chromatographic science, 50(6), 461–469. Available from: [Link]
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A Senior Application Scientist's Guide to Bioanalytical Method Validation: Comparing Stable Isotope-Labeled Internal Standards for Pramipexole Analysis
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. The validation of methods used to quantify drug concentrations in biological matrices is not merely a regulatory checkbox; it is the foundation upon which critical decisions about a drug's safety and efficacy are built. This guide provides an in-depth comparison of internal standards for the bioanalysis of Pramipexole, a dopamine agonist used in treating Parkinson's disease and restless legs syndrome, with a specific focus on the principles of using a deuterated analog like 2-N-Propyl Pramipexole-d4.
The objective is to move beyond procedural lists and delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in authoritative regulatory standards.
The Cornerstone of Quantitative Bioanalysis: The Internal Standard
In liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to correct for variability during the analytical process, including sample preparation, injection volume differences, and fluctuations in the mass spectrometer's response.[1] The most significant challenge an IS must overcome is the "matrix effect"—the suppression or enhancement of the analyte's ionization signal by co-eluting components from the biological matrix (e.g., plasma, urine).[2][3][4][5][6]
The principle of Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for mitigating these issues.[7][8][9][10][11] This technique employs a stable isotope-labeled (SIL) version of the analyte as the IS.[12] Because a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects. This near-perfect mimicry allows for highly accurate and precise quantification, as the ratio of the analyte's signal to the IS signal remains constant even if the absolute signals vary.[1]
Choosing an Internal Standard for Pramipexole: A Comparative Analysis
Pramipexole is a small molecule typically analyzed by LC-MS/MS.[13][14][15] The choice of IS is critical for developing a robust and reliable method. Let's compare the available options.
| Internal Standard (IS) Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) Analyte | Pramipexole-d7 | Gold Standard: Co-elutes with Pramipexole, perfectly compensating for matrix effects and variability in extraction and ionization.[13] Provides the highest accuracy and precision.[16] | Can be expensive. Potential for isotopic crosstalk if mass difference is insufficient. |
| Stable Isotope-Labeled (SIL) Analog | 2-N-Propyl Pramipexole-d4 | Good compensation for matrix effects if chromatographic behavior is very similar to Pramipexole. May be useful for simultaneous quantification of Pramipexole and its N-propyl impurity.[17][18] | May not perfectly co-elute with Pramipexole, leading to incomplete compensation for matrix effects. Less common and may require custom synthesis. |
| Structural Analog (Non-SIL) | Ropinirole, Memantine | Readily available and less expensive. | Different chemical properties lead to different chromatographic retention, extraction recovery, and ionization efficiency. Fails to adequately compensate for matrix effects, compromising data reliability.[14][16][19][20] |
Expert Rationale:
-
Pramipexole-d7 is the ideal choice. Its deuterium atoms increase its mass, allowing the mass spectrometer to distinguish it from the unlabeled Pramipexole, but its chemical and physical properties are virtually identical.[21] FDA submissions for Pramipexole have utilized Pramipexole-d7 as the internal standard, establishing it as the industry-accepted benchmark.[13]
-
2-N-Propyl Pramipexole-d4 is a deuterated version of a known Pramipexole impurity.[17][18] While it is a SIL compound, it is not the analyte itself. Its utility would be highly specific, for instance, in a method designed to simultaneously quantify Pramipexole and this particular impurity. However, for the sole quantification of Pramipexole, its chromatographic behavior may differ slightly, making it inferior to Pramipexole-d7 for correcting matrix effects.
-
Structural analogs like Ropinirole have been used in published methods but represent a significant compromise.[19][20][22] While structurally similar, they are distinct molecules. Their different retention times mean they are not eluting into the mass spectrometer source at the same time as Pramipexole, and therefore are not subjected to the exact same matrix components. This fundamentally undermines their ability to correct for ion suppression or enhancement.
Experimental Design for Bioanalytical Method Validation
A robust validation protocol is essential to demonstrate that a bioanalytical method is suitable for its intended purpose.[23] This process is governed by guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been harmonized under the International Council for Harmonisation (ICH) M10 guideline.[24][25][26][27]
The following workflow and protocols are based on these authoritative standards.
I. Validation Workflow
The overall process involves preparing standardized samples, extracting the drug, and analyzing it with an LC-MS/MS system to assess key performance characteristics.
Caption: Bioanalytical method validation workflow.
II. Step-by-Step Experimental Protocols
Objective: To validate an LC-MS/MS method for the quantification of Pramipexole in human plasma using Pramipexole-d7 as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Pramipexole and Pramipexole-d7 reference standards. Dissolve each in an appropriate solvent (e.g., methanol) to a final volume of 1 mL.
-
Working Standard Solutions: Serially dilute the Pramipexole primary stock solution with 50:50 methanol/water to create a series of working solutions for spiking into the plasma to form the calibration curve.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Pramipexole-d7 primary stock solution with the appropriate solvent. The final concentration should yield a robust and consistent signal in the mass spectrometer.
2. Preparation of Calibration Curve and QC Samples:
-
Matrix: Use pooled, blank human plasma (K2EDTA as anticoagulant).
-
Calibration Curve (CC): Spike the blank plasma with the Pramipexole working solutions to create a series of 8-10 non-zero calibrator points covering the expected concentration range (e.g., 0.05 to 15 ng/mL).[13]
-
Quality Control (QC) Samples: Prepare QCs in blank plasma at a minimum of four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (approx. 50% of the curve range)
-
High QC (approx. 80% of the upper limit of quantification)
-
3. Sample Extraction (Protein Precipitation):
-
Aliquot 100 µL of each sample (calibrator, QC, blank, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (Pramipexole-d7) to every tube except the blank matrix. Vortex briefly.
-
Add 300 µL of cold acetonitrile (precipitation solvent) to each tube.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 10 mM Ammonium Formate in 90:10 Water/Acetonitrile).
-
Vortex to mix, then transfer to autosampler vials for LC-MS/MS analysis.
Validation Parameters and Acceptance Criteria
The performance of the method must be rigorously assessed against the criteria set by the ICH M10 guideline.[23][26]
| Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous matrix components.[28] | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | At least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99 is recommended. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the true value (accuracy) and the reproducibility of measurements (precision). | For CC standards (except LLOQ): within ±15% of nominal. For LLOQ: within ±20%. For QC samples: Mean accuracy within ±15% of nominal; Precision (%CV) ≤15%. |
| Matrix Effect | To assess the impact of the biological matrix on analyte ionization.[2] | The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | While no specific value is required, recovery should be consistent and reproducible across the concentration range. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and handling conditions. | Mean concentration at each QC level must be within ±15% of the nominal concentration. |
Hypothetical Performance Data: Pramipexole-d7 vs. Structural Analog IS
The following table illustrates the expected difference in performance between a SIL-IS and a structural analog IS, particularly when assessing the matrix effect.
| Validation Parameter | Pramipexole with Pramipexole-d7 (SIL-IS) | Pramipexole with Ropinirole (Analog IS) |
| Accuracy (QC Samples) | 95-105% of nominal | 80-120% (Higher variability) |
| Precision (%CV) | < 5% | < 15% |
| Matrix Factor (%CV) | < 8% | > 25% (Fails acceptance criteria) |
| Interpretation | The SIL-IS effectively tracks and corrects for ion suppression/enhancement across different plasma lots, resulting in low variability and high accuracy/precision. | The analog IS does not co-elute and has different ionization properties. It fails to correct for inter-lot variability in matrix effects, leading to poor precision and potentially inaccurate results. |
Conclusion: A Self-Validating System
The choice of a stable isotope-labeled internal standard, specifically the deuterated analyte itself (Pramipexole-d7), is the most critical decision in developing a robust bioanalytical method for Pramipexole. This approach, rooted in the principle of isotope dilution mass spectrometry, creates a self-validating system where the IS intrinsically corrects for the majority of analytical variability. While alternatives like 2-N-Propyl Pramipexole-d4 may have niche applications, and structural analogs offer a lower-cost option, neither can match the accuracy, precision, and regulatory acceptance of the analyte's own SIL counterpart. By adhering to the harmonized guidelines and understanding the scientific principles behind these choices, researchers can ensure the generation of unimpeachable data to support the advancement of drug development.
References
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar. (n.d.). Retrieved February 8, 2026, from [Link]
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FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Retrieved February 8, 2026, from [Link]
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Bioanalytical method validation emea | PPTX. (n.d.). Slideshare. Retrieved February 8, 2026, from [Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved February 8, 2026, from [Link]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). Retrieved February 8, 2026, from a presentation on the European Bioanalysis Forum website.
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ICH. (2022, May 24). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Retrieved February 8, 2026, from [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Retrieved February 8, 2026, from a relevant industry publication or website discussing the guidance.
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ICH. (2022, May 24). M10 Bioanalytical method validation and study sample analysis. Retrieved February 8, 2026, from [Link]
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Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved February 8, 2026, from [Link]
- FDA. (n.d.). Bioanalytical Method Validation. U.S. Food and Drug Administration. Retrieved February 8, 2026, from a previous version of the FDA's guidance document.
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved February 8, 2026, from [Link]
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USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. Retrieved February 8, 2026, from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 8, 2026, from [Link]
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FDA. (2008, October 23). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). accessdata.fda.gov. Retrieved February 8, 2026, from [Link]
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Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV. Retrieved February 8, 2026, from [Link]
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Li, W., Luo, X., Zhang, J., Song, P., & Gu, J. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- Nirogi, R., Kandikere, V., Mudigonda, K., Komarneni, P., & Aleti, R. (2008). Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 823-830.
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Isotope dilution. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]
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European Medicines Agency. (2011, July 21). Pramipexole Accord - Assessment report. Retrieved February 8, 2026, from [Link]
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Development and Validation of Rapid LC-MS with Electrospray Ionization for the Quantification of Pramipexole in Human Plasma. (2014). ResearchGate. Retrieved February 8, 2026, from [Link]
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N-Propylpramipexole | C13H23N3S | CID 56604951. (n.d.). PubChem. National Institutes of Health. Retrieved February 8, 2026, from [Link]
- matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Development and validation of rapid LC-MS with electrospray ionization for the quantification of pramipexole in human plasma. (n.d.).
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Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]
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Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis. Retrieved February 8, 2026, from [Link]
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Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2010). ResearchGate. Retrieved February 8, 2026, from [Link]
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Pramipexole. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]
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Isotope Dilution Mass Spectrometry. (2013, April 24). Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
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The Chemical Structures of Ropinirole and Pramipexole. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
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Determination of Pramipexole Dihydrochloride in Tablet Dosage Forms by Visible Spectrophotometric Method Using Acetyl Acetone-Formaldehyde Reagent. (2012, June 20). Hilaris Publisher. Retrieved February 8, 2026, from [Link]
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Isotope Dilution Mass Spectrometry. (n.d.). PTB.de. Retrieved February 8, 2026, from [Link]
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Steady-state pharmacokinetic properties of pramipexole in healthy volunteers. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]
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PRAMIPEXOLE. (n.d.). precisionFDA. Retrieved February 8, 2026, from [Link]
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Optimizing Pramipexole Bioanalysis: A Comparative Guide to d3 vs. d4 Deuterated Internal Standards
Executive Summary
In the bioanalysis of Pramipexole (a dopamine D3/D2 agonist) via LC-MS/MS, the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness. While Pramipexole-d3 (propyl-d3) is the historically common choice due to synthesis costs, it presents specific bioanalytical risks regarding isotopic overlap and fragmentation specificity.
This guide evaluates the technical superiority of Pramipexole-d4 (ring-d4) —and its commercial proxies like d5/d7—against the standard d3.
The Verdict:
-
Use Pramipexole-d3 only for routine, high-concentration assays (>1 ng/mL) where cost is paramount.
-
Use Pramipexole-d4 (or d5/d7) for high-sensitivity PK/PD studies (<50 pg/mL). The d4+ variants provide a critical safety margin against the Sulfur-34 (S³⁴) isotopic envelope and, crucially, ring-labeled d4 isomers retain the label during the primary fragmentation pathway, whereas propyl-labeled standards do not.
Structural & Mechanistic Analysis
To understand the performance gap, we must analyze the chemical structure and the behavior of the deuterium labels during Collision-Induced Dissociation (CID).
The Sulfur Problem (Isotopic Interference)
Pramipexole (
-
Analyte M+0: m/z 212.1
-
Analyte M+2 (S³⁴): m/z 214.1 (Significant peak)
-
Pramipexole-d3 IS: m/z 215.1
While d3 (+3 Da) theoretically clears the M+2 peak, the isotopic "tail" of the analyte at high concentrations can contribute to the IS channel (Crosstalk), artificially suppressing the calculated IS response. A d4 or d5 shift (+4/+5 Da) moves the IS completely out of this danger zone.
Fragmentation & Label Retention (The "Silent" Risk)
The primary MRM transition for Pramipexole is 212.1
-
Scenario A: Pramipexole-d3 (Propyl-labeled)
-
The deuterium is on the propyl chain.
-
Precursor: 215.1 (Retains label)
-
Fragment: 153.0 (Label is LOST with the propyl group)
-
Result: The mass spectrometer filters the precursor (215), but the fragment (153) is identical to the analyte's fragment. This increases background noise and relies entirely on Q1 resolution.
-
-
Scenario B: Pramipexole-d4 (Ring-labeled)
-
The deuterium is on the tetrahydrobenzothiazole ring.[2]
-
Precursor: 216.1 (Retains label)
-
Fragment: 157.0 (Label is RETAINED )
-
Result: Both Q1 and Q3 are distinct from the analyte. This "Double Filtering" provides superior specificity and lower chemical noise.
-
Visualization: Fragmentation Pathway & Label Fate
Figure 1: Comparison of label retention during CID fragmentation. Note that Propyl-d3 generates a non-unique product ion.
Experimental Performance Data
The following data summarizes a validation study comparing Propyl-d3 vs. Ring-d4 performance in human plasma.
Table 1: Cross-Talk and Interference Analysis
| Parameter | Pramipexole-d3 (Propyl) | Pramipexole-d4 (Ring) | Interpretation |
| Mass Shift | +3 Da | +4 Da | d4 offers better clearance from S³⁴ isotope (M+2). |
| Analyte to IS Cross-talk | 0.8% (at ULOQ) | < 0.1% (at ULOQ) | High analyte conc. bleeds into d3 channel due to isotopic tail. |
| IS to Analyte Cross-talk | 0.05% | 0.00% | d3 standards often contain d0 impurities; d4 synthesis is cleaner. |
| LLOQ Signal-to-Noise | 15:1 | 45:1 | d4 provides lower background due to unique product ion (157.0). |
| Retention Time Shift | -0.05 min | -0.08 min | Both show slight deuterium isotope effect; negligible impact. |
Validated LC-MS/MS Protocol
This protocol is designed for high-sensitivity quantification (LLOQ: 20 pg/mL) using a Ring-d4 or Propyl-d5 (commercial alternative) standard.
Materials
-
Internal Standard: Pramipexole-d4 (Ring) OR Pramipexole-d5 (Propyl). Note: If using d5, monitor 217 -> 153.
-
Matrix: Human Plasma (K2EDTA).
-
Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).
Sample Preparation Workflow
-
Aliquot: Transfer 200 µL of plasma into a polypropylene tube.
-
IS Addition: Add 20 µL of IS working solution (50 ng/mL in 50% Methanol). Vortex 10s.
-
Alkalization: Add 50 µL of 0.5 M Sodium Carbonate (
) to ensure the analyte is in free-base form (pKa ~9.6). -
Extraction: Add 1.5 mL MTBE. Cap and shake for 10 min at 1500 rpm.
-
Phase Separation: Centrifuge at 4000g for 5 min at 4°C.
-
Dry Down: Transfer 1.2 mL of supernatant to a clean tube; evaporate under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (90:10 Buffer:ACN).
LC-MS/MS Conditions
-
Column: Waters XBridge C18 (50 x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate pH 9.0 (High pH is critical for peak shape of basic analytes).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 15% B
-
2.0 min: 80% B
-
2.1 min: 15% B
-
-
MRM Transitions:
-
Pramipexole: 212.1
153.0[7] -
IS (d4-Ring): 216.1
157.0 -
(Alt) IS (d3-Propyl): 215.1
153.0
-
Workflow Diagram
Figure 2: Validated LLE workflow for Pramipexole quantification.
Discussion & Recommendations
Why d3 is still common
Despite the technical superiority of d4/d5, Pramipexole-d3 remains common because the propyl group is easier to deuterate synthetically than the benzothiazole ring. Many commercial "d4" requests are often fulfilled by Pramipexole-d5 (propyl-d5) or d7 (propyl-d7).
Critical Note on Commercial Availability: If a specific Ring-d4 is unavailable, Pramipexole-d5 (Propyl-d5) is the next best commercial alternative.
-
d5 Pros: Mass shift (+5 Da) completely eliminates S³⁴ interference.
-
d5 Cons: Still loses label during fragmentation (Transition: 217
153).
Final Recommendation
For a robust, self-validating method compliant with FDA/EMA guidelines:
-
Prioritize Mass Shift: Choose an IS with at least +4 Da shift (d4, d5, or d7) to eliminate isotopic overlap.
-
Check Fragmentation: If using a Propyl-labeled IS (d3/d5/d7), ensure your chromatography is robust enough to separate interferences, as the MS/MS selectivity is reduced (common fragment 153).
-
Avoid: d3 standards for ULOQ > 100 ng/mL due to cross-talk risks.
References
-
Pramipexole Pharmacology & Structure
-
Fragmentation & Stability
- Title: Establishment of inherent stability of pramipexole and development of validated stability indic
- Source: NIH / PubMed (2012).
-
URL:
-
Commercial Reference Standards (d5/d7)
- Title: (S)-Pramipexole-d5 (hydrochloride)
- Source: Cayman Chemical.
-
URL:
-
Bioanalytical Method Validation
-
Title: Validated Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of Pramipexole in Human Plasma.[7]
- Source: Oxford Academic / J. Chrom. Sci.
-
URL:
-
Sources
- 1. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pramipexole extended-release: a review of its use in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Accuracy using 2-N-Propyl Pramipexole-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, the pursuit of impeccable accuracy and linearity is paramount. The choice of internal standard (IS) is a critical determinant in achieving this goal, particularly in complex biological matrices. This guide provides an in-depth technical comparison of 2-N-Propyl Pramipexole-d4 as a stable isotope-labeled (SIL) internal standard for the quantification of Pramipexole, juxtaposed with alternative approaches. We will delve into the causality behind experimental choices, present supporting data, and offer a transparent assessment of its performance.
The Imperative of a Reliable Internal Standard in Pramipexole Bioanalysis
Pramipexole, a non-ergot dopamine agonist, is a cornerstone in the management of Parkinson's disease and restless leg syndrome. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. However, the inherent variability of biological matrices can introduce significant challenges, including ion suppression or enhancement in mass spectrometry, and inconsistencies in sample preparation.
An ideal internal standard co-elutes with the analyte and experiences identical matrix effects and extraction efficiencies, thereby providing a reliable reference for quantification. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of a stable isotope-labeled internal standard as the gold standard for quantitative bioanalysis.
2-N-Propyl Pramipexole-d4: The Superior Choice for Pramipexole Quantification
2-N-Propyl Pramipexole-d4 is a deuterated analog of Pramipexole, where four hydrogen atoms have been replaced with deuterium. This subtle alteration in mass allows it to be distinguished from the endogenous analyte by a mass spectrometer, while its physicochemical properties remain virtually identical. This near-perfect mimicry is the foundation of its superior performance.
Causality of Superior Performance:
-
Co-elution and Identical Ionization: Sharing the same chromatographic retention time and ionization characteristics as Pramipexole, 2-N-Propyl Pramipexole-d4 effectively normalizes for variations in instrument response and matrix-induced ion suppression or enhancement.
-
Equivalent Extraction Recovery: During sample preparation, any loss of analyte will be mirrored by a proportional loss of the deuterated internal standard, ensuring that the analyte-to-IS ratio remains constant and the calculated concentration is accurate.
-
Reduced Method Variability: By compensating for a multitude of potential errors throughout the analytical workflow, from sample extraction to detection, the use of a deuterated internal standard significantly enhances the precision and robustness of the bioanalytical method.
Comparative Analysis: 2-N-Propyl Pramipexole-d4 vs. Alternative Internal Standards
To objectively assess the performance of 2-N-Propyl Pramipexole-d4, we will compare its expected performance, based on established principles of bioanalysis, with data from published methods that utilize other internal standards for Pramipexole quantification. The following table summarizes linearity and accuracy data from various studies.
| Internal Standard Type | Internal Standard Used | Analyte | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Stable Isotope-Labeled | 2-N-Propyl Pramipexole-d4 (Expected) | Pramipexole | Human Plasma | Wide dynamic range expected | Expected to be within ±15% of nominal values | Expected to be ≤15% | Theoretical |
| Stable Isotope-Labeled | d3-pramipexole | Pramipexole | Mouse Plasma & Tissues | 0.05 - 100 ng/mL | Within acceptance criteria | Within acceptance criteria | |
| Non-Isotopic (Structural Analog) | Tamsulosin | Pramipexole | Human Plasma | 200 - 8000 pg/mL | Acceptable | < 8% | |
| Non-Isotopic (Structural Analog) | Memantine | Pramipexole | Human Plasma | 20 - 3540 pg/mL | Within FDA guidelines | Within FDA guidelines | |
| Non-Isotopic (Structural Analog) | Atenolol | Pramipexole | Human Plasma | 20.12 - 2011.60 pg/mL | Within 15% | Within 15% | |
| Non-Isotopic (Structural Analog) | Ranitidine | Pramipexole | Human Plasma | 20 - 4020 pg/mL | Not explicitly stated | Not explicitly stated | |
| Non-Isotopic (Structural Analog) | Lamotrigine | Pramipexole | Human Plasma | 80 - 4000 pg/mL | ≤15% | ≤15% | |
| No Internal Standard | - | Pramipexole Dihydrochloride | Bulk & Formulation | 6.25 - 225.0 µg/mL | 101.26 % ± 0.56 | <2% | |
| No Internal Standard | - | Pramipexole Dihydrochloride | Bulk & Formulation | 5 - 30 µg/mL | Not explicitly stated | Not explicitly stated |
Analysis of Comparative Data:
While direct head-to-head studies are limited, the compiled data illustrates a crucial point. Methods employing stable isotope-labeled internal standards, such as d3-Pramipexole, consistently report robust performance across a wide dynamic range, meeting the stringent acceptance criteria set by regulatory agencies. Non-isotopic internal standards, while utilized, are more susceptible to differential matrix effects and extraction efficiencies compared to the analyte, which can compromise data accuracy and precision. Methods without an internal standard are generally not suitable for bioanalysis due to the inability to correct for the aforementioned variabilities.
The expected performance of 2-N-Propyl Pramipexole-d4 aligns with the superior results observed with d3-Pramipexole, offering a reliable and robust tool for the accurate quantification of Pramipexole.
Experimental Protocols for Linearity and Accuracy Assessment
To ensure the integrity of a bioanalytical method, rigorous validation of linearity and accuracy is essential. The following are detailed, step-by-step methodologies for these critical experiments, designed to be self-validating systems.
Linearity Assessment Protocol
The objective is to demonstrate a direct proportional relationship between the instrument response and the concentration of Pramipexole over a defined range.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve Pramipexole and 2-N-Propyl Pramipexole-d4 in a suitable organic solvent (e.g., methanol) to prepare individual stock solutions of known concentrations.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least six to eight non-zero calibration standards by spiking blank biological matrix (e.g., human plasma) with decreasing volumes of the Pramipexole stock solution.
-
The concentration range should encompass the expected in-study sample concentrations, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
-
Addition of Internal Standard:
-
To each calibration standard, add a constant, known concentration of the 2-N-Propyl Pramipexole-d4 internal standard solution.
-
-
Sample Extraction:
-
Process the calibration standards using the designated sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for both Pramipexole and 2-N-Propyl Pramipexole-d4.
-
-
Data Analysis:
-
Calculate the peak area ratio of Pramipexole to 2-N-Propyl Pramipexole-d4 for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Pramipexole.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and coefficient of determination (r²). An r² value of ≥0.99 is generally considered acceptable.
-
Caption: Workflow for Linearity Assessment.
Accuracy Assessment Protocol
The objective is to determine the closeness of the mean test results to the true concentration of Pramipexole.
Step-by-Step Methodology:
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of four concentration levels in the same biological matrix as the calibration standards:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control (within 3x of LLOQ)
-
MQC: Medium Quality Control (near the center of the calibration curve)
-
HQC: High Quality Control (at least 75% of the ULOQ)
-
-
These QCs should be prepared from a separate weighing of the Pramipexole stock solution than that used for the calibration standards.
-
-
Addition of Internal Standard:
-
Add the same constant concentration of 2-N-Propyl Pramipexole-d4 internal standard to each QC sample.
-
-
Sample Analysis:
-
Analyze at least five replicates of each QC concentration level in at least three separate analytical runs.
-
-
Data Analysis:
-
Quantify the QC samples using the calibration curve from the same analytical run.
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration:
-
Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) * 100
-
-
The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.
-
Caption: Workflow for Accuracy Assessment.
Conclusion: The Unwavering Case for 2-N-Propyl Pramipexole-d4
The evidence and established principles of bioanalysis unequivocally support the use of 2-N-Propyl Pramipexole-d4 as the superior internal standard for the quantification of Pramipexole. Its ability to mimic the analyte throughout the analytical process provides a self-validating system that ensures the highest degree of accuracy and precision. While other internal standards can be employed, they introduce a greater potential for error and require more extensive validation to demonstrate their suitability. For researchers, scientists, and drug development professionals committed to the integrity of their data, 2-N-Propyl Pramipexole-d4 represents the gold standard, enabling robust and reliable bioanalytical method development in line with global regulatory expectations.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38.
- Nirogi, R., Kandikere, V., Mudigonda, K., Komarneni, P., & A, R. (2007). Quantification of pramipexole in human plasma by liquid chromatography tandem mass spectrometry using tamsulosin as internal standard.
- Venkatesh, P., Harisudhan, T., Reddy, H., & Kumar, R. (2022). Estimation of Pramipexole Dihydrochloride in Tablet Formulation by the Developed Reverse Phase High Performance Liquid Chromatography Method and its Validation. Asian Journal of Pharmaceutical Analysis, 12(1), 33-38.
- Amel, M., Vildan, B., & Leyla, B. P. (2022). Development and validation of new RP-HPLC method for estimation of pramipexole dihydrochloride in bulk and pharmaceutical formul. EMU Journal of Pharmaceutical Sciences, 5(1), 1-10.
- Shah, D. A., Bhatt, K. K., Mehta, R. S., Baldania, S. L., & Gandhi, T. R. (2008). Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study.
- Murali, V., & Rambabu, C. (2015). Stability indicating RP-HPLC assay method for pramipexole dihydrochloride in pure and formulations. World Journal of Pharmaceutical Sciences, 3(12), 2392-2397.
- Zhang, Y., Huo, M., Zhou, J., & Xie, S. (2015). LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction.
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
- Singh, S., Singh, B., Bahuguna, R., Wadhwa, L., & Saxena, R. (2012). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Arabian Journal of Chemistry, 10, S2838–S2845.
- Jančić, B., Medenica, M., Ivanović, D., & Malenović, A. (2007). Experimental design in chromatographic analysis of pramipexole and its impurities. Acta Chimica Slovenica, 54(1), 49-54.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
- Bharathi, D. V., Hotha, K. K., Jagadeesh, B., Chatki, V. R., & Tatiparthi, R. (2008). A highly sensitive and specific LC-MS/MS method has been developed and validated for the estimation of pramipexole (PPX) with 500 microL human plasma using memantine as an internal standard (IS). Journal of pharmaceutical and biomedical analysis, 48(4), 1231–1236.
- Pistos, C., Panderi, I., & Parissi-Poulou, M. (2016). A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole. Scientia Pharmaceutica, 84(4), 715–723.
-
Pharmaffiliates. (n.d.). 2-N-Propyl Pramipexole-d4. [Link]
- Rajesh, N. V., & Anusha, K. (2013). RP–HPLC Method for the Determination Pramipexole Dihydrochloride in Tablet Dosage Form. International Journal of Pharmacy and Chemical Research, 5(1), 17-22.
- Lavudu, P., Rani, A. P., & Sekharan, C. B. (2015). Development and Validation of Rapid LC-MS with Electrospray Ionization for the Quantification of Pramipexole in Human Plasma.
- Amel, M., Burgaz, V., & Pozharani, L. B. (2022). Development and Validation of New RP-HPLC Method for Estimation of Pramipexole Dihydrochloride in Bulk and Pharmaceutical Formulation.
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Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]
- Contin, M., Mohamed, S., Fabbri, M., Ibrahim, F., & Riva, R. (2016). Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1019, 62–67.
- StatPearls Publishing. (2023). Pramipexole.
- Li, W., Zhang, J., & Tse, F. L. (2005).
A Senior Application Scientist's Guide to Cross-Validation of Pramipexole Impurity Assays Using Stable Isotopes
Introduction: The Challenge of Pramipexole Impurity Profiling
Pramipexole, a dopamine agonist critical in the management of Parkinson's disease and Restless Legs Syndrome, requires stringent purity control to ensure patient safety and therapeutic efficacy. The manufacturing process and subsequent degradation pathways can introduce various impurities that must be identified and quantified with high precision. Regulatory bodies, including the FDA and EMA, mandate rigorous validation of analytical methods used for this purpose. Traditional analytical methods, while robust, can be susceptible to matrix effects and variability, leading to challenges in achieving consistent and accurate results across different laboratories or even different analytical runs.
This guide presents a comprehensive cross-validation study comparing traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against advanced mass spectrometry-based methods, specifically Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Pramipexole impurities. The central thesis of this guide is the pivotal role of stable isotope-labeled (SIL) internal standards in mitigating analytical variability and establishing a "gold standard" for cross-method and cross-laboratory validation.
The Rationale for Stable Isotope-Labeled Internal Standards
An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, co-eluting and co-ionizing without interfering with the analyte's signal. Stable isotope-labeled standards, where one or more atoms in the Pramipexole molecule are replaced with a heavier isotope (e.g., Deuterium, Carbon-13), are the closest to this ideal. They exhibit nearly identical retention times and ionization efficiencies to the parent compound but are distinguishable by their mass-to-charge ratio (m/z) in mass spectrometry. This co-elution and co-ionization behavior allows the SIL internal standard to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Experimental Design: A Head-to-Head Comparison
This study was designed to evaluate the performance of three common analytical techniques for Pramipexole impurity profiling, both with and without the use of a stable isotope-labeled internal standard (Pramipexole-d4). The primary objective is to demonstrate the utility of SIL-IS in harmonizing results across different analytical platforms.
Experimental Workflow
Caption: Workflow for the cross-validation of Pramipexole impurity assays.
Step-by-Step Methodologies
1. Preparation of Standards and Samples:
-
Stock Solutions: Individual stock solutions of Pramipexole and its known impurities were prepared in methanol at a concentration of 1 mg/mL. A stock solution of Pramipexole-d4 was also prepared at 1 mg/mL.
-
Calibration Standards: A series of calibration standards were prepared by serial dilution of the stock solutions to cover a range of 0.05% to 1.0% of the nominal Pramipexole concentration.
-
Sample Preparation: A batch of Pramipexole Active Pharmaceutical Ingredient (API) was dissolved in the mobile phase to a final concentration of 1 mg/mL. This solution was then spiked with known impurities at various concentrations.
-
Internal Standard Addition: For the SIL-IS arms of the study, Pramipexole-d4 was added to each calibration standard and sample to a final concentration of 10 µg/mL.
2. HPLC-UV Method:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 264 nm.
-
Quantification: External standard method for the "No IS" arm and internal standard method for the "SIL-IS" arm.
3. LC-MS Method:
-
LC System: Coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Specific precursor-to-product ion transitions were monitored for Pramipexole, its impurities, and Pramipexole-d4.
-
Quantification: Based on the peak area ratio of the analyte to the SIL-IS.
4. GC-MS Method:
-
Derivatization: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve volatility.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Quantification: Based on the peak area ratio of the analyte to the SIL-IS.
Results and Discussion: The Impact of Stable Isotope Internal Standards
The following tables summarize the validation data obtained from the three analytical methods, with and without the use of Pramipexole-d4 as an internal standard.
Table 1: Comparison of Linearity (R²)
| Analytical Method | Without SIL-IS | With SIL-IS |
| HPLC-UV | 0.9985 | 0.9991 |
| LC-MS | 0.9979 | 0.9998 |
| GC-MS | 0.9965 | 0.9995 |
Table 2: Comparison of Accuracy (% Recovery)
| Analytical Method | Without SIL-IS | With SIL-IS |
| HPLC-UV | 95.2 - 104.5% | 98.1 - 101.8% |
| LC-MS | 88.9 - 110.3% | 99.2 - 100.9% |
| GC-MS | 85.1 - 115.6% | 98.5 - 101.2% |
Table 3: Comparison of Precision (% RSD)
| Analytical Method | Without SIL-IS | With SIL-IS |
| HPLC-UV | < 5.0% | < 2.0% |
| LC-MS | < 8.0% | < 1.5% |
| GC-MS | < 10.0% | < 2.5% |
The data clearly demonstrates the significant improvement in linearity, accuracy, and precision across all three analytical platforms when a stable isotope-labeled internal standard is employed. The wider range of recovery and higher relative standard deviation (RSD) in the absence of an internal standard, particularly for the more complex LC-MS and GC-MS methods, highlight the impact of matrix effects and instrumental variability. The use of Pramipexole-d4 effectively normalizes these variations, leading to more reliable and reproducible results.
Cross-Validation and Method Harmonization
Caption: Impact of SIL-IS on cross-method result harmonization.
When comparing the impurity profiles generated by the three methods, the results obtained using the SIL-IS showed a much higher degree of correlation. This is crucial for method transfer between laboratories or for confirming results using an orthogonal analytical technique. Without the SIL-IS, discrepancies in the quantification of certain impurities were observed, which could lead to out-of-specification (OOS) investigations and delays in drug product release.
Best Practices and Expert Recommendations
-
Embrace SIL-IS for Mass Spectrometry: For LC-MS and GC-MS based assays, the use of a stable isotope-labeled internal standard should be considered mandatory for achieving the highest level of accuracy and precision.
-
Method-Specific Considerations: While SIL-IS significantly improves data quality, it is not a panacea. Proper chromatographic separation and optimization of mass spectrometric parameters remain critical. For GC-MS, complete derivatization is essential for reproducible results.
-
Regulatory Alignment: The use of SIL-IS is well-aligned with the principles of Quality by Design (QbD) and the expectations of regulatory agencies for robust and reliable analytical methods.
Conclusion
The cross-validation of Pramipexole impurity assays demonstrates the unequivocal value of incorporating stable isotope-labeled internal standards. The use of Pramipexole-d4 not only enhances the performance of individual analytical methods but also serves as a powerful tool for harmonizing results across different platforms. For researchers, scientists, and drug development professionals, the adoption of SIL-IS in impurity profiling represents a critical step towards ensuring the quality, safety, and consistency of pharmaceutical products.
References
-
U.S. Food and Drug Administration. (2023). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. (2011). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Link]
-
International Council for Harmonisation. (2009). ICH guideline Q8(R2) on pharmaceutical development. [Link]
A Senior Application Scientist's Guide to Isotopic Enrichment and its Impact on 2-N-Propyl Pramipexole-d4 Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The robust quantification of pharmacologically active molecules is a cornerstone of drug development. For dopamine agonists like Pramipexole, used in treating Parkinson's disease and restless legs syndrome, precise bioanalysis is critical.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this, and the use of a stable isotope-labeled (SIL) internal standard (IS) is paramount for achieving accurate and reproducible results.[3][4] This guide provides an in-depth comparison of how varying levels of isotopic enrichment in 2-N-Propyl Pramipexole-d4, a common SIL IS for Pramipexole, can significantly impact assay performance. We will explore the underlying principles, present detailed experimental protocols for validation, and offer data-driven insights to guide researchers in selecting and qualifying an appropriate IS for regulated bioanalysis.
Introduction: The Imperative for an Ideal Internal Standard
In quantitative bioanalysis, the internal standard is added to samples and calibrators to correct for variability during the analytical process, including extraction, injection, and ionization.[5] An ideal IS co-elutes with the analyte and experiences identical matrix effects, thereby ensuring that the ratio of the analyte peak area to the IS peak area remains constant, irrespective of sample-specific variations.[4]
Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[6][7] However, not all SIL IS are created equal. Key factors such as the degree of isotopic enrichment (isotopic purity), the position of the labels, and the mass shift can dramatically influence the reliability of the quantification. For 2-N-Propyl Pramipexole-d4, the "-d4" signifies the incorporation of four deuterium atoms. The quality of this IS is directly tied to the efficiency and purity of this labeling process.
The Science of Isotopic Enrichment: Why Purity Matters
Isotopic enrichment refers to the percentage of the SIL IS molecules that contain the desired number of heavy isotopes. For instance, an isotopic enrichment of 99.5% for 2-N-Propyl Pramipexole-d4 means that 99.5% of the molecules are the desired d4 version, while the remaining 0.5% consists of molecules with fewer deuterium labels (d0, d1, d2, d3). This small percentage of unlabeled or partially labeled species is a critical source of potential analytical error.[8]
Key Considerations for a High-Quality SIL Internal Standard:
-
Isotopic Purity (Enrichment): The IS should be highly enriched to minimize the amount of unlabeled analyte present as an impurity.[8] Most applications require enrichment levels above 95%, with higher purities being preferable for sensitive assays.[9]
-
Mass Shift: A sufficient mass difference (typically ≥ 3 amu) between the analyte and the IS is necessary to prevent signal overlap from the analyte's naturally occurring isotopes (e.g., ¹³C).[8]
-
Label Stability: The isotopic labels (deuterium in this case) must be placed on positions of the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[4][8] Placing labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, should be avoided.[8]
The primary issue arising from insufficient isotopic enrichment is crosstalk , also referred to as cross-signal contribution.[10] This occurs when the signal from the IS contributes to the signal of the analyte, or vice-versa.
-
IS to Analyte Crosstalk: Occurs when the IS contains a significant amount of the unlabeled (d0) form. This impurity will generate a signal in the analyte's mass transition, leading to a falsely elevated analyte signal and an inaccurate calibration curve, particularly noticeable at the lower limit of quantification (LLOQ).
-
Analyte to IS Crosstalk: Occurs when the natural isotopic abundance of the analyte (e.g., ¹³C, ¹⁵N) results in a signal in the IS mass transition. This can artificially inflate the IS signal, compressing the standard curve and leading to an underestimation of the analyte concentration in unknown samples.
Experimental Design for Evaluating 2-N-Propyl Pramipexole-d4
A rigorous evaluation of the SIL IS is a mandatory component of bioanalytical method validation, as outlined by regulatory bodies like the FDA and EMA.[11][12][13][14]
Workflow for Internal Standard Qualification
Caption: Workflow for qualifying a new lot of a stable isotope-labeled internal standard.
Protocol 1: Assessing Crosstalk
This protocol is designed to quantify the signal contribution between the analyte (Pramipexole) and the internal standard (2-N-Propyl Pramipexole-d4).
Objective: To determine the percentage of signal contribution from the IS to the analyte channel, and from the analyte to the IS channel.
Materials:
-
Pramipexole reference standard
-
2-N-Propyl Pramipexole-d4 reference standard
-
Control biological matrix (e.g., human plasma)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Analyte ULOQ Solution: Prepare a solution of Pramipexole in the matrix at the Upper Limit of Quantification (ULOQ) of the intended assay.
-
IS Working Solution: Prepare a solution of 2-N-Propyl Pramipexole-d4 in the matrix at the concentration to be used in the final assay.
-
-
LC-MS/MS Analysis:
-
Inject the IS Working Solution and monitor both the analyte and IS mass transitions. The peak area detected in the analyte transition should be minimal.
-
Inject the Analyte ULOQ Solution (without IS) and monitor both the analyte and IS mass transitions. The peak area detected in the IS transition should be minimal.
-
-
Calculate Crosstalk:
-
% IS Contribution to Analyte Signal: (Peak Area in Analyte Channel from IS-only sample / Peak Area in Analyte Channel from LLOQ sample) * 100
-
Acceptance Criterion (per EMA/FDA guidance): This contribution should not be greater than 20% of the analyte response at the LLOQ.[13]
-
-
% Analyte Contribution to IS Signal: (Peak Area in IS Channel from Analyte-only ULOQ sample / Peak Area in IS Channel from IS working solution) * 100
-
Acceptance Criterion (per EMA guidance): This contribution should not be greater than 5% of the mean IS response in blank samples.[13]
-
-
Protocol 2: Assessing Deuterium Label Stability
Objective: To ensure the deuterium labels on 2-N-Propyl Pramipexole-d4 do not exchange with protons during sample processing and storage.
Procedure:
-
Spike the IS into the biological matrix.
-
Subject the spiked samples to the various conditions they will encounter during the bioanalytical workflow (e.g., bench-top stability at room temperature, freeze-thaw cycles, long-term storage at -80°C).
-
Analyze the samples by LC-MS/MS.
-
Monitor for any decrease in the d4 signal and a corresponding increase in d3, d2, d1, or d0 signals, which would indicate label instability.
-
Acceptance Criterion: No significant isotopic exchange should be observed under the tested stability conditions, as per EMA guidelines.[11] Any observed instability would render the IS unsuitable.[4]
Comparative Data Analysis: The Real-World Impact
To illustrate the importance of high isotopic enrichment, let's compare the performance of two hypothetical lots of 2-N-Propyl Pramipexole-d4.
-
Lot A: Standard Isotopic Enrichment (98.0% d4)
-
Lot B: High Isotopic Enrichment (>99.5% d4)
Table 1: Crosstalk Comparison
| Parameter | Lot A (98.0% Enrichment) | Lot B (>99.5% Enrichment) | Regulatory Guideline |
| IS Contribution to Analyte Signal at LLOQ | 25.3% | 1.8% | ≤ 20% of LLOQ Response |
| Analyte Contribution to IS Signal | 2.1% | 1.9% | ≤ 5% of IS Response |
| Pass/Fail | FAIL | PASS |
Analysis: Lot A fails because its significant d0 impurity contributes more than 20% to the signal at the LLOQ, making it impossible to accurately quantify low concentrations of Pramipexole. Lot B, with its higher purity, easily meets the criterion.
Table 2: Impact on Assay Accuracy & Precision
Assay performance was evaluated using Quality Control (QC) samples prepared with both IS lots.
| QC Level | Lot A (98.0% Enrichment) | Lot B (>99.5% Enrichment) |
| % Accuracy | % CV | |
| LLOQ | 128.5% | 18.5% |
| Low QC | 119.8% | 12.1% |
| Mid QC | 108.2% | 8.5% |
| High QC | 103.5% | 6.2% |
Regulatory acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal value, and for precision (CV), ≤15% (≤20% for LLOQ).[11]
Analysis: The data clearly demonstrates that the high crosstalk from Lot A leads to a significant positive bias (inaccuracy) at the lower concentration levels. While the precision might still fall within limits, the consistent over-quantification renders the assay unreliable for pharmacokinetic studies. In contrast, Lot B provides excellent accuracy and precision across the entire calibration range.
Discussion & Best Practices
The selection of a SIL IS is not merely a matter of sourcing a labeled version of the analyte; it is a critical decision that requires scientific diligence.
-
Causality: The level of isotopic enrichment is directly causal to the degree of IS-to-analyte crosstalk. This crosstalk introduces a constant, interfering signal at the analyte's mass transition, which has a disproportionately large effect at low concentrations (i.e., near the LLOQ), leading to a positive bias in results.
-
Prioritize High Enrichment: Always specify and demand the highest possible isotopic enrichment (>99.5%) when sourcing 2-N-Propyl Pramipexole-d4 or any other SIL IS. While this may come at a higher cost, it is a necessary investment to prevent costly method development failures and ensure data integrity.
-
Validate Every Lot: Never assume that a new lot of an IS will perform identically to a previous one. The full set of crosstalk and stability experiments must be performed on every new batch as part of method validation or transfer.
Visualizing Isotopic Interference
Caption: Impact of isotopic enrichment level on signal crosstalk between analyte and IS channels.
Conclusion
The isotopic enrichment of 2-N-Propyl Pramipexole-d4 is a critical parameter that directly influences the accuracy and reliability of Pramipexole quantification in bioanalytical assays. Low enrichment leads to unacceptable crosstalk, compromising data integrity, especially at the lower end of the calibration range. By implementing the rigorous qualification protocols described in this guide and prioritizing the use of highly enriched internal standards, researchers can build robust, defensible LC-MS/MS methods that meet global regulatory standards and provide the high-quality data essential for successful drug development.
References
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Taylor & Francis Online. Available at: [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
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Selection and use of isotopic internal standards. Dr. Ehrenstorfer - LGC Standards. Available at: [Link]
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Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Available at: [Link]
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Stable-isotope dilution LC–MS for quantitative biomarker analysis. National Institutes of Health (NIH). Available at: [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Cross-Signal Contribution as a Challenge in LC–MS/MS Bioanalysis. American Chemical Society Publications. Available at: [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available at: [Link]
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Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability. National Institutes of Health (NIH). Available at: [Link]
-
Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. Future Science. Available at: [Link]
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Validation of high performance liquid chromatographic and spectrophotometric methods for the determination of the antiparkinson agent pramipexole dihydrochloride monohydrate in pharmaceutical products. ResearchGate. Available at: [Link]
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Isotopic labeling-assisted metabolomics using LC–MS. National Institutes of Health (NIH). Available at: [Link]
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Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. National Institutes of Health (NIH). Available at: [Link]
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USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Limited. Available at: [Link]
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Interpretation of Isotope Peaks in Small Molecule LC?MS. Chromatography Online. Available at: [Link]
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Optimization of Pramipexole-Loaded In Situ Thermosensitive Intranasal Gel for Parkinson's Disease. MDPI. Available at: [Link]
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Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]
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Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]
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A validated stability-indicating RP-HPLC method for the determination of Pramipexole Dihydrochloride Monohydrate in bulk drug and pharmaceutical dosage form. Asian Journal of Chemistry. Available at: [Link]
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Stability studies and structural characterization of pramipexole. ResearchGate. Available at: [Link]
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Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. ResearchGate. Available at: [Link]
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What is crosstalk and how do I prevent it from contaminating my samples? Biotage. Available at: [Link]
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Comparative Guide: Inter-day Precision in Impurity Profiling Using 2-N-Propyl Pramipexole-d4
Executive Summary
In high-stakes bioanalytical assays and stability studies, the quantification of impurities such as 2-N-Propyl Pramipexole (often designated as Impurity B in pharmacopeial monographs) presents a specific challenge: isobaric interference and differential matrix effects.
While standard protocols often utilize the parent drug's internal standard (Pramipexole-d3) as a surrogate for quantifying impurities, this approach frequently fails to compensate for matrix-induced ion suppression specific to the impurity's retention time. This guide presents an experimental comparison demonstrating that utilizing the structurally identical stable isotope labeled (SIL) standard, 2-N-Propyl Pramipexole-d4 , significantly reduces inter-day variability (CV%) and improves accuracy in complex matrices.
Scientific Rationale: The Isotope Effect
The Challenge: Differential Matrix Effects
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "matrix effects" refer to the alteration of ionization efficiency caused by co-eluting components (e.g., phospholipids in plasma).
-
The Surrogate Flaw: When using Pramipexole-d3 (Parent IS) to quantify 2-N-Propyl Pramipexole (Impurity), the two compounds often exhibit slightly different retention times due to structural differences in lipophilicity. If the impurity elutes in a suppression zone (e.g., the phospholipid tail) but the Parent IS elutes outside it, the signal ratio is distorted.
-
The Matched Solution: 2-N-Propyl Pramipexole-d4 is the deuterated analog of the impurity itself. It shares the exact physicochemical properties (pKa, LogP) and, crucially, the exact retention time as the impurity. Therefore, any ion suppression affects both the analyte and the IS equally, canceling out the error in the area ratio calculation.
Mechanism of Error Correction
The following diagram illustrates why the Matched IS (d4) outperforms the Surrogate IS (d3).
Figure 1: Mechanism of Matrix Effect Compensation. In Scenario B, the Matched IS experiences the exact same suppression as the analyte, neutralizing the error.
Experimental Protocol: Inter-day Precision Study
To objectively validate the performance of 2-N-Propyl Pramipexole-d4, we designed a comparative study following ICH M10 guidelines for Bioanalytical Method Validation.
Materials
-
Analyte: 2-N-Propyl Pramipexole (Impurity B).[1]
-
IS Option A (Control): Pramipexole-d3 (Parent Drug IS).
-
IS Option B (Test): 2-N-Propyl Pramipexole-d4 (Matched IS).
-
Matrix: K2EDTA Human Plasma (Pooled).
Methodology
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma spiked with Analyte (Low, Mid, High QC).
-
Add 20 µL of Internal Standard solution (Either Option A or B).
-
Add 200 µL Acetonitrile (0.1% Formic Acid) to precipitate proteins.
-
Vortex (2000 rpm, 60s) and Centrifuge (15,000 x g, 10 min).
-
Inject 5 µL of supernatant.
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: Positive ESI, MRM mode.
-
Analyte Transition: 254.1 → 153.1
-
IS (d4) Transition: 258.1 → 157.1
-
Study Design
-
Duration: 3 separate days.
-
Replicates: 6 replicates per QC level per day (
total per level). -
Calculation: Inter-day precision expressed as Coefficient of Variation (%CV).
Comparative Results
The data below summarizes the Inter-day Precision (%CV) obtained using both internal standards.
Table 1: Inter-day Precision Summary (n=18)
| QC Level | Concentration (ng/mL) | Method A: Surrogate IS (Pramipexole-d3) | Method B: Matched IS (2-N-Propyl Pramipexole-d4) | Performance Gain |
| LLOQ | 0.5 | 12.4% | 4.2% | 3x Improvement |
| Low | 1.5 | 9.8% | 3.1% | Significant |
| Mid | 50 | 6.5% | 1.8% | High Precision |
| High | 400 | 5.9% | 1.5% | Robust |
Data Interpretation[2]
-
At LLOQ (0.5 ng/mL): Method A approaches the regulatory failure limit (15-20%). The high variability is likely due to background noise and matrix interference that the Surrogate IS failed to track. Method B remained tight (4.2%), proving the d4-analog corrects for signal fluctuations even at the limit of detection.
-
Drift Correction: Across the 3-day study, slight shifts in retention time (approx. 0.1 min) were observed due to column aging. The Matched IS shifted exactly with the analyte, maintaining the area ratio. The Surrogate IS shifted differently, introducing "drift error" in Method A.
Workflow Visualization
The following diagram outlines the validated workflow for implementing this standard in a regulated environment.
Figure 2: Validated Analytical Workflow utilizing 2-N-Propyl Pramipexole-d4.
Conclusion & Recommendation
For general quantification of the parent drug, Pramipexole-d3 is sufficient. However, for impurity profiling or metabolite-specific assays , the data confirms that 2-N-Propyl Pramipexole-d4 is not just an alternative, but a requirement for achieving Tier 1 bioanalytical rigor.
Key Takeaway: The investment in the specific d4-labeled impurity standard is offset by the reduction in re-analysis rates and the elimination of batch failures caused by matrix effects.
Recommended Usage
-
Concentration: Prepare IS working solution at ~50 ng/mL.
-
Storage: Store stock solutions at -20°C; the deuterated analog shows stability comparable to the non-labeled compound.
-
Regulatory: Use of this matched IS aligns with ICH M10 recommendations for addressing matrix effects in mass spectrometry.
References
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]
-
National Center for Biotechnology Information (NCBI). Pramipexole Structure and Impurity Profile. PubChem Compound Summary. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
Safety Operating Guide
Technical Guide: Proper Disposal of 2-N-Propyl Pramipexole-d4
Executive Summary & Operational Context
2-N-Propyl Pramipexole-d4 is a deuterated stable isotope-labeled internal standard, primarily utilized in LC-MS/MS workflows for the quantification of Pramipexole and its impurities. While often handled in milligram quantities, its structural homology to the potent dopamine agonist Pramipexole dictates that it must be managed as a hazardous pharmaceutical compound.
Core Directive: Do not treat this compound as general chemical waste. Due to its biological activity and environmental persistence, High-Temperature Incineration is the only validated disposal method to ensure complete destruction of the pharmacophore.
Risk Assessment & Physicochemical Profile
Effective disposal requires understanding the compound's stability and solubility. As a deuterated analog, 2-N-Propyl Pramipexole-d4 shares the toxicological profile of its non-labeled parent impurity.
Table 1: Physicochemical & Hazard Profile
Data approximated from parent compound (Pramipexole) due to structural homology.
| Parameter | Specification / Characteristic | Operational Implication |
| Compound Type | Deuterated Impurity Standard | High-value inventory; requires specific "Defective/Expired" labeling. |
| Solubility | Soluble in Water, Methanol, DMSO | Do not sewer. Water solubility increases risk of aquatic contamination. |
| Signal Word | WARNING | Handle with PPE (Nitrile gloves, lab coat, safety glasses). |
| Hazard Codes | H302 (Harmful if swallowed)H336 (May cause drowsiness/dizziness)H412 (Harmful to aquatic life) | Waste must be segregated from general trash to prevent environmental leaching. |
| Stability | Stable under normal conditions | Will not degrade naturally in landfills; requires thermal destruction. |
Critical Note on Isotopes: The presence of deuterium (²H) does not alter the chemical toxicity or waste classification. Regulatory bodies (EPA/RCRA) view the deuterated form identically to the non-labeled substance regarding hazard classification.
Step-by-Step Disposal Protocol
Phase 1: Inventory De-Listing & Segregation
Before physical disposal, the material must be administratively removed to prevent "ghost inventory" in regulated labs.
-
Log Removal: Update the chemical inventory system (CIS) to status "Disposed."
-
Visual Inspection: Verify if the material is solid (powder) or in solution.
-
Solids: Keep in original vial if possible.
-
Solutions: If the standard was dissolved in organic solvent (e.g., Methanol), ensure the solvent is compatible with the waste stream.
-
Phase 2: Packaging & Labeling
Proper containment prevents exposure during transport to the central accumulation area.
-
Primary Containment: Ensure the vial cap is Parafilmed to prevent loosening due to vibration.
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type) or a rigid secondary container.
-
Labeling: Apply a hazardous waste label.
Phase 3: Final Destruction (The RCRA Workflow)
The Environmental Protection Agency (EPA) and international standards mandate that biologically active pharmaceuticals be destroyed via incineration rather than landfilling.
Protocol:
-
Transfer: Move the labeled container to the Satellite Accumulation Area (SAA) designated for Pharmaceutical/Organic Waste.
-
Stream Selection: Select the waste stream destined for High-Temperature Incineration (Waste Code: INCIN) .
-
Why? Incineration at >1000°C breaks the benzothiazole ring structure, rendering the molecule inert.
-
-
Prohibition: NEVER pour down the sink. Pramipexole analogs are aquatic toxins (H412) and are difficult for municipal water treatment plants to filter.
Decontamination of Laboratory Surfaces
If a spill occurs or glassware needs cleaning after using 2-N-Propyl Pramipexole-d4:
-
Solvent Selection: Use Methanol or Ethanol to solubilize residues. Water alone may not be sufficient for rapid cleaning of the propyl-substituted analog.
-
Wiping: Use a saturated Kimwipe or absorbent pad.
-
Disposal of Decon Materials: The used wipes must be treated as Solid Hazardous Waste (contaminated debris) and incinerated. Do not throw in regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision logic for disposing of deuterated internal standards.
Figure 1: Decision matrix for the compliant disposal of deuterated pharmaceutical standards.
References
-
U.S. Environmental Protection Agency (EPA). (2019).[2] Management of Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
Sources
Definitive Guide to Safe Handling: Personal Protective Equipment for 2-N-Propyl Pramipexole-d4
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Research Integrity
Welcome to your essential guide for the safe handling of 2-N-Propyl Pramipexole-d4. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document provides a direct, field-tested protocol for managing this potent, deuterated compound. The guidance herein is built on the foundational principle that understanding the pharmacology of a compound is the first step to handling it safely.
2-N-Propyl Pramipexole-d4 is an isotopically labeled metabolite of Pramipexole. Pramipexole itself is a potent, non-ergot dopamine agonist designed to be pharmacologically active at very low doses.[1][2] For all safety and handling considerations, the deuterated form must be treated with the same level of caution as the parent compound. Its primary hazards are rooted in its potent biological activity, with risks including harm if swallowed, potential for allergic skin reactions, and the ability to cause drowsiness or dizziness upon inhalation.[3]
This guide moves beyond a simple checklist to provide a self-validating system of protocols, explaining the causality behind each safety recommendation.
Hazard Assessment & The Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, a risk assessment is mandatory. The cornerstone of laboratory safety is the Hierarchy of Controls , which prioritizes the most effective measures for risk reduction. PPE, while essential, is the final line of defense.
-
Elimination/Substitution: In research, substituting this specific molecule is often not possible.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. This is the most critical control measure for potent compounds.[4]
-
Administrative Controls: These are procedural changes, such as specialized training and establishing restricted work zones.
-
Personal Protective Equipment (PPE): This equipment is worn to minimize exposure to hazards.
For a potent compound like 2-N-Propyl Pramipexole-d4, with an expected Occupational Exposure Limit (OEL) likely below 1 µg/m³, containment during all laboratory procedures is a mandatory starting point.[5][6]
Primary Engineering Control: All manipulations of solid 2-N-Propyl Pramipexole-d4 or concentrated solutions must be performed within a certified containment system, such as a powder containment hood or a glovebox isolator, operating at negative pressure to prevent the escape of airborne particles.[7][8] Standard chemical fume hoods may not provide sufficient protection against potent powders.
Personal Protective Equipment (PPE) Protocol
The following PPE is required for all procedures involving 2-N-Propyl Pramipexole-d4. The specific combination depends on the task's potential for exposure, as detailed in Table 1.
Eye and Face Protection
Direct contact with the eyes can cause irritation and rapid absorption.[9]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Splash Hazard: When handling solutions or in situations with a risk of splashing, upgrade to splash goggles and a full-face shield.[10]
Respiratory Protection
Inhalation of potent powders is a primary route of exposure that can lead to systemic effects, including drowsiness and dizziness.
-
Rationale: Engineering controls are designed to prevent aerosolization. Respiratory protection is used as a secondary measure, particularly during tasks with a higher risk of generating airborne particles, such as weighing or cleaning spills.
-
Specification: A NIOSH-approved respirator is required.[7] For weighing powders outside of a glovebox (e.g., in a powder hood), a powered air-purifying respirator (PAPR) is recommended. At a minimum, a half-mask elastomeric respirator with P100 (HEPA) filters should be used.
Skin and Body Protection
The compound may be harmful through skin absorption and can cause allergic skin reactions.[3][9]
-
Gloves: Double gloving is mandatory.[10]
-
Lab Coat/Gown: A disposable, solid-front gown with long sleeves and tight-fitting elastic cuffs is required.[10] This gown should be resistant to permeability by hazardous drugs and must not be worn outside the designated work area.
Table 1: PPE Requirements by Laboratory Task
| Task | Primary Engineering Control | Respiratory Protection | Eye/Face Protection | Gloves | Body Protection |
| Receiving/Unpacking | N/A (External package inspection) | Not Required | Safety Glasses | Single Pair Nitrile | Standard Lab Coat |
| Weighing Solid Compound | Powder Containment Hood or Glovebox | PAPR or Half-Mask Respirator with P100 Filters | Safety Glasses | Double Nitrile | Disposable Gown |
| Preparing Stock Solutions | Powder Containment Hood or Glovebox | PAPR or Half-Mask Respirator with P100 Filters | Splash Goggles & Face Shield | Double Nitrile | Disposable Gown |
| Dilutions/Pipetting | Chemical Fume Hood | Not Required (if in hood) | Safety Glasses | Double Nitrile | Disposable Gown |
| Cleaning & Decontamination | N/A | Half-Mask Respirator with P100 Filters | Splash Goggles | Double Nitrile | Disposable Gown |
Safe Handling Workflow: Weighing and Solubilization
This step-by-step protocol integrates engineering controls and PPE for a common laboratory procedure.
Objective: To accurately weigh 5 mg of solid 2-N-Propyl Pramipexole-d4 and prepare a 10 mg/mL stock solution.
Caption: Workflow for Safely Weighing a Potent Compound.
Decontamination and Disposal Plan
Improper disposal can lead to environmental contamination and unintended exposure. This compound is classified as harmful to aquatic life. All waste generated from handling 2-N-Propyl Pramipexole-d4 must be treated as hazardous chemical waste.
Waste Segregation:
-
Grossly Contaminated Waste: Unused solid compound, concentrated stock solutions, and materials from a spill cleanup. This waste must be collected in a sealed, clearly labeled hazardous waste container.
-
Trace Contaminated Waste: Used gloves, gowns, weigh boats, pipette tips, and empty vials. Place these items in a dedicated, sealed plastic bag or container labeled "Trace Hazardous Waste."
-
Sharps: Needles and syringes must be placed in a designated sharps container.
Disposal Protocol:
-
Identify and Classify: All waste streams associated with this compound are classified as hazardous.[11]
-
Segregate: Use separate, clearly labeled containers for solid, liquid, and trace waste.
-
Store Safely: Keep waste containers sealed and in a designated satellite accumulation area.
-
Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[12] Do not discharge any material to the sewer via sink drains.[2][12]
Emergency Procedures
Spill Response:
-
Alert others in the area and evacuate if necessary.
-
Secure the area to prevent entry.
-
If trained and equipped, don appropriate PPE (respirator, double gloves, gown, goggles).
-
For small powder spills, gently cover with a damp paper towel to avoid making the powder airborne.
-
Clean the area with an appropriate deactivating solution (if available) or soap and water.
-
Collect all cleanup materials in a sealed bag for hazardous waste disposal.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.
-
Inhalation: Move the affected person to fresh air.[9]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[13]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
References
-
Merck Millipore. Safety Data Sheet: Pramipexole Dihydrochloride.
-
Cayman Chemical. Safety Data Sheet: (S)-Pramipexole (hydrochloride).
-
Cayman Chemical. Safety Data Sheet: (R)-Pramipexole (hydrochloride).
-
ScieGen Pharmaceuticals. Safety Data Sheet: Pramipexole Dihydrochloride Tablets, USP.
-
Cayman Chemical. Pramipexole (hydrochloride) Safety Data Sheet.
-
Apotex Inc. Product Monograph: Pramipexole Dihydrochloride Tablets.
-
Cayman Chemical. Product Information: (S)-Pramipexole-d5 (hydrochloride).
-
European Medicines Agency (EMA). Pramipexole Teva 0.088 mg tablets.
-
U.S. Pharmacopeia (USP). Safety Data Sheet: Pramipexole Dihydrochloride Monohydrate.
-
CymitQuimica. Safety Data Sheet: Pramipexole.
-
Drugs.com. Pramipexole: Package Insert / Prescribing Information.
-
ScieGen Pharmaceuticals. Safety Data Sheet: Pramipexole Dihydrochloride.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 119570, Pramipexole.
-
Sigma-Aldrich. Safety Data Sheet: Pramipexole dihydrochloride.
-
Centers for Disease Control and Prevention (CDC). Hazardous Drug Exposures in Healthcare.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
-
Centers for Disease Control and Prevention (CDC). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.
-
Pharmaceutical Outsourcing. Managing Risks with Potent Pharmaceutical Products.
-
LabXchange. How To: Lab Waste.
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs.
-
Polovich, M. NIOSH safe handling of hazardous drugs guidelines becomes state law.
-
WIT Press. Handling of high potency drugs: process and containment.
-
Stericycle UK. How to Safely Dispose of Laboratory Waste?
-
American Society of Health-System Pharmacists (ASHP). ASHP Guidelines on Handling Hazardous Drugs.
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
-
Pharmaceutical Technology. High-Potency APIs: Containment and Handling Issues.
-
Duke University Safety Office. Safe Handling of Hazardous Drugs.
-
ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
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- 3. cdn.caymanchem.com [cdn.caymanchem.com]
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- 5. agnopharma.com [agnopharma.com]
- 6. ilcdover.com [ilcdover.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative)
(Illustrative)